Sarafloxacin
Description
Sarafloxacin is a quinolone antibiotic drug, which was discontinued by its manufacturer, Abbott Laboratories, before receiving approval for use in the US or Canada.
RN & structure given in first source
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHBWNFJWIASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-87-6 (hydrochloride) | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048494 | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-99-8 | |
| Record name | Sarafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SARAFLOXACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sarafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Sarafloxacin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of sarafloxacin (B1681457), a fluoroquinolone antibiotic. The information is curated to support research, development, and formulation activities. All quantitative data is presented in structured tables for ease of comparison, and a representative experimental workflow is visualized.
Chemical Identity
This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It is identified by the following nomenclature and registry numbers:
| Identifier | Value | Citation(s) |
| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | [1] |
| CAS Number | 98105-99-8 (for this compound base) | [1] |
| 91296-87-6 (for this compound hydrochloride) | [2] | |
| Molecular Formula | C₂₀H₁₇F₂N₃O₃ | [1] |
| C₂₀H₁₇F₂N₃O₃ • HCl (hydrochloride) | [3] | |
| C₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O (hydrochloride trihydrate) | [4] | |
| SMILES | C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | [1] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The following tables summarize the key properties of this compound and its common salt forms.
Table 2.1: Molar Mass and Melting Point
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Citation(s) |
| This compound | 385.371 | Not specified | [1] |
| This compound Hydrochloride | 421.83 | >275 (decomposes) | [3] |
| This compound Hydrochloride Trihydrate | 475.87 | Not specified | [4] |
Table 2.2: Solubility
| Solvent | Solubility | Citation(s) |
| Water (this compound Hydrochloride) | Soluble | [3][5] |
| PBS (pH 7.2) (this compound Hydrochloride) | ~0.5 mg/mL | [6] |
| DMSO (this compound Hydrochloride) | ~2 mg/mL | [6] |
| Dimethylformamide (this compound Hydrochloride) | ~5 mg/mL | [6] |
| Water (this compound) | Practically insoluble | [7] |
| Anhydrous formic acid (this compound) | Freely soluble | [7] |
| Methylene chloride (this compound) | Very slightly soluble | [7] |
| Ethanol (96%) (this compound) | Practically insoluble | [7] |
Table 2.3: Dissociation Constant and Partition Coefficient
| Property | Value | Citation(s) |
| pKa₁ | 5.6 | [1] |
| pKa₂ | 8.2 | [1] |
| LogP | 0.56 (ChemAxon) | [8] |
Mechanism of Action
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication. Specifically, it targets DNA gyrase (bacterial topoisomerase II) and topoisomerase IV .[3][4][9]
-
Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, this compound prevents the proper unwinding and replication of bacterial DNA.[4]
-
Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of this enzyme leads to an inability of the bacterial cell to segregate its replicated DNA, ultimately resulting in cell death.[3]
This dual-targeting mechanism contributes to the broad-spectrum activity of this compound against a range of Gram-positive and Gram-negative bacteria.[4]
Experimental Protocols
While detailed experimental protocols for the determination of all physicochemical properties were not available in the cited literature, a general workflow for determining the concentration of this compound in an aqueous solution using UV-Vis spectroscopy can be inferred from methodologies used in related studies.[10]
This diagram illustrates the key steps from the preparation of standard solutions to the final determination of the concentration of an unknown sample containing this compound.
Conclusion
This technical guide has summarized the core chemical structure and physicochemical properties of this compound. The provided data, presented in clear, tabular format, is intended to be a valuable resource for researchers and professionals in the field of drug development and antibiotic research. The outlined mechanism of action and a representative experimental workflow offer further insight into the scientific context of this compound. It is important to note that this compound was withdrawn from clinical use.[1]
References
- 1. This compound | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C20H18ClF2N3O3 | CID 56207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 4. toku-e.com [toku-e.com]
- 5. This compound HCL [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound hydrochloride CAS 54965-21-8-Mecial and healthcare-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]
- 8. ContaminantDB: this compound [contaminantdb.ca]
- 9. goldbio.com [goldbio.com]
- 10. Removal of this compound from aqueous solution through Ni/Al-layered double hydroxide@ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Sarafloxacin in Poultry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin (B1681457) is a fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It exhibits broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2][3][4] An in-depth understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the development of antimicrobial resistance and ensuring food safety through the management of drug residues in edible tissues.[5]
This technical guide provides a comprehensive overview of the pharmacokinetic parameters of this compound in key poultry species, details the experimental methodologies employed in these studies, and presents its mechanism of action.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been investigated in several poultry species, most notably broiler chickens and Muscovy ducks. The quantitative data from these studies are summarized below for comparative analysis.
Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens Following a Single 10 mg/kg Dose.[1][5]
| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (p.o.) |
| Maximum Concentration (Cmax; µg/mL) | - | 1.11 | 0.79 |
| Time to Cmax (Tmax; h) | - | 0.5 | 0.75 |
| Area Under the Curve (AUC; µg·h/mL) | 8.33 | 6.01 | 4.96 |
| Elimination Half-life (t½β; h) | 2.53 | 6.81 | 3.89 |
| Bioavailability (F; %) | - | 72.1 | 59.6 |
| Volume of Distribution at steady state (Vd(ss); L/kg) | 3.40 | - | - |
| Total Body Clearance (ClB; L/kg/h) | 1.20 | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Muscovy Ducks Following a Single 10 mg/kg Dose.[5][6]
| Parameter | Intravenous (IV) | Oral (p.o.) |
| Maximum Concentration (Cmax; µg/mL) | - | 2.03 ± 0.73 |
| Time to Cmax (Tmax; h) | - | 0.44 ± 0.16 |
| Area Under the Curve (AUC0-24h; µg·h/mL) | 8.57 ± 0.59 | 8.37 ± 0.29 |
| Elimination Half-life (t½β; h) | 6.11 ± 0.99 | 8.21 ± 0.64 |
| Bioavailability (F; %) | - | 97.6 |
Note: Data for Muscovy ducks are presented as mean ± standard deviation.
Table 3: this compound Residue Depletion in Poultry Tissues.[7][8][9]
| Species | Tissue | Administration | Withdrawal Time | Mean Concentration (µg/kg) |
| Black-Bone Silky Fowl | Muscle | 10 mg/kg oral, 7 days | 1 day | 366.88 ± 129.51 |
| 43.25 days | 45.46 ± 12.94 | |||
| Liver | 1 day | 120.35 ± 46.86 | ||
| Broiler Chicken (as metabolite of Difloxacin) | Muscle | 10 mg/kg oral, 5 days | 1 day | 10.4 ± 1.2 |
| Kidney | 1 day | 136.4 ± 18.3 |
Experimental Protocols
The pharmacokinetic studies of this compound in poultry have employed standardized methodologies to ensure data accuracy and reproducibility.
Animal Models and Housing
Healthy broiler chickens and Muscovy ducks have been the primary models for pharmacokinetic studies.[5] The animals are typically acclimated to their housing conditions before the commencement of the studies and are determined to be in good health via physical examination.[1][6] All experimental procedures are generally conducted under the guidelines of institutional animal care and use committees.[6][7]
Dosing and Administration
A single dose of 10 mg/kg body weight is commonly used in pharmacokinetic studies of this compound in poultry.[5] Administration routes investigated include intravenous (IV), intramuscular (IM), and oral (p.o.) gavage to assess bioavailability and route-dependent pharmacokinetic variations.[1][6]
Blood Sampling
Blood samples are collected from the brachial vein at predetermined time points following drug administration.[5][6] For intravenous administration, sampling is frequent in the initial phase to accurately capture the distribution phase, followed by less frequent sampling during the elimination phase.[6] The collected blood is typically heparinized and centrifuged to separate the plasma, which is then stored at -20°C until analysis.[1]
Analytical Methodology
The concentration of this compound in plasma and tissue samples is predominantly determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5][6]
-
Sample Preparation: A common procedure for plasma sample preparation involves protein precipitation with an acid, followed by extraction.[5]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of this compound.[5] The mobile phase often consists of a mixture of acetonitrile (B52724) and an acidic aqueous solution, such as trifluoroacetic acid.[6]
-
Detection: A fluorescence detector is used, with an excitation wavelength of approximately 280 nm and an emission wavelength of around 460 nm.[6]
-
Validation: The analytical methods are validated for linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).[6][7] For instance, in one study, the LOD and LOQ for this compound in serum were 0.01 and 0.02 μg/mL, respectively.[6]
Mandatory Visualizations
Mechanism of Action of this compound
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic and pharmacodynamic modeling of this compound against avian pathogenic Escherichia coli in Muscovy ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
The Journey of a Fluoroquinolone: An In-depth Technical Guide to the Absorption and Distribution of Sarafloxacin in Fish Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarafloxacin (B1681457), a fluoroquinolone antibiotic, has been a subject of extensive research in aquaculture for its potent antibacterial activity. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different fish species is paramount for establishing effective and safe therapeutic regimens. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key aquaculture species, presenting quantitative data, detailed experimental methodologies, and visual workflows to support further research and drug development.
The pharmacokinetic profile of this compound exhibits significant variability across different fish species, influenced by factors such as the route of administration, water temperature, and species-specific physiological characteristics. Generally, this compound demonstrates good tissue penetration, a critical factor for its efficacy against systemic bacterial infections.[1] However, its oral bioavailability can be low in some species, such as Atlantic salmon.[1] This guide synthesizes the available data to provide a comparative analysis of this compound's behavior in various aquatic environments.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in several commercially important fish species. These values have been compiled from various studies and are presented to facilitate a comparative understanding. It is important to exercise caution when directly comparing these values due to variations in experimental conditions across studies.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Different Fish Species
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | AUC (µg·h/mL) | Bioavailability (F%) | Water Temp. (°C) | Reference |
| Atlantic salmon (Salmo salar) | 9.7 | 0.60 | - | - | - | 2.2 | 7.9 ± 0.2 | |
| Rainbow trout (Oncorhynchus mykiss) | 9.7 | 0.16 | - | - | - | - | 7.9 ± 0.2 | [2] |
| Cod (Gadus morhua) | 9.7 | 2.18 | - | - | - | - | 7.9 ± 0.2 | [2] |
| Turbot (Scophthalmus maximus) | 9.7 | 0.22 | - | - | - | - | 7.9 ± 0.2 | [2] |
| Eel (Anguilla anguilla) | 15 | 2.64 | 12 | 30.13 | 56.7 | - | 24 | [3][4] |
| Allogynogenetic silver crucian carp (B13450389) | 10 | 0.79 | - | 46.68 | 16.58 | 29.15 | 24-26 | [2] |
| Yellow River carp (Cyprinus carpio haematopterus) | 20 | - | - | - | - | - | 24 | [5] |
Table 2: Pharmacokinetic Parameters of this compound Following a Single Intravenous Administration in Different Fish Species
| Species | Dose (mg/kg) | Vd(area) (L/kg) | CL (L/h/kg) | t½β (h) | AUC (µg·h/mL) | Water Temp. (°C) | Reference |
| Allogynogenetic silver crucian carp | 10 | 5.95 | 0.18 | 22.58 | 56.86 | 24-26 | [2] |
| Atlantic salmon (Salmo salar) | - | 4.1 | - | - | - | - | [2] |
| Channel catfish (Ictalurus punctatus) | - | 3.95 | - | - | - | - | [2] |
| Rainbow trout (Oncorhynchus mykiss) | - | 9.67 | - | - | - | - | [2] |
Tissue Distribution of this compound
The effectiveness of an antibiotic is heavily dependent on its ability to reach the site of infection in sufficient concentrations. This compound generally exhibits good distribution to various tissues.[1]
Following intravenous administration in Atlantic salmon, rainbow trout, cod, and turbot, this compound was rapidly distributed to all major tissues and organs except the central nervous system.[2] After the initial distribution phase, the concentration of this compound was higher in most organs and tissues than in the blood.[2]
In channel catfish, after oral administration, the highest concentrations of this compound-equivalent activity were found in the liver, gallbladder, and kidney. Similarly, in Atlantic salmon, the highest concentrations were found in the intestines.[1]
Studies in eels showed that after oral administration, peak concentrations in the liver (13.39 µg/g) and kidney (5.53 µg/g) were reached at 12 hours, while the peak in muscle (1.82 µg/g) was at 24 hours and in skin (0.78 µg/g) at 40 hours.[3][4] The drug persisted in the liver and kidney for up to 14 days.[3]
In gilthead seabream, the highest this compound concentrations were also recorded in the liver.[6]
Experimental Protocols
A generalized workflow for conducting a pharmacokinetic study of this compound in fish is outlined below. Specific details may vary depending on the fish species and research objectives.
Animal Husbandry and Dosing
-
Acclimation: Fish are acclimated to laboratory conditions, including water temperature, photoperiod, and feeding regimes.
-
Dosing:
-
Oral Administration: this compound is typically administered as a hydrochloride salt incorporated into feed or via oral gavage.[3][4][7] For feed administration, a specified dose (e.g., 10 mg/kg body weight) is mixed into the feed, and fish are fed a percentage of their body weight daily for a defined period (e.g., 5 consecutive days).[7]
-
Intravenous Administration: A solution of this compound is injected into a cannulated blood vessel, often the dorsal aorta.[2]
-
Sample Collection
-
Blood: Blood samples are collected from a caudal vessel at predetermined time points after drug administration.[5]
-
Tissues: Fish are euthanized at various time points, and tissues of interest (e.g., muscle, liver, kidney, skin) are collected.[3][4][6][8]
Sample Preparation and Analysis
A common and effective method for extracting this compound from fish tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]
-
Homogenization: Tissue samples are homogenized to ensure uniformity.[8][9]
-
Extraction: The homogenized tissue is mixed with an extraction solvent, often an acidified organic solvent like acetonitrile, to break protein-drug interactions.[9] QuEChERS extraction salts are added to induce phase separation.[9]
-
Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[9]
-
Analysis: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification of this compound.[3][4][7][8][9][10]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Generalized workflow for a fish pharmacokinetic study.
Caption: QuEChERS workflow for this compound analysis in tissue.
Conclusion
The absorption and distribution of this compound in fish are complex processes that vary significantly among species. This guide has synthesized key pharmacokinetic data and detailed common experimental protocols to provide a valuable resource for the scientific community. The provided tables and workflows offer a foundation for designing new studies, optimizing dosing strategies, and ensuring the responsible and effective use of this important antimicrobial agent in aquaculture. Further research is warranted to fill in data gaps for other commercially important fish species and to further elucidate the factors influencing the disposition of this compound in aquatic environments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and depletion studies of this compound after oral administration to eel (Anguilla anguilla) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Depletion Studies of this compound after Oral Administration to Eel (Anguilla anguilla) [jstage.jst.go.jp]
- 5. ovid.com [ovid.com]
- 6. Tissue distribution and depletion of this compound hydrochloride after in feed administration in gilthead seabrea (Sparus aurata L.) [agris.fao.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid-chromatographic determination of this compound residues in channel catfish muscle-tissue [pubs.usgs.gov]
Sarafloxacin in Rats: A Technical Overview of Metabolism and Excretion Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the metabolic and excretory pathways of sarafloxacin (B1681457) in rats. The information presented herein is curated from scientific literature to support research and development activities involving this fluoroquinolone antibiotic.
Executive Summary
This compound administered to rats undergoes limited metabolism and is primarily excreted in the feces. The oral bioavailability is approximately 12% at a dose of 20 mg/kg body weight. The parent drug is the major component found in excreta. Key metabolic transformations, inferred from studies in other rodent species, include glucuronidation and N-acetylation. The primary route of elimination is fecal, with renal excretion playing a lesser role. Intestinal transport involves both passive diffusion and active, ATP-dependent carrier-mediated mechanisms.
Pharmacokinetics
Quantitative pharmacokinetic parameters of this compound in Sprague-Dawley rats following single intravenous (IV) and oral administrations are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Administration Route | Dose (mg/kg BW) | Bioavailability (%) | Tmax (h) | Cmax (mg/L) | Elimination Half-life (h) | AUC (mg·h/L) | Apparent Body Clearance (mL/min/kg) |
| Intravenous | 20 | - | - | - | 2.0 | 30 | 5.3 |
| Oral | 20 | ~12 | 1.0 | 0.3 | 3.0 | 3.0 | 270 |
| Oral | 75 | - | 2.0 | 0.6 | 2.0 | 70 | 470 |
| Oral | 275 | - | 2.0 | 0.9 | 7.0 | 250 | 420 |
| Oral | 1000 | - | 1.0 | 2.0 | 6.0 | 400 | 820 |
| Oral (14 days) | 1000 | - | 2.0 | 8.0 | 6.0 | 110 | 200 |
Data sourced from a study in Sprague-Dawley rats.[1]
Metabolism
While specific quantitative data on this compound metabolism in rats is not extensively detailed in the available literature, studies in mice and rabbits indicate that the parent drug accounts for the vast majority of the excreted dose (over 80%).[2] The primary metabolic pathways identified in these species, which are likely to be relevant in rats, are conjugation reactions.
The key metabolites identified are:
-
This compound glucuronide: A phase II metabolite formed by the conjugation of glucuronic acid to this compound.[2]
-
N-acetyl-sarafloxacin: Formed by the acetylation of the piperazine (B1678402) ring.[2]
-
3'-oxo-sarafloxacin: An oxidative metabolite.[2]
In mice, after a 10 mg/kg oral dose, this compound glucuronide accounted for 6% of the dose in urine, while N-acetyl-sarafloxacin was found at 0.2% in urine and 0.1% in feces.[2] The parent drug constituted 15% in urine and 79% in feces.[2]
Excretion
The primary route of this compound excretion in rats is through the feces.[2] This is consistent with findings in mice, where after a single oral dose of 10 mg/kg, approximately 80% of the radioactivity was recovered in the feces and 25% in the urine within three days.[1]
In the rat small intestine, this compound absorption is characterized by a dual mechanism involving both passive diffusion and an active, ATP-dependent, carrier-mediated transport.[3] The presence of an efflux mechanism has also been suggested.[3]
Experimental Protocols
Pharmacokinetic Studies in Rats[1]
-
Animals: Sprague-Dawley rats (18 per sex per group).
-
Housing: Maintained in individual metabolism cages to allow for the separate collection of urine and feces.
-
Dosing:
-
Intravenous: A single dose of 20 mg/kg body weight.
-
Oral (single dose): 20, 75, 275, or 1000 mg/kg body weight administered by gavage.
-
Oral (repeated dose): 1000 mg/kg body weight daily for 14 consecutive days.
-
-
Sample Collection: Blood samples were collected at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing. For the repeated dose group, samples were collected on day 1 and day 14. Urine and feces were collected daily.
-
Analytical Method: Plasma and urine samples were analyzed for this compound concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.
In Situ Intestinal Absorption Studies in Rats[3]
-
Model: In situ rat intestinal perfusion.
-
Procedure: The small intestine of anesthetized rats is cannulated to create a closed loop. A solution containing this compound is perfused through the intestinal segment.
-
Analysis: The disappearance of this compound from the perfusate over time is measured to determine the absorption rate. The influence of transport inhibitors, such as sodium azide (B81097) (an ATP depletor), can be investigated to characterize the transport mechanisms.
Conclusion
In rats, this compound is characterized by low oral bioavailability and is primarily eliminated unchanged in the feces. While metabolism is limited, potential pathways include glucuronidation and N-acetylation. The intestinal transport of this compound is a complex process involving both passive and active mechanisms. The provided data and experimental outlines serve as a foundational resource for further investigation into the disposition of this compound and related fluoroquinolone compounds.
References
In Vitro Antibacterial Spectrum of Sarafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of sarafloxacin (B1681457), a fluoroquinolone antibiotic. The document details its mechanism of action, presents a consolidated summary of its activity against a range of bacterial species through Minimum Inhibitory Concentration (MIC) data, and outlines the standardized experimental protocols for determining its antibacterial efficacy. Visualizations of the underlying signaling pathway and experimental workflows are included to facilitate a deeper understanding.
Mechanism of Action
This compound is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target for this compound is DNA gyrase.[1] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[1] By inhibiting DNA gyrase, this compound prevents the resealing of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, this compound's primary target is often topoisomerase IV.[1] This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.[1] Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, ultimately halting cell division.[1]
The dual-targeting mechanism of this compound contributes to its broad-spectrum activity.[1]
Quantitative Data: In Vitro Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Testing Method |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | Broth Microdilution[4][5][6] |
| Escherichia coli | O78 | 0.125 - 0.25 | Broth Microdilution[5] |
| Escherichia coli | Commensal (no recent fluoroquinolone use) | 0.15 (MIC50) | Not specified[5] |
| Escherichia coli | Commensal (this compound treated) | 0.5 (MIC50) | Not specified[5] |
| Escherichia coli | Colibacillosis Isolates (Susceptible) | ≤ 0.06 | Not specified[5] |
| Escherichia coli | Colibacillosis Isolates (Resistant) | ≥ 0.25 | Not specified[5] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | Broth Microdilution[4][6] |
| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | Not specified[1] |
| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | Not specified[1] |
| Pasteurella multocida | Not Specified | Strong inhibitory effect | Not specified[1] |
| Salmonella spp. | Not Specified | Strong inhibitory effect | Not specified[1] |
| Proteus spp. | Not Specified | Strong inhibitory effect | Not specified[1] |
| Haemophilus spp. | Not Specified | Strong inhibitory effect | Not specified[1] |
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Testing Method |
| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | Broth Microdilution[4][6] |
| Staphylococcus aureus | - | 1.0 (MIC90) | Not specified[7] |
| Staphylococcus aureus (MRSA) | - | >2 | Not specified[7] |
| Streptococcus pneumoniae | - | 2.0 (MIC90) | Not specified[7] |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | Broth Microdilution[4][6] |
Experimental Protocols: MIC Determination
The antibacterial activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The two most common methods are broth microdilution and agar (B569324) dilution.[8][9][10]
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[1]
Principle: The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.[1]
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive and negative controls
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent to a known high concentration (e.g., 1280 µg/mL).[1]
-
Preparation of Bacterial Inoculum: Select several isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][5]
-
Serial Dilution: Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into each well of a 96-well microtiter plate. Add an equal volume of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.[1]
-
Inoculation: Add a fixed volume (e.g., 50 µL) of the prepared bacterial inoculum to each well.[1]
-
Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.[1]
-
Incubation: Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.[1]
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound with no visible growth.[1] Results can also be read using a microplate reader.[1]
Agar Dilution Method
The agar dilution method is a reference method for antimicrobial susceptibility testing.[8][11]
Principle: This method involves incorporating different concentrations of the antimicrobial agent into a nutrient agar medium, followed by the application of a standardized number of cells to the surface of the agar plate.[9][10]
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent
-
Molten Mueller-Hinton Agar
-
Petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inocula-replicating apparatus
Procedure:
-
Preparation of Antibiotic-Containing Plates: Prepare a series of twofold dilutions of this compound. Add a specific volume of each dilution to molten agar to create plates with final desired concentrations.[10]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[11]
-
Inoculation: Using an inocula-replicating apparatus, spot a standardized number of bacteria (e.g., 10⁴ colony-forming units) onto each agar plate.[10] Multiple isolates can be tested on the same plate.[8]
-
Incubation: Incubate the plates at 37°C for 16-18 hours.[10]
-
Interpretation of Results: The MIC is the lowest concentration of this compound that prevents visible bacterial growth.[10][11]
Conclusion
This compound demonstrates a potent and broad-spectrum in vitro antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development, facilitating further investigation and application of this fluoroquinolone antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 4. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
Sarafloxacin's Inhibition of Bacterial Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin (B1681457), a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV. This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound's interaction with bacterial topoisomerase IV. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibacterial drug discovery and development.
Mechanism of Action: Quinolone-Mediated Topoisomerase IV Inhibition
Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively), which plays a critical role in the decatenation of daughter chromosomes following DNA replication.[1][2] Quinolones, including this compound, interfere with this process by stabilizing the covalent complex formed between topoisomerase IV and DNA, known as the cleavage complex.[2] This stabilization prevents the re-ligation of the double-stranded DNA break, leading to an accumulation of these breaks, which ultimately results in the inhibition of DNA replication and cell death.[3][4]
The primary target of many quinolones varies between bacterial species. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target, while in many Gram-negative bacteria, like Escherichia coli, DNA gyrase is the primary target.[2][5] However, higher concentrations of the drugs can inhibit both enzymes.[6] Resistance to quinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the parC and parE genes, which reduces the binding affinity of the drug to the topoisomerase IV-DNA complex.[2]
Quantitative Data: Inhibition of Topoisomerase IV by Fluoroquinolones
| Fluoroquinolone | Bacterial Species | Enzyme | IC50 (µg/mL) |
| Ciprofloxacin | Enterococcus faecalis | Topoisomerase IV | 9.30[1] |
| Staphylococcus aureus | Topoisomerase IV | 3.0 (µM)[7] | |
| Sparfloxacin | Enterococcus faecalis | Topoisomerase IV | 19.1[1] |
| Staphylococcus aureus | Topoisomerase IV | Least potent of those tested[8] | |
| Norfloxacin | Staphylococcus aureus | Topoisomerase IV | - |
| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | 1.0 (µM)[7] |
| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.4 (µM)[7] |
| Gatifloxacin | Enterococcus faecalis | Topoisomerase IV | 4.24[1] |
| Staphylococcus aureus | Topoisomerase IV | 13.8[9] | |
| Levofloxacin | Enterococcus faecalis | Topoisomerase IV | 8.49[1] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the inhibition of bacterial topoisomerase IV by compounds such as this compound.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity is observed as a decrease in the amount of decatenated DNA.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, and 40% (v/v) glycerol.
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (e.g., 2X GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).
-
Chloroform/isoamyl alcohol (24:1 v/v).
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain.
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, kDNA (e.g., 200 ng), and sterile water to the desired volume.
-
Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add the test compound (this compound) at various concentrations to the respective tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding a predetermined amount of purified topoisomerase IV enzyme to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Quantify the amount of decatenated DNA in each lane to determine the IC50 value of the test compound.
Topoisomerase IV DNA Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex induced by quinolones. The assay measures the conversion of supercoiled plasmid DNA into linear DNA.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, and 40% (v/v) glycerol.
-
This compound (or other test compound) dissolved in a suitable solvent.
-
SDS (sodium dodecyl sulfate) solution (e.g., 0.2%).
-
Proteinase K.
-
Stop Solution/Loading Dye.
-
Agarose.
-
TAE or TBE buffer.
-
Ethidium bromide or other DNA stain.
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, supercoiled plasmid DNA, and sterile water.
-
Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include appropriate controls.
-
Initiate the reaction by adding purified topoisomerase IV enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the enzymatic reaction and trap the cleavage complex by adding SDS.
-
Add proteinase K to digest the protein component of the complex and incubate further (e.g., at 50°C for 30 minutes).
-
Add the stop solution/loading dye.
-
Analyze the products by agarose gel electrophoresis.
-
Stain the gel and visualize under UV light. The amount of linear DNA, indicative of the stabilized cleavage complex, is quantified.
Conclusion
This compound, as a member of the fluoroquinolone class, is a potent inhibitor of bacterial topoisomerase IV. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, is a well-established paradigm for this class of antibiotics. While specific quantitative data for this compound's activity against purified topoisomerase IV is limited, the provided comparative data for other fluoroquinolones and the detailed experimental protocols offer a robust framework for its further investigation and characterization. This technical guide serves as a foundational resource for scientists and researchers aiming to elucidate the intricate interactions between this compound and its bacterial targets, thereby contributing to the development of more effective antibacterial therapies.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Action of quinolones against Staphylococcus aureus topoisomerase IV: basis for DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Initial Efficacy of Sarafloxacin in Chickens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin (B1681457), a fluoroquinolone antibiotic, has been a subject of significant research in veterinary medicine, particularly for its application in poultry to combat bacterial infections. This technical guide provides an in-depth analysis of the initial efficacy studies of this compound in chickens, with a primary focus on its activity against Escherichia coli, a major pathogen in poultry. The document synthesizes quantitative data from various studies, details experimental protocols to ensure reproducibility, and presents visual diagrams of the drug's mechanism of action and experimental workflows.
Core Efficacy Data
The efficacy of this compound has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings from this research, offering a comparative overview of its performance.
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's in vitro potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Avian Pathogens
| Pathogen | MIC (μg/mL) | Comparison with Enrofloxacin (B1671348) (MIC in μg/mL) |
| Escherichia coli | 0.03[1] | 0.015[1] |
| Mycoplasma gallisepticum | 0.37[1] | 0.14[1] |
| Mycoplasma synoviae | 1.76[1] | 1.82[1] |
Note: Lower MIC values indicate higher in vitro potency.
Further studies have proposed interpretive criteria for E. coli isolates, defining susceptible strains as those with an MIC of ≤ 0.06 μg/mL and resistant strains at ≥ 0.25 μg/mL[2].
In Vivo Efficacy in Experimental E. coli Challenge Models
Clinical efficacy has been demonstrated in broiler chickens experimentally infected with E. coli.
Table 2: Efficacy of this compound in Broilers Experimentally Infected with E. coli
| Dosage and Administration | Mortality Rate (Treated vs. Control) | Key Outcomes | Reference |
| 5 mg/kg for 3 days in drinking water | 27% vs. 75% | Reduced mortality, but the average daily gain (ADG) of treated birds was still less than uninfected controls.[3][4] | [3][4] |
| 5 mg/kg for 2 hours in drinking water | Significant reduction | Improved ADG and feed conversion ratio (FCR).[3][4] | [3][4] |
| 5 and 10 mg/kg within 2 hours of infection | Complete prevention | ADG and FCR were similar to uninfected controls.[3][4] | [3][4] |
Comparative studies with other fluoroquinolones, such as enrofloxacin and danofloxacin, have also been conducted. In a colisepticemia model, enrofloxacin-treated birds showed significantly lower mortality, morbidity, and mean air sac lesion scores compared to those treated with this compound[1][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols employed in key efficacy studies of this compound.
In Vitro Susceptibility Testing: Broth Microdilution Method
A standardized broth microdilution method is typically used to determine the MIC of this compound against bacterial isolates[1].
-
Preparation of this compound Solutions : A stock solution of this compound is prepared and serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation : The bacterial isolate (e.g., E. coli) is cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Incubation : The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Study: E. coli Challenge Model in Broiler Chickens
This protocol is based on studies evaluating the efficacy of this compound in treating experimental colisepticemia[3][4][6].
-
Animal Model : Day-old broiler chicks are acclimatized under standard conditions with ad libitum access to feed and water[6].
-
Bacterial Challenge Strain : A pathogenic strain of Escherichia coli, often serotype O78, is used for the challenge[3][4]. The challenge material is a logarithmic-phase culture grown in nutrient broth[4].
-
Experimental Groups :
-
Group 1: Challenged, untreated control.
-
Group 2: Challenged, this compound-treated (e.g., 5 mg/kg body weight/day).
-
Group 3: Unchallenged, untreated control.
-
-
Infection Procedure : Birds are challenged via injection of the E. coli suspension into the left caudal thoracic air sac[4]. The volume is typically 0.5-1.0 mL, containing a specific concentration of bacteria (e.g., 10^8 CFU/mL)[4].
-
This compound Administration : this compound is administered orally, typically through the drinking water, at the designated dosage for a specified duration[3][4][6].
-
Efficacy Evaluation : Birds are monitored for a period of 10 days post-infection[3][4][7]. The primary parameters measured include:
-
Mortality : Daily records of fatalities in each group.
-
Average Daily Gain (ADG) : Calculated from body weight measurements at the beginning and end of the observation period.
-
Feed Conversion Ratio (FCR) : Determined by measuring feed intake and weight gain.
-
Post-mortem Examination : Necropsies are performed on deceased birds to assess for pathological lesions, particularly air sac lesions.
-
Visualizations
Mechanism of Action
This compound, like other fluoroquinolones, targets essential bacterial enzymes involved in DNA replication.
Caption: Mechanism of action of this compound.
Experimental Workflow
The logical flow of an in vivo efficacy study is critical for understanding the experimental design.
Caption: Workflow of an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in broilers after experimental infection with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Efficacies of Three Fluoroquinolone Antimicrobial Agents, Given as Continuous or Pulsed-Water Medication, against Escherichia coli Infection in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Bactericidal Potency of Sarafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core bactericidal activity of sarafloxacin (B1681457), a fluoroquinolone antibiotic. It delves into its mechanism of action, presents quantitative efficacy data, details experimental protocols for its assessment, and visualizes the key molecular pathways it influences.
Core Mechanism of Action: Dual Inhibition of Essential Bacterial Enzymes
This compound exerts its potent bactericidal effects by targeting and inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[1][4]
-
Inhibition of DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of this compound.[2][5] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial process for relieving torsional stress during DNA replication and transcription.[2] this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzyme transiently cleaves. This leads to an accumulation of double-strand breaks in the bacterial chromosome.[4][6]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target.[3][5] This enzyme's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the proper segregation of replicated DNA into daughter cells, thereby halting cell division.[2]
The dual-targeting nature of this compound contributes to its broad spectrum of activity and is thought to slow the development of bacterial resistance.[2] The ultimate consequence of this enzymatic inhibition is the blockage of DNA replication and transcription, triggering a cascade of cellular events that lead to bacterial cell death.[4]
Signaling Pathways and Downstream Effects
The inhibition of DNA gyrase and topoisomerase IV by this compound does not lead to immediate cell death but rather initiates a complex signaling cascade. The accumulation of double-strand DNA breaks is a key trigger for the induction of the bacterial SOS response , a multifaceted DNA repair system.[7][8][9]
The process begins with the recognition of single-stranded DNA (ssDNA) regions, which are generated at the sites of the stalled replication forks and double-strand breaks.[9] The RecA protein polymerizes on these ssDNA fragments, forming a nucleoprotein filament. This activated RecA filament then promotes the autocatalytic cleavage of the LexA repressor protein.[9] The inactivation of LexA leads to the derepression of more than 40 genes involved in DNA repair and damage tolerance.[8][9] However, if the DNA damage is too extensive to be repaired by the SOS system, the cascade of events ultimately leads to programmed cell death.
Quantitative Data on Bactericidal Activity
The in vitro potency of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. A low MBC/MIC ratio is indicative of bactericidal activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Strain Information | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | [10] |
| Escherichia coli | O78 (Avian Pathogenic) | 0.125 - 0.25 | [11] |
| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | [10] |
| Staphylococcus aureus | ATCC 25923 | N/A (Disk Diffusion Only) | [10] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | [10] |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | [10] |
| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | [2] |
| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | [2] |
| Peptostreptococcus spp. | Human Isolates | MIC50: 0.125 | [12][13] |
Table 2: Minimum Bactericidal Concentration (MBC) and Mutant Prevention Concentration (MPC) of this compound
| Bacterial Species | Strain Information | Medium | MBC (µg/mL) | MPC (µg/mL) | Reference(s) |
| Escherichia coli | O78 | Mueller-Hinton Broth | 0.25 | 1.0 | [11][14] |
| Escherichia coli | O78 | Serum | 0.25 | N/A | [11][14] |
Detailed Experimental Protocols
Standardized methods are crucial for the accurate determination of this compound's in vitro activity. The following are detailed protocols for the most commonly employed techniques.
Broth Microdilution for MIC Determination
This method is used to determine the quantitative MIC of an antimicrobial agent.
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound Stock Solution: Prepare a stock solution of this compound hydrochloride by dissolving the powder in a suitable solvent to a known high concentration (e.g., 1280 µg/mL). Sterilize by membrane filtration if necessary.[2]
-
Bacterial Inoculum: Select several isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Microtiter Plate: Sterile 96-well microtiter plates.
b. Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.[15]
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.[2]
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[2]
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[1][16]
c. Interpretation:
-
The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as observed with the unaided eye.[1][2]
Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of susceptibility and can be correlated with MIC values.
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[17]
-
This compound Disks: Paper disks impregnated with a specific amount of this compound (e.g., 5 µg).[1]
-
Bacterial Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[1][18]
b. Procedure:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess inoculum by pressing the swab against the inside of the tube.[1]
-
Inoculate a dry MHA plate by streaking the swab evenly over the entire surface to create a confluent lawn of bacteria.[1]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[18]
-
Aseptically apply a this compound disk to the surface of the agar. Gently press the disk to ensure complete contact.[1]
-
Invert the plates and incubate at 35°C for 16-18 hours in ambient air.[1]
c. Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints. For E. coli, susceptible is ≥25 mm and resistant is ≤21 mm for a 5 µg disk.[10]
Table 3: Quality Control Ranges for this compound Susceptibility Testing
| QC Strain | Method | MIC (µg/mL) | Zone Diameter (mm) (5 µg disk) | Reference(s) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.008–0.03 | - | [1][10] |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | - | 30–36 | [1][10] |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.06–0.25 | - | [1][10] |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | - | 25–30 | [1][10] |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | 0.12–1 | - | [1][10] |
| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion | - | 23–29 | [1][10] |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 0.5–2 | - | [1][10] |
Conclusion
This compound is a broad-spectrum fluoroquinolone with potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria. Its mechanism of action, centered on the dual inhibition of DNA gyrase and topoisomerase IV, leads to the disruption of essential DNA processes and ultimately cell death. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling further investigation and a deeper understanding of this compound's antimicrobial properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Induction of the SOS response by new 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic modeling of this compound against avian pathogenic Escherichia coli in Muscovy ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WHO | JECFA [apps.who.int]
- 13. This compound | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. microbenotes.com [microbenotes.com]
- 18. asm.org [asm.org]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sarafloxacin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed application note and protocol for the quantitative analysis of sarafloxacin (B1681457) using a validated High-Performance Liquid Chromatography (HPLC) method. The methodology is applicable for the determination of this compound in bulk drug substances and can be adapted for various matrices with appropriate sample preparation.
Introduction
This compound is a fluoroquinolone antibiotic used in veterinary medicine.[1] Accurate and reliable analytical methods are crucial for quality control, stability studies, and residue analysis to ensure consumer safety.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity.[1][3] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[1] The following chromatographic conditions are recommended:
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm)[3] |
| Mobile Phase | Acetonitrile (B52724) : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 278 nm[3][4] |
| Column Temperature | 15°C[3][4] |
| Injection Volume | 20 µL |
Reagents and Solutions
-
This compound Hydrochloride Reference Standard (High Purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (H₃PO₄) (Analytical Grade)
-
Triethylamine (Analytical Grade)
-
Water (HPLC Grade or Ultrapure)
Mobile Phase Preparation:
-
Prepare a 2 mmol/L phosphoric acid solution by diluting concentrated phosphoric acid in HPLC grade water.[1]
-
Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.[1]
-
Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a 30:5:65 (v/v/v) ratio.[1][3]
-
Degas the mobile phase using sonication or vacuum filtration before use.[1]
Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard and transfer it to a 10 mL volumetric flask.[2] Dissolve in and dilute to volume with the mobile phase.[2] Sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 0.05 - 10 µg/mL).[1][2]
Sample Preparation (General Procedure for Bulk Drug):
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water.[3][4]
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
Chromatographic Analysis Workflow
The logical flow of the chromatographic analysis is outlined below.
Caption: Workflow for HPLC analysis of this compound.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines or other relevant regulatory standards.[5] Typical validation parameters for HPLC analysis of fluoroquinolones are summarized in the table below.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.0040 - 2.0 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.997[6] |
| Limit of Detection (LOD) | 0.0013 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.0040 µg/mL[6] |
| Accuracy (% Recovery) | 95.3% - 100%[6] |
| Precision (% RSD) | < 3.2%[6] |
Sample Preparation for Complex Matrices (e.g., Animal Tissues)
For the analysis of this compound in more complex matrices like animal tissues, a more extensive sample preparation procedure involving extraction and clean-up is necessary.
Extraction and Clean-up Protocol
-
Homogenization: Homogenize a representative portion of the tissue sample (e.g., 2-5 g) with a suitable extraction solvent, such as a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile.[2]
-
Extraction: Centrifuge the homogenate to separate the solid and liquid phases.[2] Collect the supernatant.
-
Clean-up (Liquid-Liquid Extraction): To remove lipids, perform a liquid-liquid extraction of the supernatant with n-hexane.[2]
-
Clean-up (Solid-Phase Extraction - SPE): For cleaner samples, utilize a C18 or Oasis MAX SPE cartridge.[2] Condition the cartridge, load the extract, wash away interferences, and elute the this compound.[2]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[2] The sample is now ready for injection.
Sample Preparation Workflow
The general workflow for extracting this compound from tissue samples is depicted below.
Caption: General workflow for this compound extraction from tissue samples.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantitative determination of this compound. The provided protocol for instrumentation, reagent preparation, and sample preparation, along with the method validation summary, offers a comprehensive guide for researchers, scientists, and drug development professionals. Proper method validation should always be performed to ensure the suitability of the method for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of this compound by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
- 6. benchchem.com [benchchem.com]
Quantitative Analysis of Sarafloxacin in Chicken Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin (B1681457) is a fluoroquinolone antibiotic that has been used in the poultry industry to control bacterial infections.[1][2] Monitoring its residue levels in chicken tissues is crucial for ensuring food safety and adhering to regulatory limits.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound in various chicken tissues, including muscle, liver, and kidney. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and specificity.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of this compound in chicken tissue, providing a comparative overview of method performance.
Table 1: Performance of HPLC and LC-MS/MS Methods for this compound Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-MS/MS | Muscle, Liver | 1.0 | 5.0 | 93.53 - 108.47 | < 9.28 | [2] |
| Capillary Electrophoresis | Chicken Muscle | 25 | - | - | - | [3] |
| GC-MS/MS | Poultry Meat | 1.0 | 2.0 | 77.97 - 90.94 | < 7.45 | [4][5] |
| HPLC-FLD | Pig and Chicken Muscles | - | - | - | - | [6] |
| UPLC-MS/MS | Poultry Feathers | 0.12 - 1.31 | 0.96 - 2.60 | 78.9 - 110 | < 13.7 | [7] |
Table 2: Residue Depletion of this compound in Black-Bone Silky Fowl Tissues [8]
| Withdrawal Period (Days) | Mean this compound Concentration in Muscle (µg/kg) | Mean this compound Concentration in Liver (µg/kg) |
| 1 | 366.88 ± 129.51 | 120.35 ± 46.86 |
| 3 | 289.54 ± 98.72 | 75.43 ± 21.89 |
| 7 | 198.21 ± 65.43 | 55.12 ± 18.98 |
| 14 | 121.67 ± 43.21 | 32.87 ± 11.01 |
| 21 | 155.98 ± 55.67 | 41.23 ± 14.54 |
| 28 | 98.54 ± 34.12 | 25.98 ± 9.87 |
| 35 | 65.21 ± 22.87 | 18.43 ± 7.65 |
| 43.25 | 45.46 ± 12.94 | 12.01 ± 4.56 |
| Data adapted from a study on black-bone silky fowl, which demonstrates a slower depletion rate compared to common broilers.[8] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and clean-up of this compound from chicken tissues.
1. Sample Homogenization:
-
Accurately weigh 1-5 grams of the minced chicken tissue (muscle, liver, or kidney) into a centrifuge tube.[8]
-
Add a suitable extraction buffer, such as a phosphate (B84403) buffer or a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile (B52724).[6][8]
-
Homogenize the sample using a high-speed homogenizer to create a uniform slurry.[8]
2. Extraction:
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., acetonitrile) to the homogenate.[8] Vortex or shake vigorously for several minutes to extract this compound into the organic phase.[8] Centrifuge to separate the layers.[8]
-
Solid-Phase Extraction (SPE): This step is used for sample clean-up and concentration.[8]
3. Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for injection into the HPLC or LC-MS/MS system.[9]
Caption: General workflow for sample preparation and analysis of this compound in chicken tissue.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol provides a general framework for the determination of this compound residues using HPLC.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[9]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile is common.[9] A representative composition is acetonitrile and 0.1% trifluoroacetic acid in a 29:71 (v/v) ratio.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: Fluorescence detection is employed with an excitation wavelength of approximately 280 nm and an emission wavelength of around 460 nm.[9]
2. Quantification:
-
Prepare a standard curve using known concentrations of this compound. The standard curve has been shown to be linear in the range of 0.02–10 µg/mL.[9]
-
The concentration of this compound in the sample is determined by comparing the peak area of the sample to the standard curve.[9]
Caption: General workflow for HPLC analysis of this compound residues.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher selectivity and sensitivity for the confirmation and quantification of this compound.
1. UPLC-MS/MS Conditions:
-
UPLC System: A suitable UPLC system is used for chromatographic separation.
-
Column: A C18 column is commonly used.[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.[10]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[10]
-
Injection Volume: 2 µL.[10]
2. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Ion Transitions: Specific MRM transitions for this compound should be optimized for the instrument being used.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Determination of difloxacin and this compound in chicken muscle using solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC-MS/MS coupled with derivatization treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
Application Note: High-Throughput Analysis of Sarafloxacin Residues in Animal-Derived Food Products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarafloxacin (B1681457) is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1] The potential for this compound residues to persist in animal-derived food products, such as milk, poultry, and fish, poses a risk to human health, including the development of antibiotic resistance.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. To enforce these regulations, sensitive and specific analytical methods are required.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of veterinary drug residues due to its high sensitivity, specificity, and ability to confirm the identity of the analyte.[1][2]
This application note provides a detailed protocol for the extraction, identification, and quantification of this compound in complex biological matrices using a robust LC-MS/MS method. The described workflow, from sample extraction using a QuEChERS-based procedure to data acquisition, provides reliable and reproducible results suitable for high-throughput screening and confirmatory analysis.[1][3]
Experimental Protocols
This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer.[1][4]
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 2-5 g (± 0.1 g) of the homogenized tissue (e.g., poultry, fish, pork) or 5 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Fortification: Fortify the sample with an appropriate stable isotope-labeled internal standard (e.g., ciprofloxacin-d8) to a final concentration of 100 µg/kg to compensate for matrix effects and procedural losses.[1][4]
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) containing 1% formic acid to the centrifuge tube.[1] Acidified acetonitrile is an effective extraction agent for fluoroquinolone residues.[5]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.[1]
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[1] These salts are used to induce phase separation between the aqueous and organic layers.
-
Immediately vortex for another minute to prevent the formation of salt agglomerates.[1]
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.[1]
-
The microcentrifuge tube should contain 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent.[1] PSA is used to remove fatty acids and other interfering compounds, while C18 removes non-polar interferences.
-
Vortex for 30 seconds, then centrifuge at 12,000 rpm for 5 minutes.[1]
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[1]
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
The instrumental analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system connected to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][4]
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[1][3] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[1] |
Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Capillary Voltage | 3.5 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temp. | 350°C[1] |
| Desolvation Gas Flow | 800 L/hr[1] |
| Cone Gas Flow | 50 L/hr[1] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1] |
Multiple Reaction Monitoring (MRM) Transitions for this compound
The monitoring of two or more MRM transitions provides sufficient data to confirm the identity of the substance, a key requirement for regulatory methods.[2] One transition is used for quantification (quantifier) and at least one other for confirmation (qualifier).[1]
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 386.1[1] / 385.9[4] | 368.1[1] / 367.9[4] | 342.1[1] / 341.9[4] | 28 / 24[1][4] |
Note: Precursor/product ion m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound in various food matrices, demonstrating the method's performance.
Summary of Quantitative Method Validation Data
| Parameter | Matrix | Value |
| Linearity (R²) | Milk | > 0.996[4] |
| Poultry Feathers | > 0.99[6] | |
| Limit of Detection (LOD) | Poultry, Pork | 1.0 µg/kg[5][7] |
| Poultry Feathers | 0.12–1.31 µg/kg[6] | |
| Limit of Quantification (LOQ) | Milk | 0.1 ng/mL (0.1 µg/kg)[4] |
| Poultry, Pork | 2.0 µg/kg[5][7] | |
| Poultry Feathers | 0.96–2.60 µg/kg[6] | |
| Recovery (%) | Poultry, Pork | 77.97–92.23%[5][7] |
| Poultry Feathers (spiked at 10-200 µg/kg) | 78.9–110%[6] | |
| Precision (RSDr %) | Poultry, Pork | < 7.45%[5][7] |
| Poultry Feathers | < 13.7%[6] |
Mandatory Visualization
Caption: Experimental workflow for this compound residue analysis.
Caption: Logic for MS/MS confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC-MS/MS coupled with derivatization treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration of Sarafloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin (B1681457) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Primarily utilized in veterinary medicine, it has been effective in treating bacterial infections.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound, presents quantitative data for various bacterial species, and illustrates the underlying mechanism of action and experimental workflows.
Mechanism of Action
As a member of the fluoroquinolone class, this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[1] By inhibiting DNA gyrase, this compound prevents the resealing of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, this compound's primary target is often topoisomerase IV.[1] This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[1] Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, ultimately halting cell division.[1]
The dual-targeting mechanism contributes to the broad-spectrum activity of this compound and can help to minimize the development of bacterial resistance.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound
The following tables summarize the MIC values of this compound against various bacterial species. These values have been compiled from multiple sources and are intended for research and comparative purposes.
Table 1: this compound MIC Values for Various Bacterial Species
| Bacterial Species | Strain | MIC Range (µg/mL) | Testing Method |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | Broth Microdilution |
| Escherichia coli | O78 | 0.125 - 0.25 | Broth Microdilution |
| Escherichia coli | Colibacillosis Isolates (Susceptible) | ≤ 0.06 | Not specified |
| Escherichia coli | Colibacillosis Isolates (Resistant) | ≥ 0.25 | Not specified |
| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | Broth Microdilution |
| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | Broth Microdilution |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | Broth Microdilution |
| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | Not specified |
| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | Not specified |
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | ATCC® No. | Method | MIC Range (µg/mL) |
| Escherichia coli | 25922 | Broth Microdilution | 0.008 - 0.03[2][3][4] |
| Staphylococcus aureus | 29213 | Broth Microdilution | 0.06 - 0.25[2][3] |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | 0.12 - 1[2][3] |
| Enterococcus faecalis | 29212 | Broth Microdilution | 0.5 - 2[2][3] |
Experimental Protocols
Two primary methods for determining the MIC of this compound are broth microdilution and agar (B569324) dilution. The broth microdilution method is widely used and is described in detail below.[1]
Broth Microdilution Susceptibility Testing Protocol
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[1] The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.[1]
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Bacterial Inoculum:
-
Select several isolated colonies of the test bacterium from an 18-24 hour agar plate.[1]
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][4]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into each well of a 96-well microtiter plate.[1]
-
Add an equal volume (e.g., 50 µL) of the this compound stock solution to the first well of each row to be tested.[1]
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.[1]
-
Discard 50 µL from the last well in the dilution series.[1]
-
-
Inoculation:
-
Controls:
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[1]
-
-
Incubation:
-
Interpretation of Results:
Agar Dilution Susceptibility Testing Protocol
Agar dilution is another method to determine the MIC of antibiotics.[6]
Procedure:
-
Preparation of Agar Plates:
-
Inoculum Preparation and Application:
-
Incubation and Interpretation:
Troubleshooting and Considerations
-
Cation Concentration: The presence of divalent cations like Mg²⁺ and Ca²⁺ in the test medium can increase the MICs of quinolones. Ensure Mueller-Hinton Broth is properly cation-adjusted.[3]
-
pH of the Medium: A lower pH of the culture medium can increase the MIC values for many quinolones. The recommended pH for Mueller-Hinton Broth is typically 7.2-7.4.[3]
-
Inoculum Density: An inoculum concentration that is too high can lead to falsely elevated MIC results. It is critical to standardize the inoculum to the correct density.[3]
-
Method Variability: It has been noted that this compound agar dilution MIC results can be approximately one log₂ dilution higher than broth microdilution results.[2][3]
Conclusion
This compound demonstrates potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects.[1] The provided quantitative data and detailed experimental protocols for broth and agar dilution methods serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development, facilitating further investigation and application of this fluoroquinolone antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vivo Experimental Design for Sarafloxacin in Poultry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo experimental design for studies involving sarafloxacin (B1681457) in poultry. It includes detailed protocols for pharmacokinetic, efficacy, and residue depletion studies, along with summarized quantitative data and visual workflows to support research and drug development.
Mechanism of Action
This compound is a broad-spectrum fluoroquinolone antibiotic developed for veterinary use.[1] Like other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2] In Gram-negative bacteria, the main target is DNA gyrase, while in Gram-positive bacteria, it is primarily Topoisomerase IV.[2] By binding to these enzymes, this compound prevents the unwinding and replication of bacterial DNA, which ultimately leads to a disruption of cell division and results in bacterial cell death.[2]
Caption: Mechanism of action of this compound.
Pharmacokinetic (PK) Data
A thorough understanding of the pharmacokinetic profile of this compound is essential for establishing effective dosing regimens.[3] Studies have characterized its absorption, distribution, metabolism, and excretion in several poultry species.
Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens (Single 10 mg/kg Dose)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (p.o.) | Reference |
|---|---|---|---|---|
| Max Concentration (Cmax; µg/mL) | - | 1.11 | 0.79 | [3][4] |
| Time to Cmax (Tmax; h) | - | 0.5 | 0.75 | [3][4] |
| Area Under the Curve (AUC; µg·h/mL) | 8.33 | 6.01 | 4.96 | [3] |
| Elimination Half-life (t½β; h) | 2.53 | 6.81 | 3.89 | [3][4] |
| Bioavailability (F; %) | - | 72.1 | 59.6 | [3][4] |
| Volume of Distribution (Vd(ss); L/kg) | 3.40 | - | - | [3][4] |
| Total Body Clearance (ClB; L/kg/h) | 1.20 | - | - |[3] |
Table 2: Pharmacokinetic Parameters of this compound in Muscovy Ducks (Single 10 mg/kg Dose)
| Parameter | Intravenous (IV) | Oral (p.o.) | Reference |
|---|---|---|---|
| Max Concentration (Cmax; µg/mL) | - | 2.03 ± 0.73 | [3][5] |
| Time to Cmax (Tmax; h) | - | 0.44 ± 0.16 | [3][5] |
| Area Under the Curve (AUC₀₋₂₄h; µg·h/mL) | 8.57 ± 0.59 | 8.37 ± 0.29 | [3][6][7] |
| Elimination Half-life (t½β; h) | 6.11 ± 0.99 | 8.21 ± 0.64 | [3][6][7] |
| Bioavailability (F; %) | - | 97.6 | [3] |
| Volume of Distribution (Vd; L/kg) | 10.04 ± 3.32 | - |[5] |
Pharmacodynamic (PD) and Efficacy Data
The efficacy of this compound is closely linked to its in vitro activity against target pathogens and its ability to achieve therapeutic concentrations at the site of infection. It has been widely evaluated for treating colibacillosis caused by Escherichia coli.[8][9]
Table 3: In Vitro Activity (MIC) of this compound against Avian Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.03 | [10] |
| Mycoplasma gallisepticum | 0.37 | [1][10] |
| Mycoplasma synoviae | 1.76 |[10] |
Table 4: Ex Vivo PK/PD Parameters of this compound against Avian Pathogenic E. coli O78 in Muscovy Ducks
| PK/PD Index | Bacteriostatic Action | Bactericidal Action | Bacterial Eradication | Reference |
|---|
| AUC₀₋₂₄h/MIC (h) | 25.4 | 40.6 | 94.4 |[6][11] |
Table 5: Summary of In Vivo Efficacy Results in E. coli Challenge Models in Broilers
| Dose & Administration | Duration | Key Outcomes | Reference |
|---|---|---|---|
| 5 mg/kg/day (in drinking water) | 3 days | Mortality reduced from 75% to 27%. | [8][9][12] |
| 5 mg/kg (in drinking water) | 2 hours | Significant reduction in mortality; improved ADG and FCR. | [8][9][12] |
| 5 and 10 mg/kg/day (starting 2h post-infection) | - | Completely prevented mortality; ADG and FCR similar to uninfected controls. |[8][9][12] |
Residue Depletion and Safety Data
Understanding the depletion of this compound from edible tissues is critical for ensuring food safety and establishing appropriate withdrawal periods.[13] Residue levels can vary significantly between different types of poultry.[13][14]
Table 6: this compound Residue Depletion in Poultry Tissues Following Oral Administration
| Poultry Type | Tissue | Time Post-Dose | Mean Concentration (µg/kg) | Reference |
|---|---|---|---|---|
| Black-Bone Silky Fowl | Muscle | 1 day | 366.88 ± 129.51 | [14][15] |
| Muscle | 43.25 days | 45.46 ± 12.94 | [14][15] | |
| Liver | 1 day | 120.35 ± 46.86 | [14][15] | |
| Broiler Chicken * | Muscle | 1 day | 10.4 ± 1.2 | [13] |
| Kidney | 1 day | 136.4 ± 18.3 | [13] |
Note: In this study, this compound was the primary metabolite of difloxacin (B1670560) administered at 10 mg/kg for 5 days.[13]
Table 7: Maximum Residue Limits (MRLs) for this compound in Poultry
| Tissue | MRL (µg/kg) | Authority/Region | Reference |
|---|---|---|---|
| Muscle | 10 | China | [14] |
| Liver | 80 | China | [14] |
| Liver | 100 | European Union | [14][16] |
| Kidney | 80 | Codex | [16] |
| Fat/Skin | 20 | Codex |[16] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in poultry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Pharmacokinetic and pharmacodynamic modeling of this compound against avian pathogenic Escherichia coli in Muscovy ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of this compound against avian pathogenic Escherichia coli in Muscovy ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound in broilers after experimental infection with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ovid.com [ovid.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. "Residue depletion of this compound in black-bone silky fowl tissues aft" by BAO-TAO LIU, SHI-KAI SUN et al. [journals.tubitak.gov.tr]
- 16. thepoultrysite.com [thepoultrysite.com]
Sarafloxacin Administration in Aquaculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sarafloxacin (B1681457) administration protocols in aquaculture. The information is intended to guide research, development, and responsible use of this fluoroquinolone antibiotic in aquatic species.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-negative and Gram-positive bacteria.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and cell division.[1][2] In aquaculture, this compound has been investigated for the treatment of bacterial infections in various fish species.[2] However, its use is subject to strict regulatory oversight in many regions due to concerns about antimicrobial resistance and residues in seafood products.[3][4]
Quantitative Data Summary
The pharmacokinetic parameters and recommended dosages of this compound exhibit significant variability among different fish species.[5] The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Different Fish Species
| Parameter | Atlantic Salmon (Salmo salar) | Channel Catfish (Ictalurus punctatus) | Eel (Anguilla anguilla) | Yellow River Carp (Cyprinus carpio haematopterus) |
| Dose (mg/kg) | 10 | 10 | 15 | 20 |
| Temperature (°C) | 8.5 ± 0.7 | Not Specified | 24 | 24 |
| Cmax (µg/mL) | 0.60 | Not Specified | 2.64[6][7] | 0.79 |
| Tmax (h) | Not Specified | Not Specified | 12[6][7] | Not Specified |
| T½β (h) | Not Specified | Not Specified | 30.13[6][7] | 46.68 |
| AUC (µg·h/mL) | Not Specified | Not Specified | 56.7[6][7] | 16.58 |
| Bioavailability (F%) | 2.2[5] | Not Specified | Not Specified | 29.15 |
| Reference(s) | [8] | [9] | [6][7] | [10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½β: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of this compound Following a Single Intravenous Administration in Different Fish Species
| Parameter | Atlantic Salmon (Salmo salar) | Allogynogenetic Silver Crucian Carp |
| Dose (mg/kg) | 10 | 10 |
| Temperature (°C) | 8.5 ± 0.7 | 24–26 |
| T½β (h) | Not Specified | 22.58 |
| Vd(area) (L/kg) | Not Specified | 5.95 |
| CL (L/h/kg) | Not Specified | Not Specified |
| Reference(s) | [8] | [8] |
T½β: Elimination half-life; Vd(area): Volume of distribution; CL: Total body clearance.
Table 3: Efficacy of Oral this compound Against Edwardsiella ictaluri in Channel Catfish (5-Day Treatment)
| Dose (mg/kg/day) | Mean Percent Mortality |
| 0 | 86.1% |
| 2 | 55.6% |
| 6 | 44.4% |
| 10 | 5.6%[11] |
| 14 | 2.8%[11] |
| Reference(s) | [11][12] |
Table 4: Maximum Residue Limits (MRLs) for this compound in Fish
| Regulatory Body | Tissue | MRL (µg/kg) | Marker Residue | Reference(s) |
| European Union | Salmonidae | 30 | This compound | [13] |
| Codex Alimentarius | Muscle | 400 | This compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacokinetics and efficacy.
Pharmacokinetic Study Protocol
This protocol outlines a typical experimental design for determining the pharmacokinetic profile of this compound in a target fish species.
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following oral and intravenous administration.
Materials:
-
Test fish of a specific species and weight class
-
This compound hydrochloride
-
Medicated feed or gavage equipment
-
Anesthetic (e.g., tricaine (B183219) methanesulfonate)
-
Syringes and needles for blood collection
-
Centrifuge and microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection[5][14]
-
Analytical standards of this compound
Procedure:
-
Acclimation: Acclimate fish to experimental conditions (water temperature, photoperiod, etc.) for at least two weeks.
-
Fasting: Fast the fish for 24 hours prior to drug administration.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples from the caudal vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, and 144 hours) post-administration.[10]
-
Anesthetize fish before sampling.
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Tissue Sampling (Optional):
-
At selected time points, euthanize a subset of fish and collect tissue samples (liver, kidney, muscle, skin).[6]
-
Homogenize tissues and extract this compound for analysis.
-
-
Sample Analysis:
-
Determine this compound concentrations in plasma and tissue extracts using a validated HPLC method with fluorescence detection.[14]
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate pharmacokinetic parameters (Cmax, Tmax, T½β, AUC, etc.) using non-compartmental or compartmental analysis.
-
Efficacy Trial Protocol (Example: Edwardsiella ictaluri in Channel Catfish)
This protocol is based on studies evaluating the efficacy of this compound in controlling mortality from enteric septicemia of catfish.[11][12]
Objective: To determine the effective dose of this compound for the treatment of Edwardsiella ictaluri infections in channel catfish.
Materials:
-
Channel catfish fingerlings
-
Virulent strain of Edwardsiella ictaluri
-
Aquaria with controlled water temperature and quality
-
Medicated feed containing varying concentrations of this compound
-
Standard fish feed (control)
Procedure:
-
Acclimation: Acclimate fish to experimental conditions for at least one week.
-
Infection: Expose fish to a lethal concentration of E. ictaluri via immersion.
-
Treatment:
-
Monitoring:
-
Record daily mortalities in each treatment group for a specified period (e.g., 21 days).
-
Monitor fish for clinical signs of disease.
-
-
Data Analysis:
-
Calculate the mean percent mortality for each treatment group.
-
Use statistical analysis (e.g., ANOVA) to compare the mortality rates between different dose groups and the control group.[11]
-
Visualizations
Diagram 1: Generalized Workflow for a Fish Pharmacokinetic Study
Caption: Generalized workflow for a fish pharmacokinetic study.[5]
Diagram 2: Logical Flow for this compound Efficacy Trial
Caption: Logical flow for an in vivo efficacy trial of this compound.
Concluding Remarks
The provided data and protocols highlight the importance of species-specific considerations in the application of this compound in aquaculture. Pharmacokinetic variability significantly influences dosing regimens and withdrawal periods.[5] Efficacy is dose-dependent, and the use of this antibiotic should be guided by robust scientific evidence to ensure both therapeutic success and food safety. Researchers are encouraged to adapt these protocols to their specific experimental conditions and target species, while adhering to all relevant regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. asean.org [asean.org]
- 4. Food safety impacts of antimicrobial use and their residues in aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic and depletion studies of this compound after oral administration to eel (Anguilla anguilla) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Depletion Studies of this compound after Oral Administration to Eel (Anguilla anguilla) [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Fish | Veterian Key [veteriankey.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
- 14. tandfonline.com [tandfonline.com]
Validated Analytical Methods for the Quantification of Sarafloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin (B1681457) is a broad-spectrum fluoroquinolone antibiotic employed in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1] The potential for this compound residues to persist in animal-derived food products raises concerns for human health, including the development of antibiotic resistance.[1] Consequently, regulatory bodies globally have established maximum residue limits (MRLs) for this compound in various food commodities. To ensure compliance with these regulations and safeguard public health, sensitive and specific analytical methods for the quantification of this compound are essential.[1]
This document provides detailed application notes and protocols for the validation of analytical methods for this compound quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for quality control, stability studies, and residue analysis in diverse matrices such as bulk drug substances, pharmaceutical formulations, and animal tissues.[2]
Key Method Validation Parameters (ICH Q2(R1))
The validation of analytical procedures is critical to ensure the reliability and accuracy of results. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters that must be evaluated.[3][4]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4] | No interference from blank matrix or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][5] | A correlation coefficient (r²) of ≥ 0.995 is typically required for the calibration curve.[3] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3] | For assays, the range is typically 80% to 120% of the test concentration.[3] |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often determined by spike-and-recovery studies.[3][5] | For assays, 98-102% recovery is often required, while for impurity analysis, a broader range of 80-120% may be acceptable.[3] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4] | The relative standard deviation (%RSD) should typically be less than 2% for the assay of the main component. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined by the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] | Can be determined by the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4] | No significant change in results when parameters like mobile phase composition, pH, temperature, or flow rate are slightly varied. |
Comparative Summary of Analytical Methods for this compound Quantification
The following tables summarize the performance of various analytical methods for the determination of this compound based on single-laboratory validation studies.[6]
Table 1: Liquid Chromatography Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| HPLC-UV [2][7] | Bulk Drug | Not Reported | Not Reported | Not Reported | Not Reported |
| HPLC-Fluorescence [6] | Chicken Muscle | 1.0 µg/kg | 2.0 µg/kg | 77.97 - 90.94 | < 7.45 |
| LC-MS/MS [1][8] | Animal Tissues | 1.0 µg/kg | 2.0 µg/kg | 77.97 - 90.94 | 1.75 - 7.45 |
| Micellar Liquid Chromatography [9] | Eggs | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Other Analytical Methods
| Method | Principle | Matrix | LOD | LOQ | Recovery (%) | Precision (%RSD) |
| GC-MS/MS [6][10] | Gas Chromatography-Tandem Mass Spectrometry | Poultry & Pork | 1.0 µg/kg | 2.0 µg/kg | 77.97 - 92.23 | < 7.45 |
| Capillary Electrophoresis [6] | Photodiode Array Detection | Chicken Muscle | 25 µg/kg | 50 µg/kg | Not Reported | Not Reported |
| ELISA [6] | Monoclonal Antibody | Milk | Not Reported | Not Reported | Not Reported | Not Reported |
| Microbial Inhibition Assay [6] | Bacillus licheniformis | Chicken Tissues | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Quantification of this compound in Bulk Drug Substance by HPLC-UV
This protocol describes a validated HPLC method for the quantitative analysis of this compound hydrochloride in bulk drug substances.[2]
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm) |
| Mobile Phase | Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v)[2][7] |
| Flow Rate | 1.0 mL/min[2][7] |
| Detection Wavelength | 278 nm[2][7] |
| Column Temperature | 15°C[2][7] |
| Injection Volume | 20 µL |
2. Reagents and Solutions
-
This compound Hydrochloride Reference Standard[2]
-
Acetonitrile (HPLC grade)[2]
-
Methanol (HPLC grade)[2]
-
Phosphoric Acid (H₃PO₄) (Analytical grade)[2]
-
Triethylamine (Analytical grade)[2]
-
Water (HPLC grade or ultrapure)[2]
3. Preparation of Mobile Phase
-
Prepare a 2 mmol/L solution of phosphoric acid in water.
-
Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.[2]
-
Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a ratio of 30:5:65 (v/v/v).[2]
-
Degas the mobile phase using sonication or vacuum filtration before use.[2]
4. Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with methanol.[11] Sonicate for 5-10 minutes to ensure complete dissolution.[11]
-
Working Standard Solutions (e.g., 0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.[11]
5. Sample Preparation
-
Accurately weigh a suitable amount of the this compound hydrochloride bulk drug.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
6. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.[11]
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[11]
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.[11]
Protocol 2: Quantification of this compound in Animal Tissue by LC-MS/MS
This protocol outlines a robust and sensitive method for the quantitative determination of this compound in animal-derived food matrices such as milk, poultry, and fish tissue using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
1. Sample Preparation (QuEChERS-based)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simple and effective means of extracting the analyte from complex matrices.[1]
-
Homogenization: Weigh 2 g of homogenized tissue (e.g., fish muscle) into a 50 mL polypropylene (B1209903) centrifuge tube.[12]
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Vortex vigorously for 1 minute.[12]
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.[12]
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.[12]
-
Final Extract Preparation: Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.[12]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard UPLC or HPLC system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Chromatographic and Mass Spectrometric parameters should be optimized for this compound. This includes selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.
3. Data Acquisition and Analysis
-
Acquire data in MRM mode, monitoring at least two transitions for this compound for confirmation.
-
Quantify using a matrix-matched calibration curve to compensate for matrix effects.[12]
Conclusion
The choice of analytical method for this compound quantification depends on the specific application, the required sensitivity, and the available instrumentation. HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drugs and pharmaceutical formulations.[2] For the determination of this compound residues in complex biological matrices such as animal tissues, LC-MS/MS is the preferred technique due to its high sensitivity and selectivity.[1] Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data for regulatory compliance and scientific research.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. [Determination of this compound by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography combined with tandem mass spectrometry for the confirmation of this compound in catfish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and this compound Using Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Sarafloxacin Analysis in Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of sarafloxacin (B1681457) residues in muscle tissue. The methodologies outlined are based on established and validated techniques such as QuEChERS and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and other analytical methods.
Quantitative Data Summary
The following tables summarize the performance of various methods for the determination of this compound in different muscle tissues.
Table 1: Recovery and Precision Data for this compound Analysis
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Catfish | Acidified Acetonitrile (B52724) Extraction with d-SPE | Not Specified | 64 - 98 | < 8 |
| Poultry Meat & Pork | Liquid-Liquid Extraction & SPE | GC-MS/MS | 77.97 - 90.94[1][2][3] | 1.75 - 6.75[1] |
| Chicken Muscle | Solid-Phase Extraction (C18) | Capillary Electrophoresis | Not Specified | Not Specified |
| Poultry & Pork | Liquid-Liquid Extraction & SPE | GC-MS/MS | 77.97 - 92.23[2][3] | < 7.45[2][3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) |
| Poultry Meat & Pork | GC-MS/MS | 1.0[1][2][3] | 2.0[1][2][3] |
| Chicken Muscle | Capillary Electrophoresis | 25[4] | 50[4] |
| Catfish | LC-FLD | < 1.0 (as MQL) | Not Specified |
| Freshwater Fish | UPLC-MS/MS | 0.08–1.46 | 0.25–4.86 |
Experimental Protocols
Protocol 1: QuEChERS-Based Extraction of this compound from Fish Muscle
This protocol is adapted from methodologies for the extraction of fluoroquinolones from fish tissue and is suitable for subsequent LC-MS/MS analysis.[1][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simple and efficient extraction and cleanup process.[1][5][6][7][8]
1. Sample Homogenization:
-
Weigh 2 g of homogenized fish muscle into a 50 mL polypropylene (B1209903) centrifuge tube.[1]
2. Fortification (for QC and calibration):
-
Spike with the appropriate volume of this compound standard solution.
3. Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.[1]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[1]
-
Vortex for 30 seconds.[1]
-
Centrifuge at 10000 rpm for 5 minutes.[1]
5. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.[1]
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
Caption: QuEChERS workflow for this compound analysis in muscle.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Chicken Muscle
This protocol describes a cleanup and preconcentration method using SPE for the analysis of this compound in chicken muscle, often followed by techniques like Capillary Electrophoresis or LC-MS/MS.[4][9]
1. Sample Homogenization:
-
Homogenize chicken muscle tissue.[4]
2. Extraction:
-
Extract the homogenized tissue with a suitable solvent. A mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile has been shown to be effective.[10] Another option is a 10% trichloroacetic acid-acetonitrile solution.[2]
3. Centrifugation:
-
Centrifuge the extract to separate the liquid phase from solid tissue debris.
4. Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound from the cartridge with a suitable solvent, such as basic methanol.
5. Final Extract Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer or mobile phase for analysis.[11]
Caption: Solid-Phase Extraction workflow for this compound.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound residues.[12][13]
Typical LC-MS/MS Parameters:
-
LC Column: A C18 column is commonly used for the separation of fluoroquinolones.[11]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B) is often employed.[11]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[11]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective detection and quantification of this compound.[11] This involves monitoring a specific precursor ion and its characteristic product ions.
Caption: Logical workflow for LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC-MS/MS coupled with derivatization treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. qcap-egypt.com [qcap-egypt.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of difloxacin and this compound in chicken muscle using solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dvs.gov.my [dvs.gov.my]
- 12. Liquid chromatography combined with tandem mass spectrometry for the confirmation of this compound in catfish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes: Sarafloxacin as a Reference Compound in Antimicrobial Resistance Research
Introduction
Sarafloxacin (B1681457), a fluoroquinolone antibiotic primarily used in veterinary medicine, serves as a critical reference compound in antimicrobial resistance research.[1] Its well-characterized mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it an ideal comparator for evaluating the potency of new antimicrobial agents and for studying the emergence and mechanisms of fluoroquinolone resistance.[2] These application notes provide detailed protocols for utilizing this compound in key in vitro assays for resistance research and summarize its activity against various bacterial pathogens.
Mechanism of Action
This compound exerts its bactericidal effects by targeting essential bacterial enzymes responsible for DNA replication. In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV.[2] This dual-targeting mechanism disrupts DNA supercoiling, leading to strand breaks and ultimately, cell death.[2] Resistance to this compound and other fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA and parC) or through the expression of efflux pumps that actively remove the drug from the bacterial cell.[3][4]
References
Application Notes and Protocols: Bioencapsulation of Sarafloxacin for Aquatic Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin (B1681457), a fluoroquinolone antibiotic, is a crucial chemotherapeutic agent in aquaculture for combating bacterial diseases. However, its direct administration into aquatic environments poses challenges, including rapid degradation, low bioavailability, and potential environmental contamination. Bioencapsulation of this compound in biodegradable polymers like alginate and chitosan (B1678972) offers a promising solution to overcome these limitations. This document provides detailed application notes and protocols for the bioencapsulation of this compound using the ionic gelation method, its characterization, and subsequent application in an aquatic setting.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, this compound stabilizes the cleaved DNA strands, leading to double-stranded breaks and ultimately bacterial cell death.[2]
Data Presentation: Physicochemical Properties of this compound-Loaded Microparticles
While specific quantitative data for this compound encapsulated in alginate-chitosan microparticles is limited in the available literature, the following tables summarize typical data obtained for other fluoroquinolones (e.g., ciprofloxacin) and hydrophobic drugs (e.g., luteolin) using similar encapsulation methods.[3][4] This data can serve as a benchmark for the development and optimization of this compound-loaded microparticles.
Table 1: Encapsulation Efficiency and Drug Loading of Fluoroquinolone-Loaded Alginate-Chitosan Microparticles
| Formulation | Polymer Ratio (Alginate:Chitosan) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Ciprofloxacin-Loaded | 2:1 | 61.95 | Not Reported | [1] |
| Ciprofloxacin-Loaded | 1:1 | 94.65 (with graphene oxide) | Not Reported | [1] |
| Luteolin-Loaded | 1:0 (Alginate only) | 68.8 ± 0.7 | 4.1 ± 0.4 | [4] |
| Luteolin-Loaded | 1:1 | 87.4 ± 0.6 | 6.1 ± 0.4 | [4] |
Table 2: Particle Size and Zeta Potential of Drug-Loaded Alginate-Chitosan Micro/Nanoparticles
| Formulation | Particle Size (nm/µm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Ciprofloxacin-Loaded Nanobeads | 304.1 - 403.5 nm | 0.178 - 0.324 | -10.7 to +22.3 | [5] |
| Luteolin-Loaded Microparticles (Alginate) | 4.1 - 6 µm | Not Reported | Not Reported | [4] |
| Luteolin-Loaded Microparticles (Alg/Cht) | 8.1 - 10 µm | Not Reported | Not Reported | [4] |
| α-mangostin-Loaded Nanoparticles | Varies with polymer concentration | Varies | Varies | [6] |
Table 3: In Vitro Release of Encapsulated Drugs from Alginate-Chitosan Matrices
| Drug | Release Medium (pH) | Time (hours) | Cumulative Release (%) | Reference |
| Ciprofloxacin (B1669076) | 1.2 (Simulated Gastric Fluid) | 2 | ~30 | [3] |
| Ciprofloxacin | 7.4 (Simulated Intestinal Fluid) | 6 | ~70 | [3] |
| Luteolin (Alg/Cht) | 7.4 (Phosphate Buffer) | 24 | 69.2 ± 0.5 | [4] |
| Ranitidine HCl (Alg/Cht 1:1) | Simulated Gastric Fluid | 10 | Lowest among ratios | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation, characterization, and evaluation of this compound-loaded alginate-chitosan microparticles for aquatic administration.
Protocol 1: Preparation of this compound-Loaded Alginate-Chitosan Microparticles by Ionic Gelation
This protocol is adapted from methods used for encapsulating other drugs in alginate-chitosan matrices.[5][3][8]
Materials:
-
Sodium alginate (low to medium viscosity)
-
Chitosan (low molecular weight, >75% deacetylation)
-
This compound hydrochloride
-
Calcium chloride (CaCl₂)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
Syringe pump with a 22-gauge needle
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Sodium Alginate-Sarafloxacin Solution:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with continuous stirring overnight.
-
Prepare a stock solution of this compound hydrochloride in deionized water (e.g., 10 mg/mL).
-
Add the desired amount of this compound solution to the sodium alginate solution to achieve the target drug concentration (e.g., 1 mg this compound per mL of alginate solution). Stir until a homogenous mixture is obtained.
-
-
Preparation of Chitosan-Calcium Chloride Solution:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring.
-
Prepare a 2% (w/v) calcium chloride solution in deionized water.
-
Add the calcium chloride solution to the chitosan solution and stir to obtain a clear cross-linking solution.
-
-
Microparticle Formation (Ionic Gelation):
-
Fill a syringe with the sodium alginate-sarafloxacin solution.
-
Using a syringe pump, extrude the alginate solution dropwise through a 22-gauge needle into the chitosan-calcium chloride solution under moderate stirring (e.g., 200 rpm).
-
Continue stirring for 30-60 minutes to allow for the formation and hardening of the microparticles.
-
-
Collection and Washing:
-
Collect the formed microparticles by filtration or centrifugation.
-
Wash the microparticles several times with deionized water to remove any unreacted reagents and unbound drug.
-
-
Drying:
-
Freeze-dry or air-dry the microparticles at room temperature until a constant weight is achieved.
-
Store the dried microparticles in a desiccator for further use.
-
Protocol 2: Characterization of this compound-Loaded Microparticles
A. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL): [5][9]
-
Accurately weigh a known amount of dried microparticles (e.g., 10 mg).
-
Disperse the microparticles in a known volume of a suitable solvent that dissolves the polymers and releases the drug (e.g., phosphate (B84403) buffer at pH 7.4 with sonication).
-
After complete dissolution, centrifuge the solution to pellet any insoluble material.
-
Analyze the supernatant for this compound concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Actual amount of drug in microparticles / Initial amount of drug used) x 100
-
DL (%) = (Weight of drug in microparticles / Weight of microparticles) x 100
-
B. Particle Size and Morphology Analysis: [10][11]
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential of the microparticles dispersed in deionized water.
-
Morphology: Employ Scanning Electron Microscopy (SEM) to observe the surface morphology and shape of the dried microparticles.
C. Fourier-Transform Infrared Spectroscopy (FTIR): [1]
-
Perform FTIR analysis on pure this compound, sodium alginate, chitosan, and the this compound-loaded microparticles.
-
Compare the spectra to confirm the encapsulation of this compound and to identify any chemical interactions between the drug and the polymers.
Protocol 3: In Vitro Drug Release Study
This protocol simulates the conditions of the fish gastrointestinal tract to evaluate the release profile of this compound.[12][13][14]
Materials:
-
Simulated Gastric Fluid (SGF): 0.1 M HCl, pH ~1.2-2.0
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH ~7.4-8.0
-
Shaking water bath or dissolution apparatus
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Accurately weigh a known amount of this compound-loaded microparticles and place them in a dialysis bag or directly into a beaker containing a known volume of SGF.
-
Incubate the setup in a shaking water bath at a temperature relevant to the target fish species (e.g., 25°C) with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh SGF to maintain sink conditions.
-
After the gastric phase (e.g., 2 hours), transfer the microparticles to SIF and continue the release study.
-
Analyze the this compound concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 4: In Vivo Efficacy Study in Fish
This protocol outlines a general procedure for evaluating the efficacy of encapsulated this compound against a bacterial pathogen in a model fish species.[15][16]
Materials:
-
Healthy, susceptible fish of a relevant species (e.g., rainbow trout, tilapia)
-
A virulent strain of a common fish pathogen (e.g., Aeromonas salmonicida, Vibrio anguillarum)
-
Aquaria with controlled water quality parameters
-
Commercial fish feed
-
This compound-loaded microparticles
-
Fish oil or other suitable binder
Procedure:
-
Acclimation: Acclimate the fish to the experimental conditions for at least two weeks.
-
Preparation of Medicated Feed:
-
Experimental Design:
-
Divide the fish into experimental groups (e.g., negative control, positive control infected with the pathogen and fed non-medicated feed, treatment group infected and fed with encapsulated this compound).
-
-
Infection:
-
Challenge the positive control and treatment groups with the pathogen via intraperitoneal injection or immersion.
-
-
Treatment:
-
Administer the respective feeds to each group for a specified duration (e.g., 10 consecutive days).
-
-
Monitoring:
-
Monitor the fish daily for clinical signs of disease and mortality.
-
Record mortality rates for each group.
-
-
Evaluation:
-
At the end of the experimental period, calculate the relative percent survival (RPS) for the treatment group compared to the positive control.
-
Perform bacteriological analysis on moribund or dead fish to confirm the cause of death.
-
Consider conducting histopathological examination of key organs (e.g., liver, kidney, intestine) to assess any tissue-level changes.[19][20][21]
-
Stability of Encapsulated this compound
The stability of the encapsulated this compound in the aquatic environment is a critical factor. The alginate-chitosan matrix provides a protective barrier against degradation.[2][13][22][23] Stability studies should be conducted by exposing the microparticles to aquarium water under relevant conditions (temperature, pH, light) and monitoring the drug content over time.
Conclusion
Bioencapsulation of this compound in alginate-chitosan microparticles presents a viable strategy to enhance its efficacy and reduce its environmental impact in aquaculture. The provided protocols offer a comprehensive guide for the formulation, characterization, and evaluation of these drug delivery systems. Further optimization of the formulation parameters will be necessary to achieve the desired release profile and therapeutic outcomes for specific aquatic species and pathogens.
References
- 1. Efficient loading and delivery of ciprofloxacin by smart alginate/carboxylated graphene oxide/aminated chitosan composite microbeads: <i>In vitro</i> release and kinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. Release profile and stability evaluation of optimized chitosan/alginate nanoparticles as EGFR antisense vector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iscientific.org [iscientific.org]
- 12. ijper.org [ijper.org]
- 13. Effects of this compound hydrochloride on human enteric bacteria under simulated human gut conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijagbio.com [ijagbio.com]
- 16. mdpi.com [mdpi.com]
- 17. 7.6 How Is Treatment Administered? – Topics in Aquatic Animal Health [Pre-publication] [iastate.pressbooks.pub]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Histopathological analysis of zebrafish after introduction of non-biodegradable polyelectrolyte microcapsules into the circulatory system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Histopathology of Fish and Shellfish: Sampling Methodsï½NRIA [nria.fra.affrc.go.jp]
- 22. Microcapsules of alginate-chitosan. II. A study of capsule stability and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bacterial Resistance to Sarafloxacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to overcome bacterial resistance to sarafloxacin (B1681457).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Target Enzyme Mutations: The most common cause of high-level resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1] These genes encode for DNA gyrase and topoisomerase IV, respectively, which are the enzymes targeted by this compound to inhibit DNA replication.[1][2][3]
-
Active Efflux Pumps: Bacteria can utilize membrane proteins known as efflux pumps to actively transport this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[1][4] Overexpression of these pumps, particularly those from the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, is a common resistance strategy.[1]
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance genes can be acquired through horizontal gene transfer on plasmids.[1][5] Key PMQR mechanisms include Qnr proteins that shield DNA gyrase from quinolones, the AAC(6')-Ib-cr enzyme that modifies fluoroquinolones, and plasmid-encoded efflux pumps like OqxAB and QepA.[1][5][6]
Q2: What are the most promising strategies to overcome this compound resistance?
A2: Current research is focused on several key strategies to combat this compound resistance:
-
Combination Therapy: Using this compound in conjunction with other agents can restore its effectiveness. This includes combinations with other classes of antibiotics or with non-antibiotic adjuvants.[1][7][8]
-
Efflux Pump Inhibitors (EPIs): These molecules block the activity of efflux pumps, leading to an increased intracellular concentration of this compound and re-sensitizing the bacteria to the drug.[1][9]
-
Natural Compounds: Various plant-derived compounds, such as flavonoids and alkaloids, have demonstrated the ability to inhibit bacterial growth and disrupt biofilms, sometimes working synergistically with this compound.[1]
-
Novel Drug Development: Research into new quinolones or other classes of antibiotics that are not affected by existing resistance mechanisms is ongoing.[10][11]
Q3: How do I determine which resistance mechanism is present in my bacterial strain?
A3: A systematic approach is necessary to identify the resistance mechanism:
-
Sequence the QRDRs: Amplify and sequence the quinolone resistance-determining regions of the gyrA and parC genes to identify any mutations known to confer resistance.[1]
-
Perform an Efflux Pump Activity Assay: Use a fluorescent substrate like ethidium (B1194527) bromide to measure efflux activity. A significant increase in fluorescence in the presence of a known EPI suggests the involvement of efflux pumps.[1]
-
Screen for PMQR Genes: Use PCR to screen for the presence of common plasmid-mediated quinolone resistance genes such as qnrA, qnrB, qnrS, and aac(6')-Ib-cr.[1]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in susceptibility tests.
-
Potential Cause: Variation in the experimental setup.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum is consistently prepared to a 0.5 McFarland turbidity standard for every experiment. An inoculum that is too dense can lead to falsely elevated MICs.[12]
-
Verify Media and pH: Use cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations like Mg²⁺ and Ca²⁺, as well as the pH of the medium, can significantly impact the activity of fluoroquinolones.[12] The recommended pH is typically between 7.2 and 7.4.[12]
-
Check this compound Stability: Prepare fresh stock solutions of this compound regularly. Repeated freeze-thaw cycles can lead to degradation of the compound, reducing its potency. Store this compound powder and stock solutions at 4°C and protected from light.[12]
-
Consistent Incubation: Ensure a consistent incubation time (typically 16-20 hours) and temperature (35-37°C).[1]
-
Issue 2: My efflux pump inhibitor (EPI) is not restoring this compound susceptibility.
-
Potential Cause: The resistance mechanism is not solely or primarily due to efflux, or the EPI is not effective.
-
Troubleshooting Steps:
-
Consider Multiple Resistance Mechanisms: The bacterial strain may have other resistance mechanisms, such as high-level resistance from multiple mutations in gyrA and parC. An EPI will not overcome target-site resistance.
-
Evaluate EPI Specificity: The chosen EPI may not be effective against the specific family of efflux pumps overexpressed in your bacterial strain.
-
Optimize EPI Concentration: The concentration of the EPI might be too low to effectively inhibit the pumps. Perform a dose-response experiment to determine the optimal, non-toxic concentration.
-
Confirm EPI Stability: Ensure the EPI is stable under your experimental conditions (e.g., in the growth medium and over the duration of the assay).
-
Issue 3: My combination therapy experiment (e.g., this compound + natural compound) does not show synergy.
-
Potential Cause: The interaction between the two compounds is not synergistic under the tested conditions.
-
Troubleshooting Steps:
-
Assess for Additive or Indifferent Interaction: A lack of synergy (Fractional Inhibitory Concentration Index > 0.5) may indicate that the compounds are working independently.[1]
-
Rule out Antagonism: In some cases, the combination could be antagonistic, where the combined effect is less than that of the more active compound alone.[1]
-
Optimize Concentrations: The concentration ranges tested for one or both compounds may not be appropriate to reveal a synergistic interaction. A broader range of concentrations in a checkerboard assay is recommended.
-
Consider Mechanism Mismatch: The mechanism of action of the natural compound may not complement that of this compound to produce synergy against your specific strain.[1]
-
Data Presentation
Table 1: Broth Microdilution MIC Quality Control Ranges for this compound [12][13]
| QC Strain | ATCC® No. | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Staphylococcus aureus | 29213 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 27853 | 0.12 - 1 |
| Enterococcus faecalis | 29212 | 0.5 - 2 |
Table 2: Disk Diffusion Zone Diameter Quality Control Ranges for this compound (5 µg disk) [13][14]
| QC Strain | ATCC® No. | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 30 - 36 |
| Staphylococcus aureus | 25923 | 25 - 30 |
| Pseudomonas aeruginosa | 27853 | 23 - 29 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.[1][15]
-
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Bacterial strain
-
0.5 McFarland turbidity standard
-
Sterile saline
-
-
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. Serially dilute this stock to create working solutions for the desired concentration range.[1]
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies from an overnight culture plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[1]
-
-
Plate Setup:
-
Add 50 µL of CAMHB to wells 1 through 11 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.[1]
-
Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no bacteria).[1]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of this compound that results in no visible bacterial growth.[1] The growth control well should be turbid, and the sterility control well should be clear.[1]
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay measures the accumulation of the fluorescent substrate EtBr to assess efflux pump activity.[1]
-
Materials:
-
Bacterial strains (resistant and susceptible control)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution (1-2 µg/mL in PBS)
-
Efflux pump inhibitor (EPI) of choice (e.g., CCCP or PAβN) at a non-inhibitory concentration
-
Glucose (0.4% solution)
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Prepare Cells:
-
Grow bacterial cultures to the mid-log phase (OD₆₀₀ ≈ 0.6).
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS containing 0.4% glucose.
-
-
Assay Setup (in a 96-well black-walled plate):
-
Control Group: 100 µL of cell suspension + 100 µL of PBS.
-
EtBr Group: 100 µL of cell suspension + 100 µL of EtBr solution.
-
EPI Group: 100 µL of cell suspension (pre-incubated with EPI for 30 min) + 100 µL of EtBr solution.
-
-
Fluorescence Reading:
-
Immediately after adding EtBr, measure fluorescence (Excitation ~530 nm, Emission ~600 nm) every 60 seconds for 10-15 minutes.
-
A resistant strain with active efflux will show a slower rate of fluorescence increase compared to a susceptible strain. The EPI group should show an increased rate of accumulation.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of mutations in DNA gyrase and topoisomerase IV genes to ciprofloxacin resistance in Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies to Combat the Emerging Drug Resistance in Human Pathogenic Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress in Alternative Strategies to Combat Antimicrobial Resistance: Focus on Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Photolytic Degradation of Sarafloxacin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their experimental work on the photolytic degradation of sarafloxacin (B1681457) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical kinetic model for the photolytic degradation of this compound?
A1: The photolytic degradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics.
Q2: What are the primary factors that influence the photolytic degradation rate of this compound?
A2: The degradation rate is significantly influenced by several factors:
-
pH: The pH of the aqueous solution is a critical factor, with the degradation rate of this compound being highest around pH 8.[1]
-
Initial Concentration: The initial concentration of this compound can affect the degradation rate, with higher concentrations sometimes leading to a decrease in the apparent degradation rate constant.[2]
-
Light Intensity: Higher light intensity generally leads to a faster degradation rate.[2]
-
Water Matrix: The presence of various components in the water matrix can either inhibit or enhance degradation.
-
Dissolved Organic Matter (DOM): DOM, such as humic acids, can have a dual effect. It can act as a photosensitizer, promoting degradation, or it can inhibit degradation by absorbing light and scavenging reactive oxygen species.[3][4]
-
Inorganic Ions: Ions like chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and nitrate (B79036) (NO₃⁻) can inhibit the photodegradation of fluoroquinolones by scavenging hydroxyl radicals and competing for photons.[2][5]
-
Q3: What are the main degradation pathways for this compound under photolytic conditions?
A3: The main degradation pathways for this compound involve transformations of the fluoroquinolone core structure. Decarboxylation and defluorination have been identified as crucial routes for its degradation.[6] Other identified pathways for similar fluoroquinolones include the oxidative degradation of the piperazine (B1678402) side-chain.[7]
Q4: What analytical methods are suitable for studying this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method for quantifying this compound.[8][9] For the identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and ability to provide structural information.[10]
Troubleshooting Guides
This section addresses common issues that may be encountered during photolytic degradation experiments of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible degradation rates. | 1. Fluctuations in light source intensity: The output of lamps can vary over time. 2. Temperature variations: Reaction kinetics are temperature-dependent. 3. Inconsistent sample positioning: The distance and angle of the sample relative to the light source can affect the received light intensity. 4. Changes in the water matrix: Uncontrolled variations in the composition of the water used (e.g., tap water vs. ultrapure water) can introduce interfering substances. | 1. Monitor and stabilize lamp output: Use a radiometer to measure the light intensity before each experiment and allow the lamp to warm up and stabilize. 2. Control the temperature: Use a water bath or a temperature-controlled reactor to maintain a constant temperature throughout the experiment. 3. Use a fixed sample holder: Ensure that all samples are placed at the exact same position and orientation relative to the light source. 4. Use a consistent and well-defined water matrix: Prepare all solutions with high-purity water (e.g., Milli-Q) and control the addition of any matrix components. |
| Slower than expected degradation rate. | 1. Low light intensity: The lamp may be old or not powerful enough. 2. Light screening effect: High concentrations of this compound or other substances in the solution (like humic acids) can absorb the light before it reaches all the molecules. 3. Presence of radical scavengers: Components in the water matrix (e.g., certain inorganic ions, dissolved organic matter) can quench the reactive oxygen species that contribute to degradation. | 1. Check and replace the lamp if necessary: Verify the lamp's specifications and age. 2. Dilute the sample: Work with lower initial concentrations of this compound. If high concentrations are necessary, ensure efficient mixing. 3. Purify the water or account for matrix effects: Use high-purity water. If studying natural waters, characterize the matrix and consider its inhibitory effects in your analysis. |
| Unexpected peaks in HPLC/LC-MS analysis. | 1. Formation of degradation products: These are expected outcomes of the experiment. 2. Sample contamination: Contamination can occur during sample preparation or from the experimental setup. 3. Impure this compound standard. | 1. Identify the peaks: Use LC-MS/MS to elucidate the structures of the degradation products. 2. Run blank controls: Analyze samples of the reaction medium without this compound that have been subjected to the same experimental conditions. 3. Check the purity of your standard: Analyze the this compound standard alone to ensure it does not contain impurities. |
| Poor peak shape (e.g., tailing, fronting) in HPLC chromatograms. | 1. Inappropriate mobile phase pH: The ionization state of this compound affects its interaction with the stationary phase. 2. Secondary interactions with the stationary phase: The piperazinyl group can interact with residual silanols on silica-based columns. 3. Column overload. | 1. Adjust mobile phase pH: For C18 columns, an acidic mobile phase (e.g., pH 3.5) often improves peak shape. 2. Use an end-capped column or add a competing base to the mobile phase: This will minimize interactions with silanol (B1196071) groups. 3. Inject a smaller sample volume or a more dilute sample. |
Quantitative Data
Table 1: Photophysical Properties of this compound in Aqueous Solution
| Parameter | Value | Reference |
| Absorption Maxima (λmax) | 272 nm, 322 nm, 335 nm (at pH 7.4) | [2] |
| Molar Absorption Coefficient (ε) at 272 nm | 36,800 dm³ mol⁻¹ cm⁻¹ (at pH 7.4) | [2] |
| Molar Absorption Coefficient (ε) at 335 nm | 17,000 dm³ mol⁻¹ cm⁻¹ (at pH 7.4) | [2] |
| Fluorescence Emission Quantum Yield (Φf) | 0.07 (maximum at pH 8) | [2] |
| Triplet Formation Quantum Yield (ΦT) | 0.35 ± 0.05 | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.10 | [2] |
Table 2: Effect of pH on the Pseudo-First-Order Rate Constant (k) of this compound Photodegradation
| pH | k (min⁻¹) | Reference |
| 5 | ~0.025 | [1] |
| 6 | ~0.035 | [1] |
| 7 | ~0.045 | [1] |
| 8 | ~0.055 | [1] |
| 9 | ~0.048 | [1] |
| 10 | ~0.038 | [1] |
| 11 | ~0.025 | [1] |
| Note: Values are estimated from the graphical data presented in the cited reference and are for illustrative purposes. |
Experimental Protocols
General Photolytic Degradation Experiment
This protocol outlines a general procedure for studying the photolytic degradation of this compound.
Materials:
-
This compound hydrochloride standard
-
High-purity water (e.g., Milli-Q)
-
Buffer solutions (for pH adjustment)
-
Photoreactor equipped with a suitable light source (e.g., Xenon lamp with filters for simulated sunlight, or a UV lamp)
-
Magnetic stirrer and stir bars
-
Quartz or borosilicate glass reaction vessels
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare the working solution by diluting the stock solution to the desired initial concentration in the chosen aqueous matrix (e.g., buffered high-purity water, or a natural water sample).
-
Adjust the pH of the working solution using appropriate buffer solutions.
-
Transfer the solution to the photoreactor vessel.
-
Place the vessel in the photoreactor and start the magnetic stirrer.
-
Turn on the light source.
-
Withdraw aliquots of the sample at predetermined time intervals.
-
Immediately analyze the samples or store them in the dark at a low temperature (e.g., 4°C) to prevent further degradation before analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the degradation rate constant by plotting the natural logarithm of the concentration of this compound versus time.
HPLC Method for Quantification of this compound
Instrumentation and Conditions:
-
HPLC System: Isocratic Pumping System with UV-Vis Detector
-
Column: µ-Bondapak C18 (3.9 mm x 300 mm)[9]
-
Mobile Phase: Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 278 nm[9]
-
Column Temperature: 15°C[9]
-
Injection Volume: 20 µL
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Visualizations
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of dissolved organic matter on the photolysis of the ionizable antibiotic norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Determination of this compound by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sarafloxacin Impurities and Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and quantification of sarafloxacin (B1681457) impurities and degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and degradation products of this compound?
A1: this compound can contain both process-related impurities and degradation products formed during storage or under stress conditions. Known related compounds and degradation products include desethyl-sarafloxacin, this compound N-oxide (piperazine N-oxide), 8-hydroxy-sarafloxacin, deaminated derivatives, and decarboxylation products.[1] Metabolic degradation can lead to 3'-oxo-sarafloxacin, an ethylene (B1197577) diamine substituted quinolone, and an aminoquinolone through the oxidation of the piperazinyl ring.[2][3]
Q2: What are the main factors that cause the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are:
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can cause significant degradation, including decarboxylation and defluorination.[2] this compound is susceptible to photodegradation, and its dissipation is faster with increasing pH.[2]
-
pH: The stability of this compound in aqueous solutions is pH-dependent, with photodegradation rates increasing at higher pH values, peaking around pH 8.[2]
-
Oxidation: The piperazine (B1678402) ring of this compound is susceptible to oxidation, leading to the formation of N-oxides and other oxidative degradation products.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Biodegradation: In the presence of certain microorganisms, such as the fungus Phanerochaete chrysosporium, this compound can biodegrade into several products.[2][4]
Q3: What are the typical acceptance criteria for this compound impurities?
A3: According to ICH guidelines, typical quality specifications for this compound are as follows: individual specified related substances are commonly limited to 0.2% w/w or lower, any unspecified impurity is typically controlled below 0.1% w/w, and total impurities are generally limited to 1.0% w/w.[1] Limits for some identified degradants have been set at 0.05% to 0.5%, depending on their toxicological assessment.[1]
Q4: Which analytical techniques are most suitable for analyzing this compound and its impurities?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common technique for the routine quality control and quantification of this compound and its related substances.[1] For the definitive identification and characterization of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1]
Data Presentation
Table 1: Summary of Forced Degradation of Ciprofloxacin HCl [5]
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 70°C | 23.63% |
| Oxidation | 3% H₂O₂ | 4 hours | 70°C | 39.66% |
| Photolytic Degradation | UV Radiation | 5 days | Ambient | 28.12% |
| Thermal Degradation | Dry Heat | 24 hours | 60°C | 8.21% |
Table 2: Biodegradation of this compound Hydrochloride [4]
| Parameter | Value | Conditions |
| Biotransformation Half-life | 5 days | Exposure to Phanerochaete chrysosporium |
| Degradation Products | At least 6 quantifiable products | Exposure to Phanerochaete chrysosporium |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a stability-indicating HPLC method for the separation and quantification of this compound from its potential degradation products.[6][7]
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm) |
| Mobile Phase | Acetonitrile (B52724) : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Column Temperature | 15°C |
| Injection Volume | 20 µL |
Solution Preparation:
-
Sample/Standard Diluent: A 1:1 (v/v) mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution for Stability Studies: Subject the this compound solution to forced degradation conditions (see protocol below). Before injection, dilute the samples with the diluent to an appropriate concentration.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for conducting forced degradation studies on this compound to generate potential degradation products and demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.[8][9]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Reflux the solution at 80°C for 4 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with diluent.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Reflux the solution at 80°C for 4 hours.[5]
-
Cool, neutralize with 0.1 N HCl, and dilute to the final concentration with diluent.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.[5]
-
Dilute to the final concentration with diluent.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 60°C for 24 hours.[5]
-
Dissolve the stressed powder in the diluent to the final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 5 days.[5]
-
Dilute the stressed solution to the final concentration with diluent.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Problem 1: Unexpected Peaks in the Chromatogram
-
Possible Cause: Degradation of the sample.
-
Solution: this compound is known to be susceptible to photodegradation.[2] Ensure that all solutions are protected from light during preparation, storage, and analysis by using amber vials or covering them with aluminum foil. It is also recommended to prepare aqueous solutions fresh before use.[2] If using an autosampler, consider a cooled sample tray to minimize degradation.
-
-
Possible Cause: Contamination of the HPLC system.
-
Solution: Fluoroquinolones can adsorb to HPLC system components, leading to carryover and "ghost peaks" in subsequent runs.[2] Implement a rigorous column washing procedure between analyses. Flushing the system with a strong solvent, such as a high percentage of acetonitrile or isopropanol, can help remove adsorbed compounds. Using a guard column can also help protect the analytical column from strongly retained contaminants.
-
Problem 2: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: The ionization state of this compound, which has a basic piperazinyl group, is highly dependent on the mobile phase pH. This can significantly impact peak shape. Operating at a lower pH (e.g., pH 3.5 with phosphoric acid) can suppress the ionization of residual silanols on the C18 column, leading to more symmetrical peaks.[2]
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Possible Cause: Column degradation.
-
Solution: Over time and with repeated use, the performance of an HPLC column can degrade, leading to poor peak shapes. If other troubleshooting steps do not resolve the issue, replace the column with a new one of the same type.[2]
-
Problem 3: Co-elution of this compound and Impurities
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution: If this compound is not well-separated from its impurities, such as desethyl-sarafloxacin or this compound N-oxide, adjustments to the chromatographic method are necessary.
-
Modify Mobile Phase Composition: A slight change in the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer can alter the selectivity of the separation.
-
Adjust pH: Fine-tuning the pH of the mobile phase can change the ionization state of both this compound and its impurities, potentially improving resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can impact the separation.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve the resolution between closely eluting peaks, although this will increase the analysis time.[10]
-
-
Problem 4: Difficulty Dissolving this compound Hydrochloride
-
Possible Cause: Limited solubility in the chosen solvent.
-
Solution: While this compound hydrochloride is soluble in water, its solubility can be limited in certain buffers.[2] If you encounter solubility issues, gentle warming or sonication can be helpful. For preparing stock solutions, using an organic solvent like DMSO, in which it is more soluble, is a reliable alternative.[2]
-
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [Determination of this compound by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sarafloxacin Dosage Regimens in Broilers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing sarafloxacin (B1681457) dosage regimens in broilers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in pharmacokinetic (PK) data between individual broilers | 1. Inconsistent feed and water intake affecting drug absorption. 2. Variations in bird health and metabolic rates. 3. Stress during handling and blood collection. 4. Inaccurate dosing. | 1. Ensure ad libitum access to feed and water and monitor consumption. Acclimatize birds to the experimental conditions. 2. Use healthy birds of a similar age and weight. Monitor for any signs of illness. 3. Handle birds gently and consistently. Use experienced personnel for sample collection. 4. Calibrate dosing equipment accurately. For oral gavage, ensure the full dose is delivered. |
| Poor peak resolution or tailing in HPLC analysis of this compound | 1. Inappropriate mobile phase composition or pH. 2. Degraded or contaminated column. 3. Matrix interference from tissue samples. 4. Sample overload. | 1. Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid). Adjust the pH to ensure this compound is in a single ionic state. 2. Flush the column with a strong solvent or replace it if necessary. 3. Improve sample clean-up procedures. Solid-phase extraction (SPE) can be effective in removing interfering substances. 4. Dilute the sample extract before injection. |
| Low recovery of this compound from tissue samples | 1. Inefficient extraction solvent. 2. Strong binding of this compound to tissue components. 3. Degradation of this compound during sample processing. | 1. Test different extraction solvents. Acetonitrile is commonly used for fluoroquinolone extraction. 2. Use a homogenization or sonication step to disrupt tissue and improve solvent penetration. 3. Keep samples on ice during processing and protect from light, as this compound can be light-sensitive[1]. |
| Unexpectedly high or persistent this compound residues in tissues | 1. Slower than expected drug elimination in a specific broiler breed. 2. Impaired renal or hepatic function in experimental birds. 3. Re-ingestion of the drug through contaminated litter. | 1. Be aware that drug metabolism can vary between breeds. For example, some studies suggest certain breeds may metabolize drugs more slowly. 2. Ensure birds are healthy and have no underlying conditions that could affect drug clearance. 3. Maintain good hygiene and change litter regularly to prevent re-exposure. |
| This compound instability in drinking water | 1. Degradation due to light or oxidizing agents. 2. Interaction with minerals or other substances in the water. | 1. Prepare fresh medicated water daily and protect it from direct sunlight[1]. 2. Use purified or deionized water for preparing solutions to minimize potential interactions. The hydrochloride salt of this compound is generally stable in neutral, acidic, and basic solutions[1]. |
| Unexpected mortality in experimental E. coli challenge studies | 1. Virulence of the E. coli strain is higher than anticipated. 2. Inadequate this compound dosage or timing of administration. 3. Compromised immune status of the broilers. | 1. Use a well-characterized E. coli strain with a known and consistent virulence. 2. Ensure the dosage is sufficient to reach therapeutic concentrations. Administering the drug shortly after infection can be critical for preventing mortality[2]. 3. Use birds from a reputable source and ensure they are healthy and immunocompetent before the start of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the complex between these enzymes and DNA, this compound induces double-stranded breaks in the bacterial chromosome, which ultimately leads to bacterial cell death.[5]
Q2: What are the established Maximum Residue Limits (MRLs) for this compound in broiler tissues?
A2: MRLs for this compound in poultry tissues vary by regulatory agency. It is crucial to consult the specific regulations for your region. For example, some established MRLs are:
| Tissue | MRL (µg/kg) | Regulatory Body/Region |
| Muscle | 10 | Codex Alimentarius |
| Liver | 80 | Codex Alimentarius |
| Kidney | 80 | Codex Alimentarius |
| Fat | 20 | Codex Alimentarius |
Q3: What is a typical oral dosage regimen for this compound in broilers for treating E. coli infections?
A3: Studies have shown that oral administration of this compound at doses of 5 to 10 mg/kg body weight per day can be effective in controlling mortality and improving clinical outcomes in broilers experimentally infected with E. coli.[2] Administration in drinking water at concentrations of 20 mg/L (equivalent to approximately 5 mg/kg/day) has also been shown to be effective.[2] The duration of treatment is typically 3 to 5 days.[6]
Q4: How does the bioavailability of this compound differ with the route of administration in broilers?
A4: The bioavailability of this compound in broilers is influenced by the route of administration. Oral administration has been reported to have a bioavailability of around 59.6%, while intramuscular administration shows a higher bioavailability of approximately 72.1%.
Q5: What factors can influence the withdrawal period for this compound in broilers?
A5: The withdrawal period is the time required after the last dose for drug residues in the edible tissues to fall below the established MRLs. Factors influencing this period include the dosage, duration of treatment, route of administration, and the specific tissues being analyzed. Bird-specific factors such as age, health status, and breed can also play a role, as metabolic rates and drug elimination can differ.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Broilers After a Single 10 mg/kg Dose
| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (p.o.) |
| Maximum Concentration (Cmax; µg/mL) | - | 1.11 | 0.79 |
| Time to Cmax (Tmax; h) | - | 0.5 | 0.75 |
| Area Under the Curve (AUC; µg·h/mL) | 8.33 | 6.01 | 4.96 |
| Elimination Half-life (t½β; h) | 2.53 | 6.81 | 3.89 |
| Bioavailability (F; %) | - | 72.1 | 59.6 |
| Volume of Distribution at steady state (Vd(ss); L/kg) | 3.40 | - | - |
| Total Body Clearance (ClB; L/kg/h) | 1.20 | - | - |
Table 2: Efficacy of Different this compound Dosage Regimens in Broilers Experimentally Infected with E. coli [2]
| Dosage Regimen | Duration | Mortality Rate (%) |
| Control (Infected, untreated) | - | 75 |
| 5 mg/kg/day in drinking water | 3 days | 27 |
| 5 mg/kg/day in drinking water | 2 hours | Significantly reduced |
| 5 mg/kg/day (rapid administration post-infection) | - | 0 |
| 10 mg/kg/day (rapid administration post-infection) | - | 0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Residue Analysis in Broiler Tissues
This protocol provides a general framework for the determination of this compound residues in poultry tissues.
1. Sample Preparation:
-
Weigh 2-5 g of homogenized tissue (muscle, liver, or kidney) into a centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 29:71 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 280 nm and emission at around 460 nm.
-
Injection Volume: 20-50 µL.
3. Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
Protocol 2: In Vivo Efficacy Study - Experimental E. coli Infection in Broilers
This protocol outlines a general procedure for evaluating the efficacy of this compound in a broiler challenge model.[2]
1. Animals and Housing:
-
Use healthy commercial broiler chickens of a specific age (e.g., 18 days old).
-
House the birds in clean, disinfected pens with ad libitum access to feed and water.
-
Allow for an acclimatization period before the start of the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Use a pathogenic avian E. coli strain (e.g., serotype O78).
-
Grow the bacteria in a suitable broth (e.g., nutrient broth) to a logarithmic phase.
-
Dilute the culture to a predetermined concentration (e.g., 10^8 CFU/mL).
3. Experimental Design:
-
Divide the broilers into treatment groups (e.g., uninfected control, infected untreated control, infected and treated with different this compound dosages).
-
Infect the birds in the challenge groups via an appropriate route (e.g., injection into the thoracic air sac).
4. Drug Administration:
-
Administer this compound to the treatment groups according to the desired dosage regimen (e.g., in drinking water or by oral gavage).
-
Begin treatment at a specified time point relative to the infection (e.g., 2 hours post-infection).[2]
5. Data Collection:
-
Monitor the birds daily for clinical signs, mortality, and feed and water consumption.
-
Record body weight to calculate average daily gain (ADG) and feed conversion ratio (FCR).
-
At the end of the study, perform post-mortem examinations to assess lesion scores.
Mandatory Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: General experimental workflow for pharmacokinetic studies.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride Water Soluble Powder,Antibacterial drugs,Bullvet,Bullvet [bullvet.com]
Technical Support Center: Sarafloxacin Extraction from Complex Matrices
Welcome to the technical support center for sarafloxacin (B1681457) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction of this compound from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix.[1][2] These interfering components, which can include salts, phospholipids, and proteins, can either suppress or enhance the analyte's signal in the mass spectrometer.[1][2] This can lead to inaccurate quantification, poor precision, and reduced sensitivity in your analysis.[1][2]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spiking technique.[1] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.[1] Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or rise in the baseline at the retention time of interfering components.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in tissue?
A3: A robust sample preparation protocol is crucial for minimizing matrix effects.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to clean up the sample and remove interfering substances.[2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also highly effective for cleaning up complex matrices like animal tissues.[1][4] For particularly complex matrices like liver, enzymatic digestion can help release bound residues.[1]
Q4: When should I use matrix-matched calibration versus an internal standard?
A4: Matrix-matched calibration is useful for correcting consistent matrix effects, where the degree of signal suppression or enhancement is similar across all samples.[1] However, if the matrix effect varies from sample to sample, a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is the preferred approach.[1] An SIL-IS experiences similar ionization effects as the analyte, thus compensating for variable matrix effects and improving precision.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: this compound may be strongly bound to tissue components.[1] | - Optimize Extraction Solvent: Use an acidified organic solvent like acetonitrile (B52724) or a mixture of trichloroacetic acid and acetonitrile to break protein-drug interactions.[1][5] - Employ Enzymatic Digestion: For complex matrices like liver, enzymatic digestion can improve the release of bound residues.[1] - Increase Homogenization Time/Efficiency: Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction.[1] |
| Analyte Loss During Cleanup: The solid-phase extraction (SPE) cartridge may not be suitable, or the elution solvent may be too weak.[1] | - Select Appropriate SPE Sorbent: Polymeric sorbents are often effective for retaining fluoroquinolones. Test different sorbents (e.g., C18, ion-exchange) to find the optimal one for your matrix.[1][5] - Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the SPE cartridge. This may require adjusting the pH or organic solvent concentration.[1] | |
| Inconsistent Results (Poor Precision) | Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples.[1] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[1] - Thoroughly Homogenize Samples: Ensure each sample is homogenous to guarantee that the subsamples taken for analysis are representative.[1] |
| Inconsistent Sample Preparation: Human error during weighing, dilution, or extraction steps.[2] | - Ensure precise and consistent execution of all sample preparation steps. Automate steps where possible to reduce variability.[2] | |
| Poor Peak Shape or Tailing | Matrix Interference: Co-eluting matrix components can interfere with the chromatography.[1] | - Improve Sample Cleanup: Implement a more rigorous cleanup method, such as dispersive solid-phase extraction (d-SPE) in a QuEChERS protocol, to remove interfering compounds.[1] - Optimize Chromatographic Conditions: Adjust the mobile phase gradient, pH, or column chemistry to achieve better separation between this compound and interfering peaks.[1][2] |
| Column Overloading: Injecting a sample with a high concentration of matrix components can lead to poor chromatography.[2] | - Dilute the Sample Extract: If sensitivity allows, diluting the extract can reduce the load on the column. | |
| Column Issues: The column may be old or degraded, or there might be a mismatch between the sample solvent and the mobile phase.[2] | - Replace the Column: If the column has been used extensively, consider replacing it. - Ensure Solvent Compatibility: The solvent used to reconstitute the final extract should be similar in composition to the initial mobile phase. | |
| Signal Suppression or Enhancement | Co-eluting Endogenous Compounds: Phospholipids, fats, and other matrix components can interfere with the ionization of this compound in the mass spectrometer source.[1] | - Improve Chromatographic Separation: Modify the LC method to separate the analyte from the region where matrix components elute. A post-column infusion experiment can identify these regions.[1] - Enhance Sample Preparation: Utilize techniques like protein precipitation followed by SPE or a QuEChERS protocol to effectively remove interfering substances.[1] - Prepare Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for consistent matrix effects.[1] |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound determination based on single-laboratory validation studies.
Table 1: HPLC-Based Methods for this compound Analysis
| Method | Matrix | LOD | LOQ | Recovery (%) | Precision (RSD%) |
| HPLC-Fluorescence | Pig and Chicken Muscle | - | - | - | - |
| HPLC-Fluorescence | Milk | - | - | 70-90 | < 15 |
| GC-MS/MS | Poultry Meat and Pork | 1.0 µg/kg | 2.0 µg/kg | 77.97–92.23 | < 7.45 |
| HPLC-MS/MS | Black-bone silky fowl tissues | 1.0 µg/kg | - | 93.53-108.47 | < 9.28 |
Table 2: Other Methods for this compound Analysis
| Method Type | Principle | Matrix | LOD | LOQ |
| Capillary Electrophoresis | Photodiode Array Detection | Chicken Muscle | 25 µg/kg | 50 µg/kg |
| ELISA | Monoclonal Antibody | Milk | - | - |
| Microbial Inhibition Assay | Bacillus licheniformis | Chicken Tissues | - | - |
Experimental Protocols & Workflows
QuEChERS Protocol for this compound in Fish Muscle
This protocol outlines a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of this compound from fish muscle tissue.
-
Sample Homogenization: Weigh 2 g of homogenized fish muscle into a 50 mL polypropylene (B1209903) centrifuge tube.[1]
-
Fortification (for QC and calibration): Spike with the appropriate volume of this compound standard solution.[1]
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.[1]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
Caption: QuEChERS workflow for this compound analysis in tissue.
Solid-Phase Extraction (SPE) Protocol for this compound in Animal Tissues
This protocol provides a general guideline for the extraction and cleanup of this compound from animal tissues for HPLC or LC-MS/MS analysis.
-
Homogenization: Weigh 5.0 g of the homogenized tissue sample into a centrifuge tube.[2]
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 or polymeric) with methanol (B129727) followed by water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., acidified methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Caption: General workflow for SPE of this compound from tissues.
Troubleshooting Logic for Low Analyte Recovery
This diagram outlines a logical approach to troubleshooting low recovery of this compound during extraction.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and this compound Using Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sarafloxacin Oral Bioavailability in Salmonids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of sarafloxacin (B1681457) in salmonids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in Atlantic salmon, and how does it compare to other fish species?
A1: The oral bioavailability of this compound in Atlantic salmon is notably low, reported to be approximately 2.2% when administered through medicated feed.[1][2] This is significantly lower than in other fish species. For instance, eels (Anguilla anguilla) exhibit a much higher maximum plasma concentration after oral administration, suggesting better absorption.[1] This variability underscores the critical need for species-specific formulation and dosage strategies.
Q2: What are the primary factors influencing the low oral bioavailability of this compound in salmonids?
A2: Several factors can contribute to the poor oral absorption of this compound in salmonids:
-
Low Aqueous Solubility: this compound, like many fluoroquinolones, has limited solubility in water, which can hinder its dissolution in the gastrointestinal tract and subsequent absorption.[3]
-
Physicochemical Properties: The inherent molecular structure and properties of this compound can limit its ability to permeate the intestinal membrane.
-
Gastrointestinal Physiology of Salmonids: Factors such as intestinal pH, transit time, and the presence of specific transporters can all affect drug absorption.
-
Feed Composition: The components of the aquafeed can interact with this compound, potentially reducing its availability for absorption. For example, the presence of certain cations can lead to chelation.
-
Water Temperature: Temperature can influence the metabolic rate and gastrointestinal function of salmonids, thereby affecting drug absorption and elimination.[1][4]
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound in salmonids?
A3: Research has shown that lipid-based formulations can significantly enhance the oral bioavailability of this compound in salmonids. Studies have demonstrated that using oil as a vehicle for administration can improve uptake. Specifically, bioavailability has been shown to range from 3.6% to as high as 23.9% when this compound is administered in an oil-based vehicle.[3] Other advanced formulations that hold promise for improving the bioavailability of poorly soluble drugs in aquaculture include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, increasing the surface area for drug absorption.
-
Nanoparticles: Encapsulating this compound in nanoparticles can protect the drug from degradation and enhance its uptake across the intestinal epithelium.
Troubleshooting Guides
Problem 1: Consistently low and variable plasma concentrations of this compound in experimental subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Drug Release from Feed | 1. Ensure uniform coating of the feed pellets with the this compound formulation. 2. Use a suitable binder, such as fish or vegetable oil, to adhere the drug to the feed.[5] 3. Verify the stability of the medicated feed under storage conditions. | Non-uniform coating can lead to inconsistent dosing. Binders prevent the drug from leaching into the water before ingestion. Degradation of the active ingredient during storage will reduce the effective dose. |
| Poor Drug Dissolution in the GI Tract | 1. Consider using a lipid-based formulation, such as an oil suspension or a self-emulsifying drug delivery system (SEDDS). 2. Investigate the use of different oil types (e.g., corn oil has been shown to enhance uptake compared to capelin oil).[3] | Lipids can enhance the solubilization of lipophilic drugs like this compound in the intestinal lumen, facilitating absorption.[6] |
| Chelation with Divalent Cations | 1. Analyze the mineral content of the basal feed. 2. Avoid co-administration of this compound with feeds high in divalent cations like calcium and magnesium. | Fluoroquinolones are known to chelate with metal ions, forming insoluble complexes that are poorly absorbed. |
| Sub-optimal Feeding Behavior | 1. Acclimatize fish to the experimental diet before administering the medicated feed. 2. Observe feeding behavior to ensure all fish are consuming the medicated feed. 3. If necessary, use oral gavage for precise dosing in pharmacokinetic studies. | Inappetence or feed rejection will lead to under-dosing. Oral gavage bypasses voluntary feed intake issues, ensuring accurate dose administration.[7] |
Problem 2: High inter-individual variability in pharmacokinetic parameters (Cmax, Tmax, AUC).
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | 1. For medicated feed studies, ensure uniform pellet size and drug coating. 2. For oral gavage, refine the technique to ensure complete and consistent delivery of the dose to the stomach.[7] | Variability in the administered dose is a primary source of inter-individual differences in pharmacokinetic outcomes. |
| Physiological Differences Among Fish | 1. Use fish of a consistent size, weight, and developmental stage. 2. Ensure all experimental animals are healthy and free from underlying diseases. 3. Control environmental factors such as water temperature and photoperiod strictly. | Size, age, and health status can significantly influence drug metabolism and absorption. Environmental stressors can alter physiological responses. |
| Stress During Handling and Sampling | 1. Minimize handling stress by using appropriate anesthetics and efficient sampling techniques. 2. Allow for an adequate recovery period between handling events. | Stress can alter gastrointestinal motility and blood flow, affecting the rate and extent of drug absorption. |
| Genetic Variability | 1. Use a genetically characterized stock of fish if possible. 2. Increase the sample size to account for natural genetic variation within the population. | Genetic differences can lead to variations in the expression of drug transporters and metabolizing enzymes. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Atlantic Salmon with Different Oral Formulations.
| Formulation | Dose (mg/kg) | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Reference |
| Medicated Feed | 10 | 2.2 | < 0.1 | - | --INVALID-LINK-- |
| Oil-based Vehicle | 10 | 3.6 - 23.9 | 0.08 - 0.70 | 6 - 24 | --INVALID-LINK-- |
Table 2: Comparative Oral Bioavailability of Quinolones in Atlantic Salmon.
| Quinolone | Dose (mg/kg) | Bioavailability (%) | Reference |
| This compound | 10 | 2.2 | --INVALID-LINK-- |
| Oxolinic Acid | 25 | 30.1 | --INVALID-LINK-- |
| Flumequine | 25 | 44.7 | --INVALID-LINK-- |
| Enrofloxacin | 10 | 55.5 | --INVALID-LINK-- |
Experimental Protocols
1. Preparation of Oil-Based this compound Medicated Feed
This protocol is adapted from methodologies used in pharmacokinetic studies of lipophilic drugs in fish.
-
Materials:
-
This compound hydrochloride
-
High-quality fish or vegetable oil (e.g., corn oil)
-
Standard salmonid feed pellets
-
Blender or feed mixer
-
Spray bottle
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dosage (e.g., 10 mg/kg of fish biomass) and the daily feed intake of the fish.
-
Accurately weigh the calculated amount of this compound hydrochloride.
-
In a separate container, measure the required volume of oil. A common ratio is 1-2% of the feed weight.
-
Create a suspension by gradually adding the this compound powder to the oil while continuously mixing to ensure a uniform dispersion.
-
Place the feed pellets in a mixer.
-
Evenly spray the this compound-oil suspension onto the feed pellets while the mixer is running to ensure a homogenous coating.
-
Allow the coated pellets to air dry in a cool, dark place to prevent degradation of the active ingredient.
-
Store the medicated feed in an airtight container at a cool temperature until use.[5]
-
2. Pharmacokinetic Study Workflow
-
Animal Model: Atlantic salmon (Salmo salar) of a specific weight and age class, acclimated to the experimental conditions.
-
Administration:
-
Oral (Medicated Feed): Fish are fasted for 24 hours prior to feeding the medicated diet. The amount of feed consumed by each fish should be recorded if possible.
-
Oral (Gavage): Fish are anesthetized, and a specific volume of the this compound formulation is delivered directly into the stomach using a gavage tube.
-
Intravenous (for bioavailability calculation): A solution of this compound is injected into a cannulated blood vessel (e.g., the dorsal aorta).
-
-
Blood Sampling:
-
Blood samples are collected from the caudal vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration).
-
Blood is collected in heparinized tubes and immediately centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Sample Analysis (HPLC):
-
This compound concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.
-
A typical mobile phase consists of a mixture of acetonitrile, methanol, and an acidic aqueous solution.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) are calculated using appropriate software.
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative single-dose pharmacokinetics of four quinolones, oxolinic acid, flumequine, this compound, and enrofloxacin, in Atlantic salmon (Salmo salar) held in seawater at 10 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term drug administration in the adult zebrafish using oral gavage for cancer preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
stability of sarafloxacin under varying pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of sarafloxacin (B1681457) under varying pH and temperature conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
This compound's stability in aqueous solutions is primarily affected by pH, temperature, and light exposure. Photodegradation is a significant pathway, and its rate is pH-dependent.[1] Higher temperatures can also accelerate degradation. While hydrolysis is not considered a major degradation route under typical environmental conditions, forced degradation studies under acidic and basic conditions are necessary to establish stability-indicating methods.[2]
Q2: How does pH affect the photodegradation of this compound?
The photodegradation of this compound is notably influenced by the pH of the solution. Studies have shown that the rate of photodegradation tends to increase with a rise in pH, with some research indicating the most rapid degradation occurs around pH 8.[1] Therefore, when working with this compound solutions that will be exposed to light, it is crucial to use buffered solutions and protect them from light to minimize degradation.
Q3: What is the expected stability of this compound under microbial action?
This compound can undergo biodegradation. For instance, in the presence of the fungus Phanerochaete chrysosporium, the biotransformation half-life of this compound has been estimated to be 5 days. Optimal conditions for this biodegradation are reported to be at a pH range of 4.5-6.0 and a temperature of 20-30°C.
Q4: What are the known degradation products of this compound?
Forced degradation studies and metabolic analysis have identified several degradation products of this compound. Under biotic conditions, degradation can lead to at least six quantifiable products.[1] Key degradation pathways include the oxidative degradation of the piperazinyl substituent, which can form 3'-oxo-sarafloxacin, an ethylene (B1197577) diamine-substituted quinolone, and an aminoquinolone.[3] Other identified degradation products include desethyl-sarafloxacin, this compound N-oxide, and ring-hydroxylated products like 8-hydroxy-sarafloxacin.[2]
Q5: How should I prepare and store this compound solutions to ensure stability?
For short-term use (no more than one day), aqueous solutions can be prepared, but they should be made fresh for each experiment and protected from light.[4] For long-term storage, it is recommended to prepare stock solutions in organic solvents like DMSO and store them at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Unexpected peaks in the chromatogram | 1. Sample Degradation: this compound is susceptible to photodegradation. | 1. Ensure solutions are protected from light during all stages of preparation, storage, and analysis. Use amber vials or foil-wrapped containers. Prepare aqueous solutions fresh daily.[1] |
| 2. Contamination: Carryover from previous injections. | 2. Implement a robust column washing protocol between runs. Fluoroquinolones can adsorb to HPLC system components. | |
| Poor peak shape (e.g., tailing, broadening) | 1. Inappropriate Mobile Phase pH: The ionization state of this compound affects its interaction with the stationary phase. | 1. Adjust the mobile phase to an acidic pH (e.g., pH 3.5 with phosphoric acid) to improve peak shape on a C18 column.[1] |
| 2. Secondary Interactions: The basic piperazinyl group can interact with residual silanols on the stationary phase. | 2. Use an end-capped column or add a competing base like triethylamine (B128534) to the mobile phase to minimize these interactions.[1] | |
| 3. Column Degradation: The performance of the HPLC column has deteriorated over time. | 3. Replace the column with a new one of the same type to see if performance is restored.[1] |
Solution Preparation Issues
| Problem | Possible Cause | Solution |
| Difficulty dissolving this compound hydrochloride in aqueous buffers | Limited Solubility: While soluble in water, solubility can be limited in certain buffers. | Gentle warming or sonication can aid dissolution. For stock solutions, using an organic solvent such as DMSO is a more reliable alternative.[1] |
Quantitative Stability Data
Photodegradation and Biodegradation of this compound
| Parameter | Value | Conditions | Reference |
| Photodegradation Kinetics | First-order | Matrix-free aqueous medium | [5] |
| Photodegradation Rate Constant (k) | 0.26 h⁻¹ | Matrix-free aqueous medium | [5] |
| pH Influence on Photodegradation | Dissipation is faster with increasing pH; degradation rate peaks at pH 8. | Aqueous solution | [1] |
| Biotransformation Half-life | 5 days | Exposure to Phanerochaete chrysosporium |
Hydrolytic and Thermal Stability of this compound
Qualitative Stability of this compound
| Condition | Expected Stability | Comments |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Degradation is expected under forced conditions (elevated temperature). | The extent of degradation depends on the temperature and duration of exposure. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Degradation is expected under forced conditions (elevated temperature). | The extent of degradation depends on the temperature and duration of exposure. |
| Neutral Hydrolysis (e.g., Water) | Generally stable at ambient temperature. | Degradation may be observed at elevated temperatures over extended periods. |
| Thermal Degradation (Solid State) | Stable at ambient temperature. | Degradation will occur at elevated temperatures. |
Thermal Degradation of Ciprofloxacin (Analogous Compound)
| Heating Rate | Decomposition Range | Reference |
| 10 °C/min | 280 - 550 °C | [6] |
| 20 °C/min | 280 - 550 °C | [6] |
| 30 °C/min | 280 - 550 °C | [6] |
Experimental Protocols
Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
a. Preparation of Stock Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water, 1:1 v/v) to obtain a known concentration (e.g., 1 mg/mL).
b. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period, monitoring for degradation.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 105°C) for a defined period. Also, expose the stock solution to heat (e.g., 60°C).
-
Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
c. Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see protocol below).
Stability-Indicating HPLC Method for this compound
This protocol describes a typical HPLC method suitable for separating this compound from its degradation products.
a. Chromatographic Conditions:
| Parameter | Specification |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm) |
| Mobile Phase | Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Column Temperature | 15°C |
| Injection Volume | 20 µL |
b. Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in a mixture of acetonitrile and water (1:1 v/v) to obtain a known concentration.
-
Sample Solution: Subject the this compound hydrochloride solution to forced degradation as described in the protocol above. Before injection, dilute the samples with the acetonitrile/water mixture to an appropriate concentration.
c. Method Validation: A stability-indicating method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Sarafloxacin LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sarafloxacin (B1681457).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of this compound analysis by LC-MS/MS, these effects can either suppress or enhance the analyte's signal in the mass spectrometer.[2][3] This can lead to inaccurate quantification, poor precision, and reduced sensitivity in your analysis.[2][4] The primary cause of matrix effects is the presence of endogenous components in biological samples, such as phospholipids, which can interfere with the ionization process.[5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common and effective method to assess matrix effects is the post-extraction spiking technique.[2] This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.[2] Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank sample extract will show a variation in the signal response if co-eluting compounds are causing ion suppression or enhancement.[6]
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in complex matrices like poultry tissue or honey?
A3: While there is no single "best" method for all situations, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven to be highly effective for extracting fluoroquinolones, including this compound, from various food matrices like fish and poultry muscle.[1] QuEChERS combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup. For particularly complex matrices, traditional Solid-Phase Extraction (SPE) using cartridges like C18 or Oasis MAX can also provide excellent cleanup and reduce matrix interferences.[3][7]
Q4: When should I use a stable isotope-labeled internal standard versus matrix-matched calibration?
A4: Matrix-matched calibration is useful for correcting consistent matrix effects, where the degree of signal suppression or enhancement is similar across all samples.[1][8] However, if the matrix effect varies from sample to sample, a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is the preferred approach.[1][4] A SIL-IS, such as ciprofloxacin-d8, experiences the same variations in matrix effects as the analyte, allowing for accurate correction.[1][4] In many cases, using both a SIL-IS and matrix-matched calibrants provides the most robust and accurate results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete extraction of this compound due to strong binding to matrix components.[1] | Optimize the extraction solvent. Using an acidified organic solvent like acetonitrile (B52724) with formic or trichloroacetic acid can help break protein-drug interactions.[1][2] For very complex matrices like liver, consider enzymatic digestion to release bound residues.[1] |
| Inefficient cleanup during sample preparation. | Refine the dSPE or SPE cleanup step. For QuEChERS, ensure the correct amounts and types of sorbents (e.g., PSA, C18) are used for the specific matrix.[9] For SPE, ensure proper conditioning, loading, washing, and elution steps. | |
| Poor Peak Shape | Co-eluting matrix components interfering with the chromatography. | Adjust the chromatographic gradient to better separate this compound from interfering peaks.[6] Ensure the reconstitution solvent is compatible with the initial mobile phase to prevent peak distortion. |
| Inconsistent Results (Poor Precision) | Variable matrix effects across different samples.[1] | The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) like ciprofloxacin-d8.[1][4] An SIL-IS co-elutes with the analyte and experiences similar ionization effects, thus compensating for variability.[1] |
| Inhomogeneous samples. | Thoroughly homogenize tissue samples to ensure that the subsamples taken for analysis are representative.[1] | |
| Signal Suppression or Enhancement | Insufficient removal of matrix components like phospholipids.[5] | Improve the sample cleanup method. Techniques like QuEChERS with dSPE or a targeted SPE protocol are effective at removing a broad range of interferences.[1][9] |
| Chromatographic co-elution of this compound with matrix interferences. | Optimize the LC method by adjusting the mobile phase composition, gradient, or switching to a different column chemistry to achieve better separation.[6] | |
| Inappropriate ionization source conditions. | Optimize the ESI source parameters, such as capillary voltage and source temperature, to minimize the impact of matrix components on this compound ionization.[4] |
Quantitative Data Summary
The following tables summarize typical recovery and sensitivity data for this compound analysis in various matrices using different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery
| Matrix | Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Poultry Muscle | QuEChERS | 71.2 - 118.8 | 2.9 - 18.1 | [10] |
| Black-Bone Silky Fowl Muscle & Liver | HPLC-MS/MS | 93.53 - 108.47 | < 9.28 | [11] |
| Honey | Ultrasonic Extraction | 81.3 - 99.1 | N/A | [12] |
| Milk | Modified QuEChERS | 80 - 110 (with IS correction) | N/A | [4] |
| Beef | SPE (C18) | Satisfactory (not quantified) | 4.8 (intraday), 7.8 (interday) | [13] |
Table 2: Typical LC-MS/MS Method Sensitivity for this compound
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Chicken Muscle | 10 | N/A | [7] |
| Milk | N/A | 0.1 ng/mL | [4] |
| Honey | 4 | 10 | [14] |
| Poultry Meat & Pork | 1.0 | 2.0 | [15] |
| Turkey Tissues | N/A | 1.2 - 118.8 | [16] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Poultry Muscle
This protocol is adapted from a widely used method for fluoroquinolone analysis in tissue.[9]
1. Sample Homogenization:
-
Weigh 5 g (± 0.1 g) of homogenized poultry muscle into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Fortify the sample with an appropriate internal standard, such as ciprofloxacin-d8, to a final concentration of 100 µg/kg.[9]
3. Extraction:
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Immediately vortex for another minute to prevent salt agglomeration.
-
Centrifuge at 4000 rpm for 5 minutes.[9]
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 5 minutes.[9]
5. Final Extract Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters and may require optimization for your specific instrument and application.[4][9]
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient:
Time (min) %A %B 0.0 90 10 8.0 10 90 10.0 10 90 10.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
-
Capillary Voltage: 3.5 kV.[9]
-
Source Temperature: 150°C.[9]
-
Desolvation Temperature: 350°C
-
MRM Transitions for this compound:
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 386.1 368.1 28 386.1 342.1 24 386.1 299.1 36 (Values adapted from literature and may need optimization)[4]
Visualizations
Caption: QuEChERS sample preparation workflow for this compound analysis.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. s4science.at [s4science.at]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of difloxacin and this compound in chicken muscle using solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and Simple Determination of this compound and Difloxacin in Beef by Capillary Electrophoresis Coupled with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of danofloxacin, difloxacin, ciprofloxacin and this compound in honey using micellar liquid chromatography and validation according to the 2002/657/EC decision - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Sarafloxacin HPLC Analysis
Welcome to the technical support center for sarafloxacin (B1681457) HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses the most common causes of poor peak shape for this compound and provides systematic solutions.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape problem for fluoroquinolone antibiotics like this compound.[1][2]
Primary Cause: Secondary Silanol (B1196071) Interactions The main reason for this issue is the interaction between the basic piperazinyl group of the this compound molecule and acidic residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18 columns).[2][3][4][5][6] These secondary interactions cause some analyte molecules to be retained longer than others, resulting in a tailing peak.[2][4]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 is a highly effective strategy.[2][7][8][9] At a low pH, the ionization of silanol groups is suppressed, minimizing their interaction with the positively charged this compound molecule.[10][11][12]
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can significantly improve peak shape.[2][13] TEA preferentially interacts with the active silanol sites, effectively masking them from the this compound analyte.[2] A typical concentration is around 0.1-0.5%.[13]
-
Select a Modern Column: Use a high-purity, end-capped HPLC column.[4][5][6] End-capping chemically converts most of the residual silanol groups into less polar entities, reducing secondary interactions.[4] Columns with polar-embedded phases also offer improved peak shape for basic compounds.[6][12]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[2][10] To check for this, dilute your sample and reinject. If the peak shape improves, overload was the likely cause.[2]
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.
Potential Causes & Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[5]
-
Column Overload: Severe sample overload can sometimes manifest as fronting.[14]
-
Solution: Reduce the injection volume or the concentration of the sample.[10]
-
-
Column Degradation: A void or "channel" in the column packing can lead to a distorted flow path and result in peak shape issues, including fronting.[1][11]
Q3: My this compound peak is split or doubled. What is the cause?
Split peaks suggest that the analyte is experiencing two different environments or that there is a disruption in the chromatographic flow path.
Potential Causes & Solutions:
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system can clog the column's inlet frit, causing the sample stream to be distributed unevenly onto the column bed.[1]
-
Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting.
-
Solution: Reduce the injection volume or change the sample solvent to match the mobile phase.
-
-
Co-eluting Impurity: The split peak may actually be two separate, unresolved peaks.
Data Presentation: Typical HPLC Parameters
The table below summarizes typical starting parameters for this compound analysis based on published methods. These can be used as a baseline for method development and troubleshooting.
| Parameter | Typical Value / Range | Notes / Impact on Peak Shape |
| Column | C18, End-capped (e.g., µ-Bondapak, Symmetry C18) | High-purity silica (B1680970) and end-capping are crucial to minimize silanol interactions and reduce peak tailing.[3][7][9] |
| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer | A common mixture is Acetonitrile:Methanol:Buffer (e.g., 30:5:65 v/v/v).[7][8] |
| Aqueous Buffer | 2-25 mM Phosphate or 0.1% Formic/Phosphoric Acid | Provides pH control. Buffers also suppress silanol ionization.[10] |
| Mobile Phase pH | 2.5 - 3.5 | This is the most critical parameter for good peak shape. Keeps this compound protonated and silanols suppressed.[2][7][8] |
| pH Modifier | Triethylamine (TEA) or similar amine | Added to the aqueous phase to mask residual silanols, significantly reducing tailing.[2][7][13] |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow rate for analytical columns.[7][15] |
| Column Temp. | 15 - 35 °C | Lower temperatures can sometimes improve peak shape, but 35°C is also common.[7] |
| Detection (UV) | 278 - 280 nm | This compound has a strong UV absorbance maximum around this wavelength.[7][8][15] |
Experimental Protocols
Protocol: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound on a standard C18 column.
Reagents:
-
Acetonitrile (HPLC Grade)[8]
-
Methanol (HPLC Grade)[8]
-
Phosphoric Acid (H₃PO₄, Analytical Grade)[8]
-
Triethylamine (TEA, HPLC Grade)[8]
-
Ultrapure Water[8]
Procedure:
-
Prepare the Aqueous Buffer:
-
Dispense approximately 900 mL of ultrapure water into a 1 L beaker.
-
Add phosphoric acid to create a 2 mM solution.
-
Place a calibrated pH meter into the solution. While stirring, add TEA dropwise until the pH is adjusted to 3.5.[8]
-
Transfer the solution to a 1 L volumetric flask and add ultrapure water to the mark.
-
-
Mix the Mobile Phase:
-
Degas the Mobile Phase:
-
Sonicate the mixture for 10-15 minutes or use vacuum filtration through a 0.45 µm membrane to remove dissolved gases.[8] This prevents pump cavitation and baseline noise.
-
-
Equilibrate the System:
-
Flush the HPLC system and column with the newly prepared mobile phase for at least 20-30 minutes or until a stable baseline is achieved before injecting any samples.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving poor peak shape issues in this compound HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. [Determination of this compound by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uhplcs.com [uhplcs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Sarafloxacin Phototoxicity in Experimental Settings
Welcome to the technical support center for researchers working with sarafloxacin (B1681457). This resource provides troubleshooting guidance and answers to frequently asked questions to help you design and execute experiments while minimizing the confounding effects of this compound-induced phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound phototoxicity?
A1: this compound, a fluoroquinolone antibiotic, can become toxic to cells upon exposure to light, a phenomenon known as phototoxicity. When this compound absorbs light energy, particularly in the UVA spectrum, it can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[1][2][3] These highly reactive molecules can cause damage to cellular components like lipids, proteins, and DNA, leading to cell stress and death.[4][5][6]
Q2: At which wavelengths is this compound phototoxicity most pronounced?
A2: this compound shows intense absorption peaks at 272, 322, and 335 nm.[3] Phototoxicity is most strongly associated with the UVA wavelengths of 335 and 365 nm.[1] Therefore, minimizing exposure to these wavelengths is crucial.
Q3: How can I reduce this compound phototoxicity in my cell culture experiments?
A3: Several strategies can be employed:
-
Work in low-light conditions: Handle this compound solutions and treated cells under subdued lighting. Use red light where possible, as it is less energetic.
-
Use light filters: If light exposure is unavoidable, use filters to block UVA wavelengths (320-400 nm).
-
Incorporate antioxidants: Antioxidants can help neutralize the ROS generated. Common antioxidants used in cell culture include N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and ascorbic acid (vitamin C).[7]
-
Minimize exposure time: Reduce the duration of light exposure to the absolute minimum required for your experimental procedures.
-
Consider structural analogs: If your experimental design allows, consider using a fluoroquinolone with a methoxy (B1213986) group at the C-8 position, as these have been shown to have reduced phototoxicity.[8][9]
Q4: Are there alternatives to the 3T3 NRU phototoxicity assay?
A4: Yes, other assays can be used to assess phototoxicity. The Reactive Oxygen Species (ROS) assay is a common alternative that directly measures the generation of ROS upon irradiation.[10][11] Additionally, 3D human reconstituted cornea or epidermis models can provide more physiologically relevant data.[12][13]
Troubleshooting Guides
Issue 1: High background cell death in non-irradiated control groups.
-
Question: I am observing significant cell death in my control plates that are treated with this compound but not exposed to light. What could be the cause?
-
Answer:
-
Ambient Light Exposure: Even brief exposure to ambient laboratory lighting can be sufficient to induce some level of phototoxicity, especially with sensitive cell lines.
-
Solution: Ensure all steps involving this compound-treated cells are performed under safelight conditions (e.g., red light) and that plates are protected from light using aluminum foil or light-blocking containers.
-
-
Drug Concentration: The concentration of this compound may be too high, leading to classical cytotoxicity independent of light exposure.
-
Solution: Perform a dose-response curve for this compound in the dark to determine the maximum non-toxic concentration for your specific cell line.
-
-
Contamination: Bacterial or fungal contamination can cause cell death.
-
Solution: Regularly check your cell cultures for contamination and ensure aseptic techniques are followed.
-
-
Issue 2: Inconsistent results between experiments.
-
Question: My phototoxicity assay results for this compound are not reproducible. What factors should I check?
-
Answer:
-
Light Source Variability: The intensity and spectral output of your light source can fluctuate.
-
Cell Passage Number: The sensitivity of cells to stressors can change with increasing passage number.
-
Solution: Use cells within a consistent and defined passage number range for all experiments.
-
-
Reagent Stability: this compound solutions may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh this compound solutions for each experiment and store stock solutions protected from light at the recommended temperature.
-
-
Issue 3: No phototoxic effect observed with a known phototoxic concentration of this compound.
-
Question: I am not observing the expected phototoxic effect with this compound in my assay. What could be wrong?
-
Answer:
-
Incorrect Wavelength: Your light source may not be emitting in the UVA range where this compound absorbs.
-
Solution: Verify the spectral output of your light source to ensure it covers the 320-400 nm range.
-
-
Insufficient Light Dose: The total energy delivered to the cells may be too low.
-
Solution: Ensure your light source is calibrated correctly and that the exposure time is sufficient to deliver the required dose (e.g., 5 J/cm² for the 3T3 NRU assay).
-
-
Light Absorption by Media: Phenol (B47542) red and other components in cell culture media can absorb light and act as a filter.
-
Solution: Use phenol red-free media or a balanced salt solution during the irradiation step.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters related to this compound phototoxicity and its mitigation.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Absorption Maxima (λmax) | 272, 322, 335 nm | [3] |
| Molar Absorption Coefficient (ε) at 335 nm | 17,000 dm³ mol⁻¹ cm⁻¹ | [3] |
| Triplet State Absorption Maximum | 610 nm | [3] |
| Quantum Yield of Triplet Formation | 0.35 ± 0.05 | [3] |
| Quantum Yield of Singlet Oxygen Formation | 0.10 | [3] |
Table 2: Efficacy of Antioxidants in Mitigating Fluoroquinolone Phototoxicity
| Antioxidant | Concentration Range | Observed Effect | Reference |
| N-acetylcysteine (NAC) | 1 - 10 mM | Reduction in ROS and increased cell viability | General knowledge |
| Trolox | 100 - 500 µM | Protection against lipid peroxidation and cell death | General knowledge |
| Ascorbic Acid | 50 - 200 µM | Reversal of drug-induced effects on cell vitality | [7] |
Note: The optimal concentration of antioxidants should be determined empirically for each experimental system, as high concentrations can sometimes be cytotoxic.
Experimental Protocols
Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is adapted from the OECD Test Guideline 432.[15]
1. Cell Seeding:
-
Seed Balb/c 3T3 fibroblasts in two 96-well plates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment and monolayer formation.
2. Treatment:
-
Prepare a series of 8 concentrations of this compound in a suitable solvent.
-
Replace the culture medium with the this compound dilutions in both plates. Include solvent-only controls.
3. Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[14]
-
Keep the second plate in the dark as a non-irradiated control.
4. Incubation:
-
After irradiation, wash the cells and replace the treatment medium with fresh culture medium.
-
Incubate both plates for 24 hours.
5. Neutral Red Uptake:
-
Incubate the cells with a medium containing neutral red for 3 hours.
-
Wash the cells and then extract the dye from the viable cells using a destain solution.
-
Measure the absorbance of the extracted dye using a plate reader.
6. Data Analysis:
-
Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.
-
Determine the Photo-Irritation-Factor (PIF) by dividing the IC50 of the non-irradiated plate by the IC50 of the irradiated plate. A PIF > 5 is considered indicative of phototoxicity.
Protocol 2: In Vitro Reactive Oxygen Species (ROS) Assay
This protocol is a general guide for measuring ROS production.
1. Cell Seeding:
-
Seed cells of interest in a 96-well plate and allow them to attach overnight.
2. Probe Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA) by incubating in the dark.
3. Treatment and Irradiation:
-
Treat the cells with the desired concentrations of this compound.
-
Expose the plate to a UVA light source for a defined period. Include non-irradiated and vehicle controls.
4. Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
5. Data Analysis:
-
Compare the fluorescence intensity of the this compound-treated, irradiated cells to the control groups. A significant increase in fluorescence indicates ROS production.
Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity.
Caption: Experimental workflow for the 3T3 NRU Phototoxicity Assay.
Caption: Experimental workflow for the in vitro ROS Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Frontiers | From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration [frontiersin.org]
- 7. Changes in the Oxidation-Reduction State of Human Dermal Fibroblasts as an Effect of Lomefloxacin Phototoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jacvam.go.jp [jacvam.go.jp]
- 12. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
- 13. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iivs.org [iivs.org]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Abiotic Degradation Pathways of Sarafloxacin in Soil
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for investigating the abiotic degradation of sarafloxacin (B1681457) in soil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary abiotic degradation pathways for this compound in soil?
A1: The primary abiotic degradation pathways for this compound in soil are believed to be photodegradation and hydrolysis . The formation of a polar degradate of this compound has been observed in both sterile and non-sterile soil, indicating it is an abiotic process.[1] This degradation is a soil-related phenomenon and is not significantly observed in sand.[1] While detailed pathways in soil are not fully elucidated, studies on fluoroquinolones in aqueous solutions suggest that photodegradation can involve decarboxylation and defluorination. It is also pH-dependent, with increased degradation rates observed at higher pH levels.
Q2: How can I distinguish between abiotic and biotic degradation of this compound in my soil experiments?
A2: To differentiate between abiotic and biotic degradation, it is crucial to include sterile control groups in your experimental design. Comparing the degradation rate and the formation of transformation products in sterile versus non-sterile soil microcosms will help isolate the contribution of abiotic processes. Common soil sterilization methods include autoclaving, gamma irradiation, or the use of chemical inhibitors, though it's important to consider that these methods can sometimes alter soil's physical and chemical properties.
Q3: What is the expected half-life (DT50) for the abiotic degradation of this compound in soil?
A3: Quantitative data for the abiotic degradation half-life of this compound specifically in soil is limited in publicly available literature. However, fluoroquinolones as a class are known for their persistence in soil.[2][3][4] For context, studies on other antibiotics in sterilized soil have shown half-lives ranging from approximately 40 to over 80 days, which is significantly longer than in non-sterilized soil.[5] The half-life of this compound's abiotic degradation will be influenced by factors such as soil type, pH, organic matter content, and light intensity.
Q4: What are the known abiotic degradation products of this compound in soil?
A4: Research has identified a major "polar component" as an abiotic degradation product of this compound in soil.[1] The exact chemical structure of this polar degradate is not well-defined in the available literature. Interestingly, this polar component can be converted back to this compound upon acid hydrolysis, suggesting a reversible transformation or a labile conjugate.[1] Further research using advanced analytical techniques like high-resolution mass spectrometry is needed for definitive structural elucidation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates in sterile control microcosms.
-
Possible Cause 1: Incomplete sterilization.
-
Troubleshooting: Verify the effectiveness of your sterilization method. After sterilization, plate a small amount of soil onto a nutrient-rich agar (B569324) to check for microbial growth. Consider extending the duration or increasing the intensity of the sterilization process. Be aware that some sterilization methods, like autoclaving, can alter soil chemistry, potentially affecting degradation rates.
-
-
Possible Cause 2: Photodegradation variability.
-
Troubleshooting: Ensure consistent light exposure for all relevant samples. Use a calibrated light source that simulates natural sunlight and regularly measure the light intensity reaching the soil surface. Minor variations in the distance from the light source or shadowing can lead to significant differences in photodegradation rates.
-
-
Possible Cause 3: Inconsistent soil moisture.
-
Troubleshooting: Maintain a constant and uniform moisture level in your soil microcosms. Fluctuations in water content can affect the availability of this compound for degradation and alter soil surface properties, which is particularly important for photodegradation studies.
-
Issue 2: Difficulty in extracting and analyzing the polar degradate of this compound.
-
Possible Cause 1: Inappropriate extraction solvent.
-
Troubleshooting: The polar nature of the degradate requires a polar extraction solvent or a solvent mixture with a significant polar component. Experiment with different solvent systems, such as acetonitrile (B52724)/water or methanol/water mixtures, and adjust the pH to optimize extraction efficiency.
-
-
Possible Cause 2: Poor chromatographic separation.
-
Troubleshooting: Use a high-performance liquid chromatography (HPLC) method with a suitable column and mobile phase to separate the polar degradate from the parent this compound and other matrix components. A reversed-phase C18 column with a gradient elution program is a common starting point. Consider using a column with a different chemistry if co-elution is an issue.
-
-
Possible Cause 3: Matrix effects in LC-MS/MS analysis.
-
Troubleshooting: Soil extracts are complex matrices that can cause ion suppression or enhancement in mass spectrometry. To mitigate this, implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and improve quantitative accuracy.
-
Data Presentation
Table 1: Factors Influencing Abiotic Degradation of Fluoroquinolones in Soil
| Factor | Effect on Degradation | Reference |
| Light Exposure | Primary driver of photodegradation on the soil surface. | [2] |
| pH | Influences hydrolysis rates and the speciation of this compound, affecting its photoreactivity. | [6] |
| Soil Organic Matter | Can act as a photosensitizer, potentially accelerating photodegradation, but can also lead to strong binding, reducing bioavailability. | [7] |
| Clay Content | Strong sorption to clay minerals can decrease the availability of this compound for degradation. | [7] |
| Metallic Ions | Can form complexes with fluoroquinolones, potentially altering their photodegradation pathways and rates. | |
| Moisture Content | Affects the mobility and distribution of this compound in the soil profile and can influence hydrolysis rates. | [7] |
Experimental Protocols
Protocol 1: Soil Microcosm Study for Abiotic Degradation
This protocol is a general guideline and should be adapted based on specific research objectives and laboratory conditions. It is based on principles outlined in OECD Guideline 307 for aerobic and anaerobic transformation in soil.[8][9][10]
-
Soil Preparation:
-
Collect soil from the desired location and characterize its physicochemical properties (pH, organic matter content, texture, etc.).
-
Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.
-
Adjust the soil moisture to a specific level (e.g., 40-60% of water holding capacity).
-
-
Sterilization (for abiotic control):
-
Autoclave the soil at 121°C for at least 30 minutes. Repeat the autoclaving process two or three times with 24-hour intervals to ensure sterility.
-
Alternatively, use gamma irradiation with a sufficient dose to eliminate microbial activity.
-
-
Spiking:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the this compound solution to the soil to achieve the desired initial concentration. Ensure even distribution by thorough mixing.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Transfer the treated soil into individual microcosms (e.g., glass beakers or flasks).
-
For photodegradation studies, place the microcosms under a light source that simulates the solar spectrum. Include dark controls by wrapping identical microcosms in aluminum foil.
-
For hydrolysis studies, incubate the microcosms in the dark at a constant temperature.
-
-
Sampling and Extraction:
-
At predetermined time points, collect soil samples from the microcosms.
-
Extract this compound and its degradation products from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture). Use techniques like sonication or accelerated solvent extraction to improve efficiency.
-
-
Analysis:
Protocol 2: Extraction and HPLC Analysis
-
Extraction:
-
To 5 g of soil, add 10 mL of an extraction solvent (e.g., acetonitrile:water 1:1 v/v).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.
-
-
Sample Clean-up (optional but recommended):
-
Pass the combined supernatant through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Wash the cartridge with a weak solvent and then elute this compound and its metabolites with a stronger solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject an aliquot into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with a pH modifier (e.g., formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm or fluorescence detection.
-
-
Mandatory Visualizations
Caption: Putative abiotic degradation pathways of this compound in soil.
Caption: Experimental workflow for studying this compound degradation in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antibiotics in the Soil Environment—Degradation and Their Impact on Microbial Activity and Diversity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluoroquinolone Antibiotics and their Interactions in Agricultural Soils – A Review | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 5. Adsorption and degradation of five selected antibiotics in agricultural soil [agris.fao.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sarafloxacin Absorption and Feed Composition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the impact of feed composition on the absorption of sarafloxacin (B1681457), a fluoroquinolone antibiotic. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental research.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable this compound bioavailability in study animals. | Chelation with divalent and trivalent cations in the feed. | Fluoroquinolones, including this compound, can form insoluble complexes with minerals such as calcium, magnesium, aluminum, iron, and zinc, which are common components of animal feed.[1][2][3][4] This chelation process significantly reduces the absorption of the drug from the gastrointestinal tract.[1][5] To mitigate this, analyze the mineral content of the basal diet. Consider using a purified or semi-purified diet with known mineral concentrations for baseline studies. If using commercial feed, obtain a detailed nutritional profile from the manufacturer. When designing experiments to test this interaction, formulate feeds with varying levels of the suspected interacting mineral. |
| High fat content in the diet. | The effect of dietary fat on fluoroquinolone absorption can be variable. For some fluoroquinolones, a high-fat meal has been shown to slightly decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC), although the overall efficacy may not be significantly affected.[6] To investigate this, conduct pilot studies comparing this compound absorption in animals fed low-fat versus high-fat diets. | |
| Binding to other feed components. | Components such as fiber and certain proteins in the feed may potentially bind to this compound, reducing its availability for absorption. | |
| Inconsistent results between different batches of medicated feed. | Uneven distribution of this compound in the feed. | Ensure a validated mixing procedure is used to achieve a homogenous distribution of this compound throughout the feed. Take multiple samples from different locations within the feed batch and analyze for this compound concentration to confirm uniformity. |
| Degradation of this compound during feed processing. | High temperatures and moisture levels during feed processing (e.g., pelleting or extrusion) can potentially degrade this compound.[7] Analyze the this compound content of the feed before and after processing to determine if any degradation has occurred. If degradation is significant, consider alternative feed preparation methods or adjust the initial drug concentration to compensate for losses. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which feed composition affects this compound absorption?
A1: The most well-documented mechanism is chelation. This compound, like other fluoroquinolones, can bind with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺) present in the feed to form insoluble complexes that are poorly absorbed from the gastrointestinal tract.[1][2][5] This interaction can significantly reduce the bioavailability of the drug.
Q2: Are there specific feed ingredients I should be concerned about?
A2: Yes, ingredients that are high in divalent or trivalent cations are of particular concern. These include:
-
Mineral premixes
-
Limestone (calcium carbonate)
-
Dicalcium phosphate
-
Magnesium oxide
-
Ingredients with high levels of naturally occurring minerals.
It is crucial to know the detailed composition of the feed used in your studies.
Q3: How does the fat and protein content of the feed impact this compound absorption?
A3: The impact of dietary fat on fluoroquinolone absorption is not as pronounced as the effect of minerals and can be variable. One study on a different fluoroquinolone showed a slight decrease in absorption with a high-fat meal.[6] The effect of crude protein levels on this compound absorption is not well-documented in publicly available literature. While protein levels can affect overall animal growth and physiology, their direct impact on this compound bioavailability requires further investigation.[8][9]
Q4: Can I predict the extent of reduced absorption based on the feed composition?
A4: While a qualitative prediction can be made (i.e., higher mineral content will likely lead to lower absorption), a precise quantitative prediction is challenging without experimental data. The extent of the interaction depends on the specific type and concentration of the interacting mineral, the pH of the gastrointestinal tract, and other dietary components.[1]
Q5: How should I design an experiment to study the impact of feed composition on this compound absorption?
A5: A well-designed pharmacokinetic study is necessary. This would typically involve:
-
Acclimatizing animals to a basal, control diet.
-
Dividing animals into groups, with each group receiving a diet with a specific modification (e.g., varying levels of calcium or fat).
-
Administering a known dose of this compound, either as a single oral dose or mixed in the feed.
-
Collecting blood samples at predetermined time points.
-
Analyzing plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC).[10][11]
-
Calculating pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the extent of absorption.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Assess the Impact of Dietary Calcium on this compound Absorption in Broiler Chickens
1. Animals and Housing:
-
Use healthy broiler chickens of a specific age and weight range.
-
House animals individually or in small groups in a controlled environment with regulated temperature, humidity, and lighting.
-
Provide ad libitum access to water.
2. Diets:
-
Control Diet: A basal corn-soybean meal diet with a known and fixed low level of calcium.
-
Test Diets: The basal diet supplemented with varying levels of calcium carbonate to achieve different total calcium concentrations (e.g., low, medium, high).
-
Analyze all diets for their complete nutritional composition, including this compound concentration if it is incorporated into the feed.
3. Experimental Design:
-
Randomly assign chickens to different dietary treatment groups.
-
Acclimatize the birds to their respective diets for a set period (e.g., 7 days) before the pharmacokinetic study.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg body weight) via gavage or through the medicated feed.
4. Sample Collection:
-
Collect blood samples from the brachial vein at specific time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
Store plasma samples at -20°C or lower until analysis.
5. Sample Analysis:
-
Develop and validate a high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometry detection for the quantification of this compound in chicken plasma.[10][11]
-
Prepare a calibration curve using fortified plasma samples.
-
Analyze the plasma samples to determine this compound concentrations at each time point.
6. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
Statistically compare the pharmacokinetic parameters between the different dietary groups to determine the effect of dietary calcium on this compound absorption.
Protocol 2: Analysis of this compound in Medicated Feed
1. Sample Preparation:
-
Obtain a representative sample of the medicated feed.
-
Grind the feed sample to a fine, uniform powder.
2. Extraction:
-
Weigh a precise amount of the ground feed sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of acidified acetonitrile (B52724) and water).
-
Vortex or sonicate the mixture to ensure thorough extraction of this compound.
-
Centrifuge the sample to separate the solid feed particles from the liquid extract.
3. Clean-up (if necessary):
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Elute the this compound from the SPE cartridge with an appropriate solvent.
4. Analysis:
-
Analyze the final extract using a validated HPLC method with a suitable detector (e.g., fluorescence or UV).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of divalent cations, quinolones and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of a high-fat meal on the pharmacokinetics of the des-F(6)-quinolone BMS-284756 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Analysis of the effects of dietary crude protein on growth performance and antibiotic susceptibility of microflora isolated from all-male tilapia (Oreochromis niloticus) [wjarr.com]
- 9. bioflux.com.ro [bioflux.com.ro]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sarafloxacin and Enrofloxacin for the Treatment of E. coli Infections
For researchers, scientists, and drug development professionals navigating the landscape of veterinary antimicrobials, the choice between fluoroquinolones for treating Escherichia coli infections is a critical one. This guide provides an objective, data-driven comparison of sarafloxacin (B1681457) and enrofloxacin (B1671348), focusing on their efficacy against avian colibacillosis, a common and economically significant poultry disease.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of an antibiotic is a primary indicator of its potential therapeutic success. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric. Comparative studies consistently demonstrate that enrofloxacin has a lower MIC against certain E. coli strains compared to this compound, suggesting higher in vitro potency.
A study evaluating the efficacies of both drugs against an E. coli challenge strain in chickens found the MIC of enrofloxacin to be 0.015 µg/mL, while the MIC for this compound was 0.03 µg/mL[1]. This suggests that a lower concentration of enrofloxacin is required to inhibit the growth of this particular E. coli strain in a laboratory setting.
| Antimicrobial Agent | MIC (µg/mL) against E. coli Challenge Strain |
| Enrofloxacin | 0.015[1] |
| This compound | 0.03[1] |
In Vivo Clinical Efficacy in Avian Colibacillosis
While in vitro data provides a valuable baseline, in vivo studies are crucial for determining the clinical effectiveness of an antimicrobial in a living organism. Research involving experimentally induced E. coli infections in chickens has shown that enrofloxacin is more efficacious than this compound in treating colisepticemia when administered via drinking water[1][2].
In a comparative study using an infectious bronchitis virus-Escherichia coli model of colisepticemia, chickens treated with enrofloxacin exhibited significantly lower mortality, morbidity, and mean air sac lesion scores compared to those treated with this compound and a non-medicated control group[1][2]. Furthermore, a significantly lower proportion of birds treated with enrofloxacin had severe lesions[1][2].
Another study focusing on this compound in broilers experimentally infected with E. coli found that a dose of 5 mg/kg for 3 days reduced mortality from 75% to 27%[3][4]. Higher doses of 5 and 10 mg/kg of this compound administered shortly after infection were able to completely prevent mortality[3][4]. While effective, direct comparative studies suggest enrofloxacin provides a greater reduction in clinical signs and mortality at comparable dosages[1][2].
| Parameter | Enrofloxacin-Treated Group | This compound-Treated Group | Infected, Non-medicated Control |
| Mortality | Significantly lower than this compound and control groups[1][2] | Lower than control, but higher than enrofloxacin group[1][2] | High (e.g., 43.5% in one study)[2] |
| Morbidity | Significantly lower than this compound and control groups[2] | Lower than control, but higher than enrofloxacin group[2] | High (e.g., 89% in one study)[2] |
| Mean Air Sac Lesion Scores | Significantly lower than this compound and control groups[1][2] | Lower than control, but higher than enrofloxacin group[1][2] | High (e.g., 2.58 in one study)[2] |
| Severe Lesions | Significantly lower proportion of birds with severe lesions[1][2] | Higher proportion of birds with severe lesions compared to enrofloxacin[1][2] | Highest proportion of birds with severe lesions[2] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, which govern its absorption, distribution, metabolism, and excretion, are critical to its efficacy. While direct head-to-head pharmacokinetic comparisons under identical conditions are not always available, studies in broiler chickens provide valuable insights into the profiles of both this compound and enrofloxacin.
This compound Pharmacokinetics in Broiler Chickens (10 mg/kg oral dose)
| Parameter | Value |
| Maximum Concentration (Cmax; µg/mL) | 0.79[5] |
| Time to Cmax (Tmax; h) | 0.75[5] |
| Area Under the Curve (AUC; µg·h/mL) | 4.96[5] |
| Elimination Half-life (t½β; h) | 3.89[5] |
| Bioavailability (F; %) | 59.6[5] |
Enrofloxacin Pharmacokinetics in Broiler Chickens (10 mg/kg oral dose)
| Parameter | Value |
| Maximum Concentration (Cmax; µg/mL) | 2.44[6] |
| Time to Cmax (Tmax; h) | 1.64[6] |
| Elimination Half-life (t½β; h) | 14.23[6] |
| Bioavailability (F; %) | 64.0[6] |
These data suggest that at the same oral dose, enrofloxacin reaches a higher maximum concentration in the plasma and has a longer elimination half-life compared to this compound in broiler chickens. The oral bioavailability of the two drugs is comparable.
Experimental Protocols
To facilitate reproducibility and further research, the following are detailed methodologies for key experiments cited in the comparison of this compound and enrofloxacin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
In Vivo Colisepticemia Challenge Study
This experimental model is used to evaluate the clinical efficacy of antibiotics in a controlled infection setting.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Both this compound and enrofloxacin are fluoroquinolones and share the same mechanism of action. They inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones induce breaks in the bacterial chromosome, leading to cell death.
Conclusion
Based on the available experimental data, enrofloxacin demonstrates superior in vitro activity against the tested E. coli strain and greater clinical efficacy in a colisepticemia challenge model in chickens when compared to this compound[1][2]. The pharmacokinetic profile of enrofloxacin in broiler chickens, particularly its higher maximum plasma concentration and longer elimination half-life, may contribute to its enhanced in vivo performance. While both drugs are effective fluoroquinolones, the evidence suggests that enrofloxacin may be a more potent option for the treatment of colibacillosis in poultry. This comparative guide provides a foundation for informed decision-making in the research and development of antimicrobial therapies for avian diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Efficacies of Three Fluoroquinolone Antimicrobial Agents, Given as Continuous or Pulsed-Water Medication, against Escherichia coli Infection in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in broilers after experimental infection with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Activity of Sarafloxacin and Other Fluoroquinolones: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of sarafloxacin (B1681457), a fluoroquinolone antibiotic, against other prominent members of its class, including enrofloxacin (B1671348) and ciprofloxacin (B1669076). The information presented is supported by experimental data from various studies to inform research and development efforts in veterinary and pharmaceutical sciences.
Mechanism of Action: Targeting Bacterial DNA Replication
This compound, like other fluoroquinolones, exerts its bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3] In gram-negative bacteria, DNA gyrase is the primary target, while in gram-positive bacteria, topoisomerase IV is often the main target.[4] By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1][2]
Caption: Mechanism of action of fluoroquinolones.
Comparative In Vitro Activity: Quantitative Data
The in vitro efficacy of fluoroquinolones is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values for this compound and other fluoroquinolones against various bacterial pathogens. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (µg/mL) of this compound and Other Fluoroquinolones Against Various Bacterial Pathogens
| Bacterial Species | This compound (MIC) | Enrofloxacin (MIC) | Ciprofloxacin (MIC) | Other Fluoroquinolones (MIC) | Reference(s) |
| Escherichia coli (challenge strain) | 0.03 | 0.015 | - | Danofloxacin: 0.03 | [3][5] |
| Escherichia coli (ATCC 25922) | 0.008 - 0.03 | - | - | - | [6][7] |
| Mycoplasma gallisepticum | 0.37 | 0.14 | - | Tylosin: 0.05, Oxytetracycline (B609801): 1.30 | [8][9] |
| Mycoplasma synoviae | 1.76 | 1.82 | - | Tylosin: 0.13, Oxytetracycline: 0.91 | [8][9] |
| Staphylococcus aureus (MIC90) | 1.0 | - | 2.0 | - | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (MIC90) | >2 | - | >64 | - | [1] |
| Streptococcus pneumoniae (MIC90) | 2.0 | - | 2.0 | Sparfloxacin (B39565): 0.5 | [1][10] |
| Pseudomonas aeruginosa (ATCC 27853) | 0.12 - 1 | - | - | - | [6] |
| Enterococcus faecalis (ATCC 29212) | 0.5 - 2 | - | - | - | [6] |
| Aeromonas salmonicida (subsp. salmonicida) | 0.029 (15°C), 0.045 (4°C) | - | - | - | [11] |
| Vibrio anguillarum | 0.085 (15°C), 0.054 (4°C) | - | - | - | [11] |
| Yersinia ruckeri | 0.023 (15°C), 0.031 (4°C) | - | - | - | [11] |
Note: MIC values can vary depending on the strain, testing method, and laboratory. MIC90 is the concentration required to inhibit 90% of isolates.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of in vitro activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and other fluoroquinolones in a suitable solvent at a high concentration (e.g., 1280 µg/mL).[1][4]
-
Preparation of Microdilution Plates: Aseptically dispense a fixed volume of sterile Mueller-Hinton Broth (MHB) or other appropriate broth into each well of a 96-well microtiter plate.[1][7]
-
Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solutions across the wells of the microtiter plate to create a range of concentrations.[4][7]
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4][7]
-
Inoculation: Inoculate each well containing the diluted antibiotic with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[7]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[7]
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[7]
-
Plating: Use a sterile cotton swab to streak the adjusted inoculum evenly across the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform bacterial lawn.[7]
-
Disk Application: Aseptically place a paper disk containing a specified amount of the fluoroquinolone (e.g., 5 µg this compound) onto the surface of the agar.[6][7]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[7]
-
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is correlated with the MIC and is used to classify the organism as susceptible, intermediate, or resistant.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the Efficacies of Three Fluoroquinolone Antimicrobial Agents, Given as Continuous or Pulsed-Water Medication, against Escherichia coli Infection in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro susceptibility of avian mycoplasmas to enrofloxacin, this compound, tylosin, and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of sparfloxacin compared with those of five other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Navigating Fluoroquinolone Resistance: A Comparative Analysis of Sarafloxacin and Ciprofloxacin Cross-Resistance Patterns
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of the cross-resistance patterns between two critical fluoroquinolone antibiotics: sarafloxacin (B1681457) and ciprofloxacin (B1669076). By examining experimental data and outlining the underlying molecular mechanisms, this document serves as a vital resource for navigating the challenges of antimicrobial drug development.
Cross-resistance between this compound and ciprofloxacin is a significant concern in both veterinary and human medicine. As structurally related fluoroquinolones, they share the same primary molecular targets within bacterial cells: DNA gyrase and topoisomerase IV.[1] Consequently, a mutation conferring resistance to one of these drugs often leads to decreased susceptibility to the other. This guide delves into the quantitative data illustrating this phenomenon and the experimental protocols used to derive these findings.
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's efficacy against a specific microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound and ciprofloxacin against a range of Gram-positive and Gram-negative bacteria. The data clearly demonstrates that in strains with acquired resistance, the MIC values for both drugs increase significantly, indicating a strong pattern of cross-resistance.[2]
Table 1: Comparative MIC90 Values (µg/mL) of this compound and Ciprofloxacin against Gram-Positive Bacteria
| Bacterial Species | This compound (MIC90 in µg/mL) | Ciprofloxacin (MIC90 in µg/mL) |
| Staphylococcus aureus | 1.0 | 2.0 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | >2 | >64 |
| Streptococcus pneumoniae | 2.0 | 2.0 |
Data sourced from BenchChem, 2025.[1]
Table 2: Comparative MIC90 Values (µg/mL) of this compound and Ciprofloxacin against Gram-Negative Bacteria
| Bacterial Species | This compound (MIC90 in µg/mL) | Ciprofloxacin (MIC90 in µg/mL) |
| Escherichia coli | 0.5 | 0.25 |
| Ciprofloxacin-Resistant E. coli | >16 | >32 |
| Pseudomonas aeruginosa | 2.0 | 1.0 |
| Ciprofloxacin-Resistant P. aeruginosa | >32 | >64 |
Data synthesized from studies on clinical isolates.[2][3]
Molecular Mechanisms of Cross-Resistance
The primary drivers of cross-resistance between this compound and ciprofloxacin are well-established and primarily involve two key mechanisms:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level fluoroquinolone resistance.[2][4] These mutations prevent the effective binding of both this compound and ciprofloxacin to their target enzymes, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[4][5] The accumulation of multiple mutations in these genes is often correlated with higher levels of resistance to both drugs.[6][7]
-
Active Efflux Pumps: Bacteria can actively expel fluoroquinolones from the cell using membrane proteins called efflux pumps.[4] Overexpression of these pumps, particularly those from the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, reduces the intracellular concentration of both this compound and ciprofloxacin to sub-therapeutic levels.[4][8] Since these pumps are often non-specific, they can contribute to cross-resistance with other classes of antibiotics as well.[8][9]
The interplay of these mechanisms is a critical factor in the development of multidrug-resistant phenotypes.
Caption: Mechanisms of cross-resistance to this compound and ciprofloxacin.
Experimental Protocols
The assessment of cross-resistance between this compound and ciprofloxacin is primarily conducted through the determination of Minimum Inhibitory Concentrations (MICs). The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Bacterial strains to be tested are grown overnight on an appropriate agar (B569324) medium. A few colonies are then used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa [ijp.iranpath.org]
- 6. Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of gyrA and parC mutations associated with ciprofloxacin resistance in Neisseria gonorrhoeae by use of oligonucleotide biochip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Inter-Laboratory Validation of Sarafloxacin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of sarafloxacin (B1681457), a fluoroquinolone antibiotic used in veterinary medicine. While a formal, multi-laboratory collaborative study specifically for this compound is not publicly available, this document synthesizes data from various single-laboratory validation studies to offer a comparative overview of method performance.[1] It also discusses the principles and importance of inter-laboratory validation, drawing parallels from studies on other fluoroquinolones.
The Importance of Inter-Laboratory Validation
Inter-laboratory validation, also known as a collaborative study, is a critical step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness under different conditions, with different operators, and on different equipment.[1] This process is essential for establishing a method as a reliable, standard procedure for regulatory compliance and scientific research.[1] The goal is to ensure that the method provides consistent and comparable results regardless of the laboratory performing the analysis.
Comparison of Analytical Methods for this compound
The following tables summarize the performance of various analytical methods for this compound determination based on single-laboratory validation studies.[1] These methods are essential for quality control, stability studies, and residue analysis of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological tissues.[2][3]
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV[2][4] | HPLC-Fluorescence[5] |
| Linearity Range | 0.0040 - 2.0 µg/mL[2] | 50 - 300 µg/kg[5] |
| Correlation Coefficient (r²) | > 0.997[2] | > 0.998[5] |
| Limit of Detection (LOD) | 0.0013 µg/mL[2] | 25 µg/kg[5] |
| Limit of Quantification (LOQ) | 0.0040 µg/mL[2] | - |
| Accuracy (% Recovery) | 95.3% - 100%[2] | > 80%[5] |
| Precision (% RSD) | < 3.2%[2] | < 10%[5] |
| Matrix | Bulk Drug & Dosage Forms | Chicken Muscle |
Table 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
| Parameter | Performance[6] |
| Linearity Range | 4.0–80.0 ng/mL[6] |
| Correlation Coefficient (r²) | - |
| Limit of Detection (LOD) | 1.0 µg/kg[6] |
| Limit of Quantification (LOQ) | 2.0 µg/kg[6] |
| Accuracy (% Recovery) | 77.97% - 90.94%[6] |
| Precision (% RSD) | < 7.45%[6] |
| Matrix | Poultry Meat & Pork[6] |
Table 3: Micellar Liquid Chromatography (MLC) Method
| Parameter | Performance[7] |
| Linearity Range | LOQ to 1 mg/kg[7] |
| Correlation Coefficient (r²) | > 0.9991[7] |
| Limit of Detection (LOD) | 0.01–0.05 mg/kg[7] |
| Limit of Quantification (LOQ) | 0.025–0.150 mg/kg[7] |
| Accuracy (% Trueness) | -14.2% to +9.8%[7] |
| Precision (% RSD) | < 14.0%[7] |
| Matrix | Eggs & Egg Products[7] |
Table 4: Capillary Electrophoresis (CE) Method
| Parameter | Performance[5] |
| Linearity Range | 50 to 300 µg/kg[5] |
| Correlation Coefficient (r²) | - |
| Limit of Detection (LOD) | 25 µg/kg[5] |
| Limit of Quantification (LOQ) | - |
| Accuracy (% Recovery) | - |
| Precision (% RSD) | - |
| Matrix | Chicken Muscle[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of protocols used in the validation of this compound analytical methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of this compound in bulk drug and dosage forms.[2]
-
Instrumentation: Standard HPLC system with a UV-Vis Detector.[3]
-
Column: µ-Bondapak C18 (3.9 mm x 300 mm).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 2 mmol/L phosphoric acid (pH adjusted to 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[3][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Sample Preparation: The sample is dissolved in a 1:1 mixture of acetonitrile and water.[4]
General workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This highly sensitive and selective method is used for determining fluoroquinolone residues in complex matrices like poultry and pork.[2] It requires a derivatization step to make the analytes volatile.[2]
-
Sample Preparation: Employ liquid-liquid extraction followed by solid-phase extraction for sample clean-up. Use Trimethylsilyl diazomethane (B1218177) as a derivatizing agent.[1][6]
-
Instrumental Analysis:
-
Instrument: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).[1]
-
GC Column: A nonpolar 5% diphenyl, 95% dimethylpolysiloxane column (30 m length, 0.32 mm internal diameter, 1.5 µm film thickness).[2]
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min.[2]
-
Temperature Program: Initial oven temperature of 40°C, ramped to 250°C.[2]
-
Analysis Mode: Full scan mass spectrometry and automated selected reaction monitoring for qualitative and quantitative analysis.[1][6]
-
Workflow for GC-MS/MS analysis of this compound residues.
Micellar Liquid Chromatography (MLC)
MLC is an alternative to conventional HPLC that uses a surfactant-based mobile phase, often allowing for direct injection of samples with minimal preparation.[2]
-
Instrumentation: HPLC system with a fluorescence detector.[7]
-
Column: C18 column.[7]
-
Mobile Phase: 0.05 M sodium dodecyl sulfate—7.5% 1-propanol—0.5% triethylamine, buffered at pH 3 with phosphate (B84403) salt.[7]
-
Detection: Fluorescence.[7]
-
Sample Preparation: The antimicrobial drugs were obtained in a micellar solution which was directly injected.[7]
Capillary Electrophoresis (CE)
This technique is used for the analysis of this compound in chicken muscle.[5]
-
Sample Preparation: Homogenize chicken muscle tissue. Perform solid-phase extraction (C18) for clean-up and preconcentration of the sample.[1][5]
-
Instrumental Analysis:
-
Instrument: Capillary Electrophoresis system with a photodiode array detector.[1]
-
Inter-Laboratory Validation Process
While a specific inter-laboratory study for this compound is not detailed in the public domain, a general workflow for such a study is outlined below. This process is crucial for the standardization and official approval of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Determination of this compound by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and this compound Using Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarafloxacin and Ciprofloxacin Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of sarafloxacin (B1681457) and ciprofloxacin (B1669076) against Pseudomonas aeruginosa, a clinically significant opportunistic pathogen known for its intrinsic and acquired resistance mechanisms. This document synthesizes available in vitro and in vivo data, details relevant experimental methodologies, and visualizes key pathways and workflows to support research and drug development efforts.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-stranded DNA breaks, ultimately leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and ciprofloxacin against Pseudomonas aeruginosa. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Variations in experimental conditions should be considered when interpreting these results.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL) against Pseudomonas aeruginosa
| Antibiotic | Isolate Type | MIC50 | MIC90 | MIC Range | Reference(s) |
| Ciprofloxacin | Clinical Isolates (n=100) | 0.12 | 0.50 | - | [1] |
| Clinical Isolates (n=40) | - | >32 | - | [1] | |
| ATCC 27853 | - | - | 0.26 | [1][2] | |
| Clinical Isolates (n=11) | - | - | - | [1] | |
| Cystic Fibrosis Isolates (n=37) | 0.38 | 4.0 | 0.05-12 | [3] | |
| This compound | P. aeruginosa (unspecified) | - | - | - | [4] |
Note: MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively. A lower MIC value indicates greater potency.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Values (µg/mL) against Pseudomonas aeruginosa
| Antibiotic | Isolate(s) | MBC (µg/mL) | Reference(s) |
| Ciprofloxacin | P. aeruginosa strains | 2 x MIC | [5] |
| P. aeruginosa | 8 | [6] |
Note: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
In Vivo Efficacy
In a murine model of lethal systemic P. aeruginosa infection, orally administered ciprofloxacin demonstrated effective doses (ED50) ranging from 2.34 to 11.22 mg/kg, depending on the bacterial isolate and dosing regimen.[7][8]
Resistance Mechanisms in Pseudomonas aeruginosa
Resistance to fluoroquinolones in P. aeruginosa is a significant clinical concern and typically arises through two primary mechanisms:
-
Target Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drugs to their target enzymes.[9]
-
Overexpression of Efflux Pumps: Increased expression of efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.[9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
Comparative Pharmacokinetics of Sarafloxacin: A Guide for Researchers in Swine and Broiler Production
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of sarafloxacin (B1681457), a fluoroquinolone antibiotic, in pigs and broiler chickens. The data presented here, derived from peer-reviewed studies, is intended to inform researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion of this veterinary drug in these two key food-producing species. Understanding these differences is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance and tissue residues.
Executive Summary
This compound exhibits distinct pharmacokinetic behaviors in pigs and broilers. Generally, the antibiotic is more rapidly absorbed, more extensively distributed throughout the body, and eliminated more quickly in broilers compared to pigs.[1][2] These species-specific differences underscore the importance of tailored dosing strategies to maintain effective plasma concentrations for treating bacterial infections.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in pigs and broilers after a single dose administration via intravenous (IV), intramuscular (IM), and oral (PO) routes.
Table 1: Pharmacokinetic Parameters of this compound in Pigs (Single 5 mg/kg Dose) [1][2]
| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (PO) |
| Elimination Half-life (t½β; h) | 3.37 ± 0.46 | 4.66 ± 1.34 | 7.20 ± 1.92 |
| Max. Concentration (Cmax; µg/mL) | - | 1.34 | 0.34 |
| Time to Cmax (Tmax; h) | - | 0.75 | 3.0 |
| Bioavailability (F; %) | - | 81.8 ± 9.8 | 42.6 ± 8.2 |
| Volume of Distribution (Vd(ss); L/kg) | 1.92 ± 0.27 | - | - |
| Total Body Clearance (ClB; L/kg/h) | 0.51 ± 0.03 | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens (Single 10 mg/kg Dose) [1][2][3]
| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (PO) |
| Elimination Half-life (t½β; h) | 2.53 ± 0.82 | 6.81 ± 2.04 | 3.89 ± 1.19 |
| Max. Concentration (Cmax; µg/mL) | - | 1.11 | 0.79 |
| Time to Cmax (Tmax; h) | - | 0.5 | 0.75 |
| Bioavailability (F; %) | - | 72.1 ± 8.1 | 59.6 ± 13.8 |
| Volume of Distribution (Vd(ss); L/kg) | 3.40 ± 1.26 | - | - |
| Total Body Clearance (ClB; L/kg/h) | 1.20 ± 0.20 | - | - |
Key Observations from Comparative Data
-
Absorption: Following oral administration, this compound is absorbed more rapidly in broilers (Tmax of 0.75 h) compared to pigs (Tmax of 3.0 h).[1] The oral bioavailability is also higher in broilers (59.6%) than in pigs (42.6%).[1][2]
-
Distribution: The volume of distribution at steady state (Vd(ss)) is significantly larger in broilers (3.40 L/kg) than in pigs (1.92 L/kg), indicating more extensive tissue distribution in the avian species.[1][2]
-
Elimination: The total body clearance of this compound is more than double in broilers (1.20 L/kg/h) compared to pigs (0.51 L/kg/h), leading to a faster elimination from the body in broilers after intravenous administration.[1][2] The elimination half-life after IV administration is consequently shorter in broilers (2.53 h) than in pigs (3.37 h).[1]
Experimental Protocols
The data presented in this guide is based on a key comparative study with the following methodology:
Animal Models:
-
Pigs: Healthy pigs were used in the pharmacokinetic studies.[1]
-
Broiler Chickens: Healthy broiler chickens were utilized for the experiments.[1][3]
Drug Administration:
-
A single dose of this compound was administered.
-
Broiler chickens received a dose of 10 mg/kg body weight.[1][2][3]
-
Administration routes investigated were intravenous (IV), intramuscular (IM), and oral (p.o.).[1][2]
Blood Sampling:
-
Blood samples were collected at predetermined time points following drug administration.[3]
Analytical Method:
-
The concentration of this compound in plasma samples was determined using High-Performance Liquid Chromatography (HPLC).[1]
-
An excellent HPLC separation of this compound and the internal standard (enrofloxacin) was achieved.[1]
-
The limit of quantitation for this compound was 0.05 µg/mL.[1]
-
The quantitation of this compound was linear within a range of 0.05 to 10 µg/mL.[1]
-
The recovery of this compound from plasma samples was high, at 96.4% for pigs and 97.3% for broilers.[1]
Pharmacokinetic Analysis:
Visualizations
Experimental Workflow for Comparative Pharmacokinetic Analysis
The diagram below illustrates a typical experimental workflow for conducting a comparative pharmacokinetic study of this compound in pigs and broilers.
Caption: Workflow for a comparative pharmacokinetic study.
This guide highlights the significant species-dependent variations in the pharmacokinetics of this compound between pigs and broilers. These findings are critical for the development of effective and safe therapeutic regimens in veterinary medicine. Researchers are encouraged to consider these differences when designing new drug formulations or establishing withdrawal periods for this compound in these species.
References
Cross-Reactivity of Sarafloxacin Antibodies with Other Quinolone Antibiotics: A Comparative Guide
For researchers and drug development professionals working with fluoroquinolone antibiotics, understanding the specificity of antibodies raised against these compounds is critical for the development of accurate immunoassays. This guide provides a comparative analysis of the cross-reactivity of sarafloxacin (B1681457) antibodies with other structurally related quinolones, supported by experimental data from published studies.
Quantitative Comparison of Cross-Reactivity
The binding affinity of this compound antibodies to various quinolone analogues has been assessed using competitive immunoassays. The following table summarizes the cross-reactivity data, primarily expressed as the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound. A lower IC50 value indicates a higher binding affinity.
| Compound | Antibody Type | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| This compound | Polyclonal (Ab1) | 15.0 | 100 | [1] |
| Difloxacin | Polyclonal (Ab1) | 16.0 | 94 | [1] |
| Enrofloxacin | Polyclonal (Ab1) | 110.0 | 14 | [1] |
| Norfloxacin | Polyclonal (Ab1) | 150.0 | 10 | [1] |
| Trovafloxacin | Polyclonal (Ab1) | 22.0 | 68 | [1] |
| Nalidixic Acid | Polyclonal (Ab1) | >20,000 | <0.1 | [1] |
| This compound | Monoclonal (Sara-96) | 7.3 | 100 | [2] |
| Difloxacin | Monoclonal (Sara-96) | 7.0 | 104.3 | [2] |
| Trovafloxacin | Monoclonal (Sara-96) | 8.1 | 90.1 | [2] |
| Enrofloxacin | Monoclonal (Sara-96) | 125.0 | 5.8 | [2] |
| Norfloxacin | Monoclonal (Sara-96) | 163.0 | 4.5 | [2] |
| Nalidixic Acid | Monoclonal (Sara-96) | >20,000 | <0.04 | [2] |
Experimental Protocols
The data presented in this guide were primarily generated using a competitive indirect enzyme-linked immunosorbent assay (ci-ELISA). The following is a detailed methodology based on the referenced studies.[1][2][3][4]
Antibody Production
-
Antigen Preparation: this compound was conjugated to a carrier protein, such as cationized bovine serum albumin (cBSA) or ovalbumin (OVA), to render it immunogenic.[1][3]
-
Immunization: For polyclonal antibody production, Balb/c mice were immunized with the this compound-cBSA conjugate.[1][3] For monoclonal antibodies, splenocytes from immunized mice were fused with myeloma cells to create hybridomas.[2][4]
-
Antibody Screening and Purification: Serum (for polyclonal) or hybridoma supernatants (for monoclonal) were screened for this compound-reactive antibodies. Antibodies with the desired affinity and specificity were then purified.
Competitive Indirect ELISA (ci-ELISA)
The cross-reactivity of the this compound antibodies was determined by a ci-ELISA.
-
Coating: Microtiter plates were coated with a this compound-ovalbumin (this compound-OVA) conjugate.
-
Competition: A constant amount of anti-sarafloxacin antibody was mixed with varying concentrations of this compound (the analyte) or a competing quinolone.
-
Incubation: This antibody-analyte mixture was added to the coated microtiter plates and incubated. During this step, the free antibody (not bound to the analyte in the solution) binds to the this compound-OVA conjugate on the plate.
-
Washing: The plates were washed to remove unbound antibodies and other reagents.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the primary antibody was added to the plates and incubated.
-
Washing: The plates were washed again to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme was added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The absorbance was measured using a spectrophotometer. The IC50 values were calculated from the resulting inhibition curves. The percentage cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of Competitor) x 100.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the competitive indirect ELISA used to determine the cross-reactivity of this compound antibodies.
Caption: Workflow of the competitive indirect ELISA for determining quinolone cross-reactivity.
Logical Relationship of Antibody Specificity
The degree of cross-reactivity is influenced by the structural similarity between this compound and the competing quinolone. The following diagram illustrates the key structural moieties that influence antibody recognition.
Caption: Structural similarities influencing this compound antibody cross-reactivity.
References
A Comparative Analysis of Sarafloxacin and Difloxacin Photoproduct Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phototoxicity associated with the veterinary fluoroquinolone antibiotics sarafloxacin (B1681457) and difloxacin (B1670560), with a specific focus on their photodegradation products. The information presented is collated from experimental data to assist in research and drug development.
Introduction to this compound and Difloxacin Phototoxicity
This compound and difloxacin are fluoroquinolone antibiotics used in veterinary medicine. A known side effect of the fluoroquinolone class is photosensitivity, a reaction triggered by exposure to light that can lead to cellular toxicity. This phototoxicity is not only a concern for the parent drug but also for the products formed upon their degradation in the presence of light (photoproducts). Understanding the comparative toxicity of these photoproducts is crucial for assessing the environmental and biological risks associated with these drugs.
Photodegradation of this compound and Difloxacin
Both this compound and difloxacin are susceptible to photodegradation in aqueous environments. A key finding in the comparative analysis is that this compound is the primary photoproduct of difloxacin[1][2]. Upon prolonged exposure to light, both compounds degrade further into a number of other products. While several of these degradation products have been identified, a comprehensive toxicological profile for each is not yet available. However, studies on the mixture of photoproducts have shown that they retain biological activity, including antibacterial effects[2].
Comparative Phototoxicity of the Parent Compounds
Direct comparative studies on the phototoxicity of this compound and difloxacin are limited. However, research comparing difloxacin to other fluoroquinolones provides valuable insights. The chemical structure of a fluoroquinolone, particularly the substituent at the N-1 position, is a key determinant of its phototoxic potential.
A study comparing pefloxacin (B1679150) (with a 1-ethyl substituent) and difloxacin (with a 1-p-fluorophenyl substituent) found that the bulkier 1-fluorophenyl group on difloxacin significantly reduces its phototoxicity to approximately one-quarter of that observed for pefloxacin[3]. This is attributed to a shift in the molecule's light absorption to shorter wavelengths, which are less prevalent in sunlight reaching the earth's surface[3]. Given that this compound also possesses a p-fluorophenyl group at the N-1 position, it can be inferred that both parent drugs may have a lower intrinsic phototoxic potential compared to fluoroquinolones with smaller N-1 substituents.
Table 1: Summary of Phototoxicity Data for Difloxacin and Related Fluoroquinolones
| Compound | N-1 Substituent | Relative Phototoxicity | Key Findings |
| Difloxacin | p-Fluorophenyl | Lower | Approximately 4 times less phototoxic than pefloxacin. The bulky N-1 substituent shifts the absorption wavelength, reducing phototoxicity.[3] |
| This compound | p-Fluorophenyl | Likely Lower | Shares the same bulky N-1 substituent as difloxacin, suggesting a similar lower phototoxic potential. |
| Pefloxacin | Ethyl | Higher | Used as a comparator to demonstrate the effect of the N-1 substituent on phototoxicity.[3] |
Toxicity of Photoproducts
While direct comparative data on the cytotoxicity of the individual photoproducts of this compound and difloxacin are not available in the reviewed literature, the antibacterial activity of the resulting photoproduct mixtures has been assessed. These studies indicate that the photoproducts are not inert and retain varying degrees of antibacterial efficacy[2].
For other fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin, it has been observed that the mixture of photoproducts can exhibit significantly higher antibacterial activity against certain bacterial strains compared to the parent antibiotic[4]. This highlights the importance of evaluating the biological effects of these degradation products.
Table 2: Biological Activity of this compound and Difloxacin Photoproducts
| Parent Compound | Photoproducts | Biological Activity Assessed | Findings |
| Difloxacin | Mixture including this compound | Antibacterial Activity | The photoproduct mixture exhibits varying degrees of efficacy against both gram-positive and gram-negative bacteria.[2] |
| This compound | Mixture of degradation products | Antibacterial Activity | The photoproduct mixture retains antibacterial potency.[2] |
Mechanistic Insights into Phototoxicity
The phototoxicity of fluoroquinolones is primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to UVA radiation. This leads to oxidative stress, which can cause damage to cellular components such as DNA, lipids, and proteins. Cellular damage can subsequently trigger programmed cell death, or apoptosis. Studies on fluoroquinolones have demonstrated the induction of apoptosis markers such as BAX and caspases 3 and 9 following UV exposure[5].
Caption: General signaling pathway for fluoroquinolone-induced phototoxicity.
Experimental Protocols
The assessment of phototoxicity involves a series of in vitro assays to quantify cellular responses to the drug in the presence of light.
Cell Viability Assay (e.g., MTT or Neutral Red Uptake)
This assay determines the number of viable cells after exposure to the test compound and UVA radiation.
-
Cell Culture: Human keratinocytes or fibroblasts are cultured in 96-well plates to form a confluent monolayer.
-
Treatment: The culture medium is replaced with solutions of the test compound (this compound, difloxacin, or their photoproducts) at various concentrations. Control wells with medium alone are also prepared.
-
Irradiation: The plates are exposed to a non-toxic dose of UVA radiation. A duplicate plate is kept in the dark to serve as a control for cytotoxicity without light.
-
Incubation: Following irradiation, the cells are incubated for 24 hours.
-
Quantification:
-
MTT Assay: MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The crystals are dissolved, and the absorbance is measured.
-
Neutral Red Uptake Assay: Cells are incubated with neutral red dye, which is taken up by viable cells. After washing, the incorporated dye is released and quantified by measuring absorbance.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (e.g., TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Cells are cultured on chamber slides and treated as described for the cell viability assay.
-
Fixation and Permeabilization: After treatment and incubation, cells are fixed and permeabilized to allow entry of the labeling reagents.
-
TUNEL Reaction: Cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the free 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: The cells are visualized using a fluorescence microscope. Apoptotic cells are identified by their bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of fluorescent nuclei relative to the total number of cells (often counterstained with DAPI).
Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA Assay)
This assay measures the intracellular production of ROS.
-
Cell Culture and Loading: Cells are cultured in a 96-well plate and then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable.
-
Treatment and Irradiation: Inside the cell, DCFH-DA is deacetylated to DCFH. The cells are then washed and treated with the test compounds, followed by UVA irradiation.
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Caption: A typical workflow for in vitro phototoxicity assessment.
Conclusion
The available evidence suggests that difloxacin likely exhibits lower phototoxicity than some other fluoroquinolones due to its chemical structure, a property that is likely shared by its primary photoproduct, this compound. However, the photodegradation of both compounds results in a mixture of biologically active products. While the antibacterial activity of these photoproducts has been noted, a significant gap exists in the understanding of their specific cytotoxic and phototoxic effects on mammalian cells.
For a comprehensive risk assessment, further research is warranted to isolate the individual photoproducts of this compound and difloxacin and to evaluate their toxicity using standardized in vitro assays. Such studies will provide a more complete picture of the potential adverse effects associated with the environmental presence and degradation of these veterinary antibiotics.
References
- 1. Photolysis of difloxacin and this compound in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro residual anti-bacterial activity of difloxacin, this compound and their photoproducts after photolysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Sarafloxacin Resistance Mechanisms: A Guide for Researchers
Introduction
Sarafloxacin (B1681457) is a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1] Like other quinolones, its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2] However, the extensive use of quinolones has led to the rapid development of bacterial resistance, compromising their therapeutic efficacy.[3] Resistance to this compound and other fluoroquinolones is a complex phenomenon driven by several key mechanisms, often acting in concert to produce high levels of resistance.[4][5]
This guide provides a comparative analysis of the primary mechanisms of this compound resistance, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals working to understand and overcome antimicrobial resistance. The three principal mechanisms are: alterations in the drug's target enzymes, reduced intracellular drug accumulation via efflux pumps, and the acquisition of resistance genes through horizontal transfer.[3][6][7]
Comparative Overview of Resistance Mechanisms
Bacteria have evolved sophisticated strategies to counter the effects of this compound. These mechanisms can be broadly categorized as chromosomally mediated or acquired via mobile genetic elements. Chromosomal mutations in genes encoding the drug targets are a common cause of high-level resistance, while efflux pump overexpression and plasmid-mediated resistance often provide lower-level resistance that can facilitate the selection of more resistant mutants.[4][6][8]
Table 1: Summary of Primary this compound Resistance Mechanisms
| Mechanism | Genetic Basis | Mode of Action | Typical Resistance Level Conferred |
| Target Site Alterations | Chromosomal mutations in gyrA, parC, gyrB, parE genes.[9] | Mutations in the Quinolone Resistance-Determining Region (QRDR) prevent this compound from binding to DNA gyrase and topoisomerase IV.[6][7] | Low to High. Single mutations confer low-level resistance, while multiple mutations lead to high-level resistance.[4][10] |
| Efflux Pump Overexpression | Chromosomal mutations in regulatory genes controlling pump expression.[4][11] | Increased production of membrane proteins that actively expel this compound from the cell, reducing its intracellular concentration.[6][12] | Low to Moderate. Contributes to intrinsic resistance and can enhance resistance when combined with other mechanisms.[4][13] |
| Plasmid-Mediated Quinolone Resistance (PMQR) | Acquisition of mobile genetic elements (plasmids) carrying specific resistance genes.[6][8] | Includes qnr proteins that protect DNA gyrase, aac(6')-Ib-cr enzyme that modifies the drug, and plasmid-encoded efflux pumps (qepA, oqxAB).[8][14] | Low. Facilitates the selection of higher-level chromosomal mutations.[4][8] |
Target Site Alterations
The most significant mechanism for high-level fluoroquinolone resistance involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3][6] These mutations primarily occur within a specific region known as the quinolone resistance-determining region (QRDR).[7][15] In Gram-negative bacteria like E. coli, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][16] A single amino acid substitution in the QRDR of GyrA or ParC can reduce the binding affinity of this compound to the enzyme-DNA complex, leading to resistance.[7] High-level resistance typically requires the accumulation of multiple mutations, often in both gyrA and parC.[4][10] Common mutations associated with resistance in E. coli occur at serine-83 and aspartate-87 in GyrA and serine-80 in ParC.[10][17]
Efflux Pump Overexpression
Bacteria possess membrane proteins known as efflux pumps that can expel a wide variety of toxic substances, including antibiotics like this compound.[12][18] Overexpression of these pumps reduces the intracellular concentration of the drug to sub-therapeutic levels.[6] This mechanism is a significant contributor to both intrinsic and acquired resistance.[11] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important.[6][18] While overexpression of efflux pumps alone may only confer low-level resistance, it plays a crucial role by allowing bacteria to survive in the presence of the antibiotic long enough to acquire the chromosomal mutations needed for high-level resistance.[13]
Plasmid-Mediated Quinolone Resistance (PMQR)
Unlike chromosomal mutations, PMQR involves the acquisition of resistance genes on mobile genetic elements called plasmids.[8] This allows for the rapid horizontal transfer of resistance between different bacterial species.[19] Several PMQR mechanisms have been identified:
-
Qnr Proteins: These proteins belong to the pentapeptide repeat family and function by binding to DNA gyrase and topoisomerase IV, protecting them from inhibition by quinolones.[7][8] Several families exist, including qnrA, qnrB, qnrS, qnrC, and qnrD.[20]
-
AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin, by acetylating their piperazinyl nitrogen.[8][14]
-
Plasmid-Encoded Efflux Pumps: Genes such as qepA and oqxAB encode for specific efflux pumps that contribute to reduced quinolone susceptibility.[4][8]
PMQR determinants typically confer only a low level of resistance, but they provide a favorable background for the selection of higher-level resistance mechanisms.[5][8]
Quantitative Data: Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key metric for assessing the potency of an antimicrobial agent. The development of resistance is marked by a significant increase in the MIC value.
Table 2: Representative MIC Ranges of this compound and Other Fluoroquinolones (µg/mL)
| Antibiotic | Organism | Susceptible Strain MIC Range | Resistant Strain MIC Range | Primary Resistance Mechanism(s) in Resistant Strains |
| This compound | E. coli | 0.015 - 0.125 | 2 - >128 | gyrA, parC mutations; Efflux; PMQR[10][21] |
| Ciprofloxacin | E. coli | 0.008 - 0.06 | 1 - >256 | gyrA, parC mutations; aac(6')-Ib-cr[10][17][22] |
| Enrofloxacin | Salmonella spp. | 0.015 - 0.12 | 1 - >64 | gyrA mutations; Efflux[23] |
| Levofloxacin | K. pneumoniae | 0.06 - 0.5 | 4 - >128 | gyrA, parC mutations; PMQR[17][22] |
Note: MIC values are representative ranges compiled from multiple studies. Specific values can vary significantly depending on the bacterial isolate and the testing methodology used.[21][24]
Visualizations of Resistance Mechanisms and Workflows
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying antimicrobial resistance. The following are detailed protocols for key experiments cited in the analysis of this compound resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.[2]
Materials:
-
96-well microtiter plates
-
This compound hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (MHB)[25]
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform a serial two-fold dilution of the antibiotic in MHB directly in the wells of the 96-well plate. The final volume in each well after adding the inoculum should be 100 µL. The concentration range should typically span from 0.008 to 128 µg/mL.
-
Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be determined by visual inspection or using a microplate reader.
Protocol 2: PCR-Based Detection of Resistance Genes (gyrA, parC, qnr)
This protocol outlines the general steps for using Polymerase Chain Reaction (PCR) to amplify and detect the presence of specific resistance genes.[20][22]
Materials:
-
DNA extraction kit or boiling method reagents
-
Bacterial isolate
-
Specific primers for target genes (e.g., gyrA-QRDR, parC-QRDR, qnrA, qnrB, qnrS).[19][26]
-
PCR master mix (containing Taq polymerase, dNTPs, buffer, MgCl₂)
-
Thermocycler
-
Gel electrophoresis equipment (agarose, buffer, DNA stain like ethidium (B1194527) bromide)
Procedure:
-
Template DNA Extraction: a. Isolate genomic DNA from the bacterial culture using a commercial kit or a rapid boiling method. For boiling: suspend a colony in sterile water, boil for 10 minutes, and centrifuge to pellet debris. The supernatant contains the DNA.
-
PCR Amplification: a. Prepare the PCR reaction mixture in a PCR tube: PCR master mix, forward primer, reverse primer, and template DNA. b. Place the tube in a thermocycler. A typical PCR program is as follows[19]:
- Initial Denaturation: 96°C for 5 minutes.
- 30 Cycles of:
- Denaturation: 95°C for 1 minute.
- Annealing: 55°C for 1 minute (temperature is primer-dependent).
- Extension: 72°C for 1 minute.
- Final Extension: 72°C for 7 minutes.
-
Gel Electrophoresis: a. Mix the PCR product with loading dye and load it onto a 1.5% agarose (B213101) gel. b. Run the electrophoresis until the dye front has migrated sufficiently. c. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive amplification of the target gene.
-
Sequencing (for gyrA/parC): a. Purify the PCR product corresponding to the gyrA or parC QRDR. b. Send the purified product for Sanger sequencing. c. Analyze the resulting sequence to identify any mutations by comparing it to the wild-type sequence.[22]
Protocol 3: Efflux Pump Activity Assessment using Ethidium Bromide (EtBr) Accumulation Assay
This fluorescence-based assay measures the accumulation of a substrate (EtBr) inside bacterial cells. Active efflux will reduce accumulation, resulting in lower fluorescence. An efflux pump inhibitor (EPI) should restore accumulation in resistant strains.[6]
Materials:
-
Bacterial isolates (susceptible and resistant strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Black-walled, clear-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Preparation: a. Grow bacterial cultures to the mid-logarithmic phase. b. Harvest cells by centrifugation, wash twice with PBS. c. Resuspend the cell pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Assay Setup (in 96-well plate): a. Control Group: 100 µL of cell suspension + 100 µL of PBS. b. EtBr Group: 100 µL of cell suspension + 100 µL of EtBr solution (final concentration ~1-2 µg/mL). c. EPI Group: Pre-incubate the cell suspension with an EPI (e.g., CCCP) for 30 minutes. Then add 100 µL of this pre-incubated suspension + 100 µL of EtBr solution.
-
Fluorescence Reading (Accumulation Phase): a. Immediately place the plate in a fluorometer set to the appropriate excitation/emission wavelengths for EtBr. b. Measure fluorescence every 60 seconds for 15-20 minutes.
-
Data Analysis: a. Plot fluorescence intensity versus time. b. A resistant strain with active efflux will show a slower rate of fluorescence increase compared to a susceptible strain.[6] c. The EPI-treated group should show an increased rate of EtBr accumulation, ideally approaching the level of the susceptible strain, if efflux is the primary resistance mechanism being inhibited.[6]
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iium.edu.my [journals.iium.edu.my]
- 11. Efflux pumps as antimicrobial resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of gyrA and parC Mutations and Prevalence of Plasmid-Mediated Quinolone Resistance Genes in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Plasmid-Mediated qnr Genes Among the Clinical Quinolone-Resistant Escherichia coli Strains Isolated in Tehran, Iran [openmicrobiologyjournal.com]
- 20. Rapid detection of qnr and qepA plasmid-mediated quinolone resistance genes using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Comparative Analysis of Quinolone Resistance in Clinical Isolates of Klebsiella pneumoniae and Escherichia coli from Chinese Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of quinolones for use in detection of determinants of acquired quinolone resistance, including the new transmissible resistance mechanisms qnrA, qnrB, qnrS, and aac(6')Ib-cr, in Escherichia coli and Salmonella enterica and determinations of wild-type distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Efficacy Analysis: Sarafloxacin and Sparfloxacin
For the research and drug development community, a critical evaluation of antimicrobial agents is paramount to informed decision-making. This guide provides a comparative analysis of the efficacy of two synthetic fluoroquinolone antibiotics, sarafloxacin (B1681457) and sparfloxacin (B39565), drawing upon available in vitro data.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and sparfloxacin, like other fluoroquinolones, exert their bactericidal effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][5] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[2][4] By inhibiting these enzymes, the drugs lead to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[2][3]
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro activity of an antibiotic is a key indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for this compound and sparfloxacin against various Gram-positive and Gram-negative bacteria, compiled from multiple studies.
Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of this compound and Sparfloxacin against Gram-Positive Bacteria
| Bacterial Species | This compound (MIC₉₀ in µg/mL) | Sparfloxacin (MIC₉₀ in µg/mL) |
| Staphylococcus aureus | 0.06 - 0.25[6] | 0.125 - 0.25[7] |
| Enterococcus faecalis | 0.5 - 2[6] | 1.0[7][8] |
| Streptococcus pneumoniae | Not widely reported | 0.5 - 1.0[7][9][10] |
| Streptococcus pyogenes | Not widely reported | 1.0[7] |
| Anaerobic Gram-positive cocci (Peptococcus) | 0.5 - 2[11] | Not widely reported |
Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of this compound and Sparfloxacin against Gram-Negative Bacteria
| Bacterial Species | This compound (MIC₉₀ in µg/mL) | Sparfloxacin (MIC₉₀ in µg/mL) |
| Escherichia coli | 0.008 - 0.03[6][12] | ≤ 0.25[8] |
| Pseudomonas aeruginosa | 0.12 - 1[6] | 2.0 - 4.0[8][9] |
| Haemophilus influenzae | Not widely reported | ≤ 0.03[9] |
| Moraxella catarrhalis | Not widely reported | ≤ 0.03[9] |
| Enterobacteriaceae | Not widely reported | 0.03 - 1.0[9] |
| Anaerobic Gram-negative bacilli (Bacteroides, Fusobacterium) | 0.5 - 2[11] | ≤ 2.0[9] |
Based on the available data, sparfloxacin demonstrates potent activity against respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[9][10] this compound shows strong in vitro efficacy against Escherichia coli and Pseudomonas aeruginosa.[6] Both agents exhibit activity against Staphylococcus aureus and various anaerobic bacteria.[6][7][9][11]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antimicrobial susceptibility. The following outlines the general steps for the broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[12][13][14]
References
- 1. toku-e.com [toku-e.com]
- 2. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Sparfloxacin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial activity of sparfloxacin (AT-4140, CI-978, PD 131501) compared with numerous other quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro assessment of sparfloxacin activity and spectrum using results from over 14,000 pathogens isolated at 190 medical centers in the USA. SPAR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Benchmarking Sarafloxacin: A Comparative Analysis Against Novel Antimicrobial Agents
For Immediate Release
[City, State] – December 4, 2025 – In an effort to provide a comprehensive resource for researchers, scientists, and drug development professionals, this guide offers an objective comparison of the veterinary fluoroquinolone antibiotic, sarafloxacin (B1681457), against a new generation of antimicrobial agents. This publication presents a data-driven analysis of in vitro efficacy, outlines detailed experimental protocols for reproducibility, and visualizes key biological and experimental processes.
Introduction to this compound and the Rise of Novel Antimicrobials
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic that has been utilized in veterinary medicine, particularly in poultry.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3][4] This interference ultimately leads to bacterial cell death.[3][4] this compound demonstrates activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3]
The escalating challenge of antimicrobial resistance has necessitated the discovery and development of novel antimicrobial agents with diverse mechanisms of action.[5][6] This guide benchmarks this compound against three such agents: cefiderocol (B606585), gepotidacin, and lefamulin, representing recent advancements in the fight against resilient pathogens.
In Vitro Efficacy: A Comparative Analysis
The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's in vitro potency. The following tables summarize the MIC values for this compound and the selected novel antimicrobial agents against key bacterial pathogens. Lower MIC values indicate greater efficacy.
Table 1: Comparative MIC₅₀ Values (µg/mL)
| Bacterial Species | This compound | Cefiderocol | Gepotidacin | Lefamulin |
|---|---|---|---|---|
| Escherichia coli | 0.15 | 0.5 | 2 | N/A |
| Salmonella spp. | N/A | N/A | N/A | N/A |
| Staphylococcus aureus | N/A | N/A | N/A | 0.06 |
| Streptococcus pneumoniae | N/A | N/A | N/A | 0.06 |
Table 2: Comparative MIC₉₀ Values (µg/mL)
| Bacterial Species | This compound | Cefiderocol | Gepotidacin | Lefamulin |
|---|---|---|---|---|
| Escherichia coli | N/A | 4 | 4 | N/A |
| Salmonella spp. | N/A | N/A | N/A | N/A |
| Staphylococcus aureus | N/A | N/A | N/A | 0.12 |
| Streptococcus pneumoniae | N/A | N/A | N/A | 0.12 |
In Vivo Efficacy: Evaluating Performance in Animal Models
While direct comparative in vivo studies between this compound and these novel agents are limited, existing data for this compound in poultry and established protocols for novel agent testing in murine models provide a framework for evaluation.
This compound In Vivo Efficacy (Poultry): Studies in broiler chickens experimentally infected with E. coli have demonstrated the in vivo efficacy of this compound. Administration of this compound in drinking water has been shown to significantly reduce mortality.[9][10] For instance, a 5 mg/kg dose for three days reduced mortality from 75% to 27%, and higher doses of 5 and 10 mg/kg administered shortly after infection completely prevented mortality.[9][10]
Standardized In Vivo Efficacy Model for Novel Antimicrobials (Murine Model): A common model for assessing the in vivo efficacy of new antimicrobial agents is the murine sepsis or thigh infection model.[1][2][11] This allows for the evaluation of an agent's ability to reduce bacterial burden and improve survival in a mammalian system.[1][2]
Table 3: Key Parameters in a Murine Sepsis Model
| Parameter | Description |
|---|---|
| Animal Model | Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) of a specific age and sex. |
| Infection | Intraperitoneal injection of a standardized inoculum of the target bacterial strain. |
| Treatment | Administration of the test antimicrobial agent at various doses and schedules via relevant routes (e.g., intravenous, oral). |
| Outcome Measures | Survival rates over a defined period (e.g., 7 days), and bacterial load in blood and key organs (e.g., spleen, liver) at specific time points.[1][11] |
| Control Groups | Vehicle control (infected, untreated) and a positive control with a known effective antibiotic. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of antimicrobial efficacy data.
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[12][14]
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared.[14] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.[12]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]
Broth Microdilution Workflow for MIC Determination.
In Vivo Efficacy Testing: Murine Sepsis Model
This protocol outlines a generalized workflow for evaluating the in vivo efficacy of an antimicrobial agent.
Protocol:
-
Acclimatization: Mice are acclimatized to the laboratory environment for a minimum of three days before the experiment.
-
Infection: A lethal or sub-lethal dose of the bacterial pathogen is administered via intraperitoneal injection. The inoculum concentration is predetermined in pilot studies.
-
Treatment: The antimicrobial agent is administered at various doses and schedules, beginning at a specified time post-infection (e.g., 1-2 hours).
-
Monitoring: Animals are monitored for signs of morbidity and mortality at regular intervals for a period of up to 7 days.
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-infection), a subset of animals from each group is euthanized, and blood and organs are collected to determine the bacterial load (CFU/g of tissue or mL of blood).
Workflow for a Murine Sepsis Model.
Mechanism of Action: A Visual Comparison
This compound and the novel agents employ distinct mechanisms to achieve their antimicrobial effects.
Comparative Mechanisms of Action.
Conclusion
This guide provides a foundational comparison of this compound with the novel antimicrobial agents cefiderocol, gepotidacin, and lefamulin. The in vitro data suggests that these newer agents have potent activity against a range of clinically relevant pathogens, including some that are resistant to older antibiotic classes. While this compound remains a tool in veterinary medicine, the development of novel agents with unique mechanisms of action is crucial in the global effort to combat antimicrobial resistance. The provided experimental protocols offer a standardized approach for future comparative studies, which will be essential for a more complete understanding of the relative merits of these compounds in various therapeutic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Prevalence of Gram-Positive Isolates Showing Elevated Lefamulin MIC Results during the SENTRY Surveillance Program for 2015–2016 and Characterization of Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of this compound in broilers after experimental infection with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Sarafloxacin Disposal
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of sarafloxacin (B1681457), a fluoroquinolone antibiotic. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary: Prudent Handling of this compound Waste
This compound's classification as a hazardous substance is inconsistent across various Safety Data Sheets (SDSs). While some sources do not classify it as hazardous, others identify it as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation. Given this ambiguity, a precautionary approach is mandated. All this compound waste, including unused product, contaminated lab supplies, and spill cleanup materials, should be handled as hazardous pharmaceutical waste. Disposal via sanitary sewer or regular solid waste is not recommended. The required method of disposal is through a licensed professional waste disposal service.
Quantitative Hazard and Environmental Data
To facilitate a clear understanding of this compound's potential impact, the following tables summarize its hazard classifications and key environmental fate and toxicity data.
Table 1: Conflicting Hazard Classifications for this compound
| Source | Hazard Classification |
| Safety Data Sheet (Supplier 1) | Not classified as a hazardous substance. |
| Safety Data Sheet (Supplier 2) | Acute toxicity, oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2A); May cause respiratory irritation. |
| Benchchem Guide | Harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] |
Table 2: Environmental Fate and Ecotoxicity of this compound
| Parameter | Value | Reference |
| Aquatic Toxicity | ||
| Algae (R. subcapitata) EC50 | 16 mg/L (growth inhibition) | Lützhøft et al. |
| Biodegradation | ||
| Biotransformation Half-life | 5 days (by Phanerochaete chrysosporium) | ResearchGate |
| Mineralization Half-life | 139 days (to CO2) | ResearchGate |
| Photodegradation | ||
| Rate Constant (k) | 0.26 h⁻¹ (in aqueous medium) | PubMed |
Procedural Guidance: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, leak-proof container for all this compound waste.
-
This includes unused or expired this compound, contaminated personal protective equipment (PPE), weighing boats, pipette tips, and any materials used for spill cleanup.
-
For solid waste, a securely sealed, robust plastic container is appropriate.
-
For liquid waste containing this compound, use a sealed, non-reactive container with secondary containment to prevent spills.
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste" and "this compound Waste".
-
Include the date of waste accumulation.
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have controlled access.
4. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.
-
Ensure the disposal company provides a certificate of destruction or a manifest tracking the waste to its final disposal site.
5. Spill and Decontamination:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For liquid spills, cover with an inert absorbent material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep or vacuum the material to avoid dust generation.
-
All cleanup materials must be placed in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Mandatory Visualizations
Diagram 1: this compound Disposal Decision Workflow
Caption: A logical workflow for making decisions regarding the proper disposal of this compound waste.
Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the environmental risk assessment of this compound. These are based on standardized OECD guidelines.
Protocol 1: Fish, Acute Toxicity Test (based on OECD Guideline 203)
Objective: To determine the acute lethal toxicity of this compound to fish.
Test Organism: Zebrafish (Danio rerio).
Methodology:
-
Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (if necessary) and then diluted with test water to the desired nominal concentrations.
-
Test Conditions:
-
System: Semi-static or flow-through.
-
Temperature: 23 ± 1 °C.
-
Light: 16 hours light, 8 hours dark.
-
Loading: Not to exceed 0.8 g of fish per liter of water.
-
-
Procedure:
-
Acclimate fish to test conditions for at least 12 days.
-
Expose groups of at least seven fish to a minimum of five concentrations of this compound arranged in a geometric series.
-
A control group (and a solvent control if applicable) is run in parallel.
-
The exposure period is 96 hours.
-
Renew the test solutions every 24 hours in the semi-static system.
-
-
Observations:
-
Record mortalities and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.
-
-
Data Analysis:
-
Calculate the LC50 (the concentration that is lethal to 50% of the test fish) and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).
-
Protocol 2: Ready Biodegradability - CO2 Evolution Test (based on OECD Guideline 301B)
Objective: To determine the ready biodegradability of this compound by aerobic microorganisms.
Methodology:
-
Test Setup:
-
Prepare a mineral medium containing the test substance as the sole source of organic carbon.
-
Inoculate the medium with activated sludge from a domestic wastewater treatment plant.
-
Set up parallel control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
-
Procedure:
-
Aerate the flasks with CO2-free air.
-
The CO2 produced during biodegradation is trapped in a series of barium hydroxide (B78521) or sodium hydroxide solutions.
-
The amount of CO2 produced is determined by titration of the remaining hydroxide.
-
The test is run for 28 days in the dark at a constant temperature (22 ± 2 °C).
-
-
Data Analysis:
-
Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance with its theoretical maximum (ThCO2).
-
A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.
-
Protocol 3: Adsorption - Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of this compound in soil.
Methodology:
-
Materials:
-
Use at least five different soil types with varying organic carbon content, clay content, and pH.
-
Prepare a solution of this compound (often radiolabeled for ease of detection) in 0.01 M CaCl2.
-
-
Adsorption Phase:
-
Add the this compound solution to known amounts of soil in centrifuge tubes.
-
Equilibrate the soil-solution mixtures by shaking at a constant temperature (e.g., 20 °C) in the dark for a predetermined time (e.g., 48 hours).
-
Separate the soil and solution by centrifugation.
-
Analyze the concentration of this compound remaining in the aqueous phase.
-
-
Desorption Phase:
-
Replace a portion of the supernatant from the adsorption phase with fresh 0.01 M CaCl2 solution.
-
Resuspend the soil and shake for the same equilibration time.
-
Separate the phases and analyze the this compound concentration in the aqueous phase.
-
-
Data Analysis:
-
Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) to describe the partitioning of this compound between the soil and water phases.
-
Calculate desorption coefficients to assess the reversibility of the adsorption process.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
